1-Benzotriazol-1-yl-3-chloropropan-2-one
Description
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Properties
IUPAC Name |
1-(benzotriazol-1-yl)-3-chloropropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c10-5-7(14)6-13-9-4-2-1-3-8(9)11-12-13/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INRLHOWDOGFXJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392520 | |
| Record name | 1-Benzotriazol-1-yl-3-chloropropan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
305851-04-1 | |
| Record name | 1-Benzotriazol-1-yl-3-chloropropan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Benzotriazol-1-yl-3-chloropropan-2-one (CAS 305851-04-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, a plausible synthetic route, analytical methodologies, and the potential biological context of 1-Benzotriazol-1-yl-3-chloropropan-2-one. This document is intended to serve as a valuable resource for professionals engaged in chemical research and drug discovery.
Core Properties and Data
This compound is a heterocyclic compound featuring a benzotriazole moiety linked to a chloromethyl ketone functional group. While detailed experimental data for this specific molecule is not extensively published, its properties can be reliably inferred from data on closely related compounds and supplier specifications.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 305851-04-1 | [1][2] |
| Molecular Formula | C₉H₈ClN₃O | [1][2] |
| Molecular Weight | 209.63 g/mol | [1][2] |
| Appearance | Solid (predicted) | [1] |
| SMILES | ClCC(=O)Cn1nnc2ccccc12 | [1] |
| InChI | 1S/C9H8ClN3O/c10-5-7(14)6-13-9-4-2-1-3-8(9)11-12-13/h1-4H,5-6H2 | [1] |
| InChIKey | INRLHOWDOGFXJJ-UHFFFAOYSA-N | [1] |
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Source |
| XlogP | 1.8 | PubChem |
| Monoisotopic Mass | 209.03558 Da | PubChem |
| Polar Surface Area | 47.8 Ų | PubChem |
Safety and Handling
This compound is classified with the GHS07 pictogram, indicating that it can be harmful and an irritant.[1][2]
Table 3: Hazard and Safety Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed.[1][2] |
| H319 | Causes serious eye irritation.[1][2] |
| Signal Word | Warning |
| Precautionary Statements | P305 + P351 + P338 |
Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.
Experimental Protocols
Proposed Synthesis of this compound
This proposed two-step synthesis involves the acylation of benzotriazole with 3-chloropropionyl chloride to form an N-acylbenzotriazole intermediate, which can be considered the target compound in this context as it directly yields the desired structure.
Step 1: Synthesis of 1-(3-chloropropanoyl)-1H-benzotriazole
-
Materials:
-
1H-Benzotriazole
-
3-Chloropropionyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N) or pyridine as a base
-
Anhydrous sodium sulfate or magnesium sulfate for drying
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-benzotriazole (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes.
-
Slowly add a solution of 3-chloropropionyl chloride (1 equivalent) in anhydrous DCM to the reaction mixture via a dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
-
Caption: Plausible synthetic workflow for this compound.
Analytical Characterization
The synthesized compound would be characterized using standard analytical techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzotriazole ring, as well as signals for the methylene protons adjacent to the carbonyl group and the chlorine atom.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon, the carbons of the benzotriazole ring, and the two aliphatic carbons.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1700-1750 cm⁻¹. Other characteristic peaks would include C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule, and C-N stretching vibrations.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum would show the molecular ion peak [M]⁺ and/or [M+H]⁺, confirming the molecular formula. Fragmentation patterns could provide further structural information.
Potential Biological Context and Applications
Benzotriazole and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and enzyme inhibitory effects.[1][2][6][7] The presence of the reactive chloromethyl ketone moiety in this compound suggests its potential as an irreversible inhibitor of enzymes, particularly proteases and kinases, where the ketone can be attacked by a nucleophilic residue in the active site.
Hypothetical Mechanism of Action: Enzyme Inhibition
Many benzotriazole derivatives have been identified as potent inhibitors of various enzymes.[6][7] For instance, some derivatives are known to inhibit protein kinase CK2, which is involved in cell proliferation and survival, making it a target for cancer therapy.[6] A plausible mechanism of action for a compound like this compound could involve the inhibition of a key signaling pathway that promotes cell survival.
Caption: Hypothetical inhibition of a pro-survival signaling pathway.
Experimental Workflow for Enzyme Inhibition Assay
To evaluate the potential of this compound as an enzyme inhibitor, a standard in vitro enzyme inhibition assay would be performed.
Caption: General workflow for an in vitro enzyme inhibition assay.
Conclusion
This compound is a chemical building block with potential applications in drug discovery, particularly in the development of enzyme inhibitors. While specific experimental data for this compound is limited, its properties and reactivity can be inferred from the well-established chemistry of benzotriazoles and chloromethyl ketones. The proposed synthetic route and analytical methodologies provide a framework for its preparation and characterization. Further investigation into its biological activities is warranted to explore its full potential as a lead compound in medicinal chemistry.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. Efficient Conversion of Carboxylic Acids into N-Acylbenzotriazoles [organic-chemistry.org]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Design, Synthesis, and Antipoliferative Activities of Novel Substituted Imidazole-Thione Linked Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 1-Benzotriazol-1-yl-3-chloropropan-2-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature providing specific experimental protocols, detailed physical properties, and biological activity for 1-Benzotriazol-1-yl-3-chloropropan-2-one (CAS No. 305851-04-1) is limited. This guide compiles available data and presents a plausible synthetic approach and a hypothetical biological context based on the known activities of structurally related benzotriazole derivatives.
Core Compound Properties
This compound is a halogenated heterocyclic compound. Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 1-(1H-Benzotriazol-1-yl)-3-chloropropan-2-one | [1][2] |
| CAS Number | 305851-04-1 | [1] |
| Molecular Formula | C₉H₈ClN₃O | [1][2] |
| Molecular Weight | 209.63 g/mol | [1] |
| Appearance | Solid | [1] |
| InChI | 1S/C9H8ClN3O/c10-5-7(14)6-13-9-4-2-1-3-8(9)11-12-13/h1-4H,5-6H2 | [1][2] |
| InChI Key | INRLHOWDOGFXJJ-UHFFFAOYSA-N | [1][2] |
| SMILES | ClCC(=O)Cn1nnc2ccccc12 | [1][2] |
Chemical Synthesis: A Proposed Experimental Protocol
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
Detailed Proposed Methodology
Materials:
-
1H-Benzotriazole
-
1,3-Dichloroacetone
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 1H-benzotriazole (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants.
-
Addition of Alkylating Agent: While stirring at room temperature, add 1,3-dichloroacetone (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Biological Activity and Potential Signaling Pathways (Hypothetical)
Specific biological data for this compound is not currently available in the scientific literature. However, numerous benzotriazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial and antifungal properties.[3] For instance, certain Co(II) and Cu(II) complexes containing a 1,3-bis(benzotriazol-1-yl)-propan-2-ol ligand have demonstrated significant antifungal activity against fluconazole-resistant Candida species.[2]
Hypothetical Antifungal Mechanism of Action
A plausible mechanism of antifungal action for benzotriazole derivatives involves the inhibition of essential fungal enzymes, such as lanosterol 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.
Hypothetical Signaling Pathway: Inhibition of Ergosterol Biosynthesis
The following diagram illustrates the hypothetical inhibition of the ergosterol biosynthesis pathway in a fungal cell by a benzotriazole derivative.
Caption: Hypothetical inhibition of the fungal ergosterol biosynthesis pathway.
Safety Information
Based on available data, this compound is classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation, and may be harmful if swallowed.[1]
| Hazard Classifications | Precautionary Statements |
| Acute Toxicity 4 (Oral) | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Eye Irritation 2 |
Conclusion
This compound is a benzotriazole derivative with potential for further investigation in medicinal and materials chemistry. While specific data on this compound is sparse, the broader class of benzotriazoles demonstrates significant biological activity. The proposed synthetic route provides a starting point for its preparation, and the hypothetical mechanism of action offers a basis for future biological evaluation. Further research is required to fully elucidate the physical, chemical, and biological properties of this specific molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. Antifungal activity of Co(II) and Cu(II) complexes containing 1,3-bis(benzotriazol-1-yl)-propan-2-ol on the growth and virulence traits of fluconazole-resistant Candida species: synthesis, DFT calculations, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
1-Benzotriazol-1-yl-3-chloropropan-2-one molecular structure and weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and a plausible synthetic route for 1-Benzotriazol-1-yl-3-chloropropan-2-one. Additionally, it explores the potential biological relevance of this compound class in the context of drug discovery and development.
Core Molecular Properties
This compound is a halogenated heterocyclic compound. Its core structure consists of a benzotriazole moiety linked to a chloropropanone group. The physicochemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₉H₈ClN₃O | |
| Molecular Weight | 209.63 g/mol | |
| CAS Number | 305851-04-1 | |
| Physical Form | Solid | |
| SMILES String | ClCC(=O)Cn1nnc2ccccc12 | |
| InChI Key | INRLHOWDOGFXJJ-UHFFFAOYSA-N |
Predicted Mass Spectrometry Data
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 210.04286 | 140.7 |
| [M+Na]⁺ | 232.02480 | 152.1 |
| [M-H]⁻ | 208.02830 | 141.5 |
| [M+NH₄]⁺ | 227.06940 | 159.3 |
| [M+K]⁺ | 247.99874 | 147.7 |
| [M]⁺ | 209.03503 | 145.4 |
Proposed Experimental Protocol: Synthesis of this compound
The following is a proposed synthetic protocol for this compound based on established N-alkylation methods for benzotriazole. This procedure has not been experimentally validated for this specific compound and should be adapted and optimized as necessary.
Reaction Principle: The synthesis involves the nucleophilic substitution of a chlorine atom from 1,3-dichloroacetone by the benzotriazole anion, formed in situ by a base.
Materials:
-
1H-Benzotriazole
-
1,3-Dichloroacetone
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1H-Benzotriazole (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents).
-
Solvent Addition: Add anhydrous acetone to the flask to create a suspension.
-
Reagent Addition: While stirring, add a solution of 1,3-dichloroacetone (1.1 equivalents) in anhydrous acetone dropwise to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane solvent system.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the solid residue with acetone.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Visualization of Synthetic Workflow
The following diagram illustrates the proposed experimental workflow for the synthesis and characterization of this compound.
Caption: Proposed workflow for the synthesis and characterization.
Biological Context and Potential Applications
Benzotriazole and its derivatives are recognized for a wide array of biological activities, making them privileged scaffolds in medicinal chemistry.[2] These activities include antimicrobial, antiviral, and antiproliferative effects.
While the specific biological activity of this compound has not been extensively reported, its structural features suggest potential as a reactive intermediate or a candidate for biological screening. The α-haloketone moiety can act as an electrophile, potentially forming covalent bonds with nucleophilic residues in biological macromolecules.
Derivatives of benzotriazole have been identified as inhibitors of various enzymes, including protein kinases, which are critical targets in oncology. For instance, some benzotriazole-containing compounds have shown inhibitory activity against protein kinase CK2, an enzyme involved in cell growth, proliferation, and suppression of apoptosis.[3]
Hypothetical Signaling Pathway: Kinase Inhibition
The diagram below illustrates a hypothetical mechanism by which a benzotriazole derivative could induce apoptosis in cancer cells through the inhibition of a pro-survival kinase like CK2.
Caption: Hypothetical kinase inhibition pathway.
This guide serves as a foundational resource for researchers interested in this compound. Further experimental validation of the proposed synthesis and comprehensive biological evaluation are necessary to fully elucidate its properties and potential applications.
References
Synthesis of 1-Benzotriazol-1-yl-3-chloropropan-2-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible and efficient synthesis pathway for 1-Benzotriazol-1-yl-3-chloropropan-2-one, a valuable intermediate in synthetic organic chemistry and drug discovery. The synthesis involves the N-alkylation of benzotriazole with 1,3-dichloroacetone. This document details the necessary starting materials, a step-by-step experimental protocol, and expected quantitative data. Furthermore, visual representations of the synthesis pathway and experimental workflow are provided to facilitate a clear understanding of the process.
Overview of the Synthesis Pathway
The synthesis of this compound is achieved through a nucleophilic substitution reaction between benzotriazole and 1,3-dichloroacetone. In this reaction, the nucleophilic nitrogen of the benzotriazole ring attacks one of the electrophilic chloromethyl carbons of 1,3-dichloroacetone, leading to the displacement of a chloride ion and the formation of the desired product. The reaction is typically carried out in the presence of a base to deprotonate the benzotriazole, thereby increasing its nucleophilicity.
The general reaction is as follows:
Benzotriazole + 1,3-Dichloroacetone → this compound + HCl
Synthesis of Starting Materials
Synthesis of Benzotriazole
Benzotriazole can be synthesized from o-phenylenediamine through diazotization followed by intramolecular cyclization.[1][2][3]
Experimental Protocol:
-
In a suitable reaction vessel, dissolve o-phenylenediamine (10.8 g, 0.1 mol) in a mixture of glacial acetic acid (12.0 g, 0.2 mol) and water (30 mL). Gentle warming may be required to achieve complete dissolution.[1]
-
Cool the solution to 15 °C in an ice bath.
-
In a separate beaker, prepare a solution of sodium nitrite (7.5 g, 0.11 mol) in water (15 mL).
-
Add the sodium nitrite solution to the o-phenylenediamine solution in one portion while stirring. An exothermic reaction will occur, and the temperature will rise.
-
After the initial exotherm subsides, continue stirring and allow the mixture to cool to room temperature.
-
The crude benzotriazole will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from hot water or benzene to yield pure benzotriazole.[2]
Synthesis of 1,3-Dichloroacetone
1,3-Dichloroacetone can be prepared by the direct chlorination of acetone.
Experimental Protocol:
Note: This reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of the reagents and products.
-
Set up a reaction flask equipped with a dropping funnel, a condenser, and a stirrer.
-
Charge the flask with acetone.
-
Slowly add chlorine gas or a chlorinating agent (e.g., sulfuryl chloride) to the acetone with vigorous stirring. The reaction is exothermic and should be cooled in an ice bath to maintain the temperature.
-
Monitor the reaction progress by gas chromatography (GC).
-
Upon completion, the reaction mixture is typically purified by distillation to obtain 1,3-dichloroacetone.
Synthesis of this compound
Proposed Experimental Protocol
-
To a solution of benzotriazole (1.19 g, 10 mmol) in a suitable solvent such as acetone or N,N-dimethylformamide (DMF) (50 mL), add a base such as anhydrous potassium carbonate (2.07 g, 15 mmol).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the benzotriazolide anion.
-
Slowly add a solution of 1,3-dichloroacetone (1.27 g, 10 mmol) in the same solvent to the reaction mixture.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete (typically a few hours), cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with the solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Microwave-Assisted Synthesis Protocol (Alternative)
Microwave-assisted organic synthesis can often reduce reaction times and improve yields.[6]
-
In a microwave-safe reaction vessel, combine benzotriazole (1.19 g, 10 mmol), 1,3-dichloroacetone (1.27 g, 10 mmol), and potassium carbonate (2.07 g, 15 mmol) in DMF (20 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short period (e.g., 10-30 minutes).
-
Monitor the reaction by TLC.
-
After completion, cool the vessel, filter the mixture, and purify the product as described in the conventional method.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound. Please note that these are representative values based on similar N-alkylation reactions of benzotriazole and may vary depending on the specific reaction conditions and purification methods employed.
| Parameter | Benzotriazole | 1,3-Dichloroacetone | This compound |
| Molecular Formula | C₆H₅N₃ | C₃H₄Cl₂O | C₉H₈ClN₃O |
| Molecular Weight ( g/mol ) | 119.12 | 126.97 | 209.63 |
| Appearance | White to light tan solid | Colorless to pale yellow liquid | Expected to be a solid |
| Melting Point (°C) | 98-100 | -45 | Not reported; expected to be a solid |
| Boiling Point (°C) | 350 | 173 | Not reported |
| Expected Yield (%) | - | - | 60-80% (conventional), 70-90% (microwave) |
| ¹H NMR (CDCl₃, δ ppm) | 7.3-8.1 (m, 4H), 12.5 (br s, 1H) | 4.3 (s, 4H) | Expected: ~5.5 (s, 2H, N-CH₂), ~4.5 (s, 2H, CO-CH₂Cl), 7.4-8.2 (m, 4H, Ar-H) |
| ¹³C NMR (CDCl₃, δ ppm) | 110-145 | 48 (CH₂Cl), 198 (C=O) | Expected: ~50 (N-CH₂), ~46 (CO-CH₂Cl), ~195 (C=O), 110-145 (Ar-C) |
| IR (cm⁻¹) | ~3000-3100 (N-H), ~1600 (C=N) | ~1740 (C=O), ~750 (C-Cl) | Expected: ~1730 (C=O), ~1600 (C=N), ~750 (C-Cl) |
Visualizations
Synthesis Pathway Diagram
Caption: Synthesis of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis.
References
An In-depth Technical Guide to the Synthesis of 1-Benzotriazol-1-yl-3-chloropropan-2-one and a Related Analogue
For Researchers, Scientists, and Drug Development Professionals
Proposed Synthesis of 1-Benzotriazol-1-yl-3-chloropropan-2-one
The most direct synthetic pathway to this compound involves the N-alkylation of 1H-benzotriazole with 1,3-dichloroacetone. This reaction typically proceeds via a nucleophilic substitution mechanism where the deprotonated benzotriazole anion attacks one of the electrophilic carbon atoms of 1,3-dichloroacetone. A key consideration in this synthesis is regioselectivity, as alkylation of benzotriazole can occur at either the N1 or N2 position of the triazole ring, leading to a mixture of isomers. The N1-substituted product is generally the major isomer formed under many conditions.
Reaction Scheme
Caption: Proposed reaction for the synthesis of this compound.
Experimental Protocol
This protocol is based on generalized procedures for the N-alkylation of benzotriazole.[3][4] Optimization may be required to maximize the yield of the desired N1-isomer.
Materials:
-
1H-Benzotriazole
-
1,3-Dichloroacetone
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 1H-benzotriazole (1.0 eq) and anhydrous DMF. Stir the mixture until the benzotriazole is fully dissolved.
-
Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the resulting suspension at room temperature for 30 minutes.
-
Alkylation: Add 1,3-dichloroacetone (1.1 eq) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, which may be a mixture of N1 and N2 isomers, can be purified by column chromatography on silica gel to isolate the desired this compound (N1-isomer).
Data Presentation
The following table summarizes the physicochemical properties of the reactants and the main product.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Moles (for 10 mmol scale) | Mass (g) (for 10 mmol scale) |
| 1H-Benzotriazole | C₆H₅N₃ | 119.12 | 10.0 mmol (1.0 eq) | 1.19 |
| 1,3-Dichloroacetone | C₃H₄Cl₂O | 126.97 | 11.0 mmol (1.1 eq) | 1.40 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 15.0 mmol (1.5 eq) | 2.07 |
| This compound | C₉H₈ClN₃O | 209.63 | - | - |
Alternative Synthesis: 1-(1H-Benzo[d][1][2][3]triazol-1-yl)-2-chloroethanone from Chloroacetyl Chloride
This section details the synthesis of a structurally related compound, 1-(1H-Benzo[d][1][2][3]triazol-1-yl)-2-chloroethanone, which utilizes the user-specified starting material, chloroacetyl chloride. This reaction is a well-documented N-acylation of benzotriazole.
Reaction Scheme
Caption: Synthesis of 1-(1H-Benzo[d][1][2][3]triazol-1-yl)-2-chloroethanone.
Experimental Protocol
This protocol is adapted from a published procedure for the synthesis of 1-(1H-Benzo[d][1][2][3]triazol-1-yl)-2-chloroethanone.
Materials:
-
1H-Benzotriazole
-
Chloroacetyl chloride
-
Anhydrous sodium acetate (NaOAc)
-
Dry acetone
-
Ethanol (for recrystallization)
-
Standard laboratory glassware, magnetic stirrer.
Procedure:
-
Reaction Setup: In a round-bottom flask, prepare a mixture of 1H-benzotriazole (1.0 eq) and anhydrous sodium acetate (1.0 eq) in dry acetone.
-
Acylation: To the stirred mixture, add chloroacetyl chloride (1.0 eq) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 3 hours.
-
Isolation: Upon completion, pour the reaction mixture onto ice water.
-
Filtration and Drying: Filter the resulting precipitate, wash it with water, and dry it thoroughly.
-
Recrystallization: Recrystallize the crude product from ethanol to obtain pure 1-(1H-Benzo[d][1][2][3]triazol-1-yl)-2-chloroethanone as white crystals.
Data Presentation
The following table summarizes the quantitative data for this synthesis.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Moles (for 10 mmol scale) | Mass/Volume (for 10 mmol scale) | Yield (%) | Melting Point (°C) |
| 1H-Benzotriazole | C₆H₅N₃ | 119.12 | 10.0 mmol (1.0 eq) | 1.19 g | - | - |
| Chloroacetyl chloride | C₂H₂Cl₂O | 112.94 | 10.0 mmol (1.0 eq) | 0.79 mL | - | - |
| Sodium Acetate | C₂H₃NaO₂ | 82.03 | 10.0 mmol (1.0 eq) | 0.82 g | - | - |
| 1-(1H-Benzo[d][1][2][3]triazol-1-yl)-2-chloroethanone | C₉H₈ClN₃O | 195.62 | - | - | 82 | 73-75 |
Experimental Workflows
Workflow for the Proposed Synthesis of this compound
Caption: Experimental workflow for the proposed synthesis.
Workflow for the Alternative Synthesis of 1-(1H-Benzo[d][1][2][3]triazol-1-yl)-2-chloroethanone
Caption: Experimental workflow for the alternative synthesis.
References
An In-depth Technical Guide to a Member of the Quinazolinone Class of Bioactive Compounds: 3-(Aminomethyl)-6-chloroquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The molecular formula C9H8ClN3O corresponds to several isomeric structures, with the quinazolinone scaffold being of significant interest in medicinal chemistry. This technical guide focuses on a representative member of this class, 3-(Aminomethyl)-6-chloroquinazolin-4(3H)-one , and its analogs. Quinazolinone derivatives have garnered substantial attention for their therapeutic potential, particularly as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascades. This document provides a comprehensive overview of the synthesis, biological activity, and relevant signaling pathways associated with this important class of compounds.
IUPAC Nomenclature and Isomeric Forms of C9H8ClN3O
The chemical formula C9H8ClN3O can represent multiple isomers. Some of the identified IUPAC names for this formula include:
-
4-amino-8-chloro-7-methylquinazolin-5-ol[1]
-
7-chloro-4-methyl-1H-1,2,4-benzotriazepin-5-one
-
N-(3-chloro-2-pyridinyl)-2-cyanopropanamide
-
3-(aminomethyl)-6-chloroquinazolin-4-one
This guide will focus on the quinazolinone scaffold, specifically using 3-(aminomethyl)-6-chloroquinazolin-4(3H)-one as a prime example due to the extensive research into the biological activities of this class of compounds.
Synthesis of Quinazolinone Derivatives
The synthesis of 3-(aminomethyl)-6-chloroquinazolin-4(3H)-one can be achieved through a multi-step process. A general and plausible synthetic route is detailed below, based on established methodologies for the synthesis of quinazolinones and their subsequent N-alkylation.
Experimental Protocol: Synthesis of 6-chloro-2-methyl-3H-quinazolin-4-one (Intermediate)
A widely used method for the synthesis of the quinazolin-4(3H)-one core involves the condensation of an anthranilic acid derivative with an appropriate reagent.
Materials:
-
5-chloro-2-aminobenzoic acid
-
Acetic anhydride
-
Formamide
-
Ethanol
Procedure:
-
A mixture of 5-chloro-2-aminobenzoic acid and acetic anhydride is heated under reflux to yield the corresponding benzoxazinone.
-
After cooling, the intermediate benzoxazinone is treated with formamide and heated to induce ring closure, affording 6-chloro-2-methyl-3H-quinazolin-4-one.[2]
-
The crude product is then purified by recrystallization from ethanol to yield the pure intermediate.
Experimental Protocol: Synthesis of 3-(Aminomethyl)-6-chloroquinazolin-4(3H)-one
The introduction of the aminomethyl group at the N3 position can be accomplished via a Mannich-type reaction or by alkylation with a suitable reagent.
Materials:
-
6-chloro-2-methyl-3H-quinazolin-4-one
-
Formaldehyde (37% aqueous solution)
-
Ammonia (25% aqueous solution) or a primary/secondary amine
-
Ethanol
-
Hydrochloric acid
Procedure:
-
To a stirred suspension of 6-chloro-2-methyl-3H-quinazolin-4-one in ethanol, aqueous formaldehyde is added, followed by the dropwise addition of an aqueous solution of the desired amine (in this case, ammonia for the primary aminomethyl group).
-
The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent or by conversion to its hydrochloride salt by treatment with ethereal HCl, followed by recrystallization.
Biological Activity and Quantitative Data
Derivatives of 6-chloro-quinazolin-4-one have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases involved in cell signaling. The following table summarizes the in vitro antiproliferative activity of several 6-chloro-quinazoline derivatives against various human cancer cell lines, providing context for the potential efficacy of 3-(aminomethyl)-6-chloroquinazolin-4(3H)-one.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 5a | MGC-803 (Gastric) | 3.17 | [3] |
| Bcap-37 (Breast) | 4.21 | [3] | |
| PC3 (Prostate) | 5.89 | [3] | |
| Derivative 5f | MGC-803 (Gastric) | 2.54 | [3] |
| Bcap-37 (Breast) | 3.88 | [3] | |
| PC3 (Prostate) | 4.12 | [3] | |
| Compound 4m | N87 (Gastric, HER2+) | 0.0063 | [4] |
| H1975 (NSCLC, EGFR mutant) | 0.0075 | [4] | |
| A549 (NSCLC, EGFR WT) | 29.9 | [4] | |
| Compound 45 | A549 (NSCLC) | 0.44 | [5] |
Table 1: In vitro anticancer activity of selected 6-chloro-quinazoline derivatives.
Signaling Pathways
Quinazolinone derivatives often exert their anticancer effects by targeting critical signaling pathways that are frequently dysregulated in cancer. The EGFR and PI3K/Akt pathways are prominent examples.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events promoting cell growth, proliferation, and survival.[6][7] Many quinazoline-based inhibitors are designed to compete with ATP at the kinase domain of EGFR, thereby blocking its activation.[8][9]
Caption: EGFR signaling pathway and the inhibitory action of quinazolinone derivatives.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another crucial signaling cascade that regulates cell survival, growth, and metabolism. Its aberrant activation is a common feature in many cancers. Some quinazolinone derivatives have been shown to inhibit components of this pathway, leading to the induction of apoptosis in cancer cells.[10][11][12]
Caption: The PI3K/Akt signaling pathway and its inhibition by quinazolinone compounds.
Conclusion
The quinazolinone scaffold, represented here by 3-(aminomethyl)-6-chloroquinazolin-4(3H)-one, is a cornerstone in the development of targeted anticancer therapies. The synthetic accessibility of these compounds, coupled with their potent inhibitory effects on key oncogenic signaling pathways like EGFR and PI3K/Akt, underscores their continued importance in medicinal chemistry. Further exploration and modification of the quinazolinone core hold significant promise for the discovery of next-generation therapeutics with improved efficacy and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. insights.sent2promo.com [insights.sent2promo.com]
- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. brieflands.com [brieflands.com]
- 7. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Guide: Spectroscopic Characterization of 1-Benzotriazol-1-yl-3-chloropropan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 1-Benzotriazol-1-yl-3-chloropropan-2-one. Due to the limited availability of direct experimental spectra in public databases, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the chemical structure and spectral data from analogous compounds. It also includes a proposed experimental protocol for its synthesis and characterization.
Core Compound Properties
| Property | Value |
| Molecular Formula | C₉H₈ClN₃O[1] |
| Molecular Weight | 209.63 g/mol |
| CAS Number | 305851-04-1 |
| IUPAC Name | 1-(1H-1,2,3-benzotriazol-1-yl)-3-chloropropan-2-one |
| SMILES | ClCC(=O)Cn1nnc2ccccc12 |
| InChI Key | INRLHOWDOGFXJJ-UHFFFAOYSA-N |
Proposed Spectroscopic Data
The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of its functional groups and comparison with structurally similar benzotriazole derivatives.
¹H NMR (Proton NMR) Spectral Data (Predicted)
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | d | 1H | Ar-H |
| ~7.65 | t | 1H | Ar-H |
| ~7.50 | t | 1H | Ar-H |
| ~7.40 | d | 1H | Ar-H |
| ~5.60 | s | 2H | N-CH₂ -C=O |
| ~4.30 | s | 2H | Cl-CH₂ -C=O |
¹³C NMR (Carbon NMR) Spectral Data (Predicted)
Solvent: CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~200 | C =O |
| ~146 | Ar-C |
| ~133 | Ar-C |
| ~128 | Ar-CH |
| ~124 | Ar-CH |
| ~120 | Ar-CH |
| ~110 | Ar-CH |
| ~55 | N-C H₂-C=O |
| ~45 | Cl-C H₂-C=O |
IR (Infrared) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Weak-Medium | C-H (aromatic) |
| ~2960-2920 | Weak | C-H (aliphatic) |
| ~1730 | Strong | C=O (ketone) |
| ~1610, 1495 | Medium | C=C (aromatic) |
| ~1280 | Medium | C-N stretch |
| ~750 | Strong | C-H (aromatic, out-of-plane bend) |
| ~680 | Strong | C-Cl stretch |
Mass Spectrometry (MS) Data (Predicted)
Ionization Mode: Electrospray Ionization (ESI)
| m/z | Ion |
| 210.0429 | [M+H]⁺ |
| 232.0248 | [M+Na]⁺ |
| 209.0350 | [M]⁺ |
Experimental Protocols
The following section details a plausible method for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
This synthesis can be achieved via the N-alkylation of benzotriazole with 1,3-dichloroacetone.
Materials:
-
Benzotriazole
-
1,3-Dichloroacetone
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of benzotriazole (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of 1,3-dichloroacetone (1.1 eq) in anhydrous acetone dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield pure this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra will be recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
The sample will be dissolved in deuterated chloroform (CDCl₃).
-
Tetramethylsilane (TMS) will be used as an internal standard.
Infrared (IR) Spectroscopy:
-
The IR spectrum will be recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
-
The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) will be performed using an ESI-TOF (Electrospray Ionization-Time of Flight) mass spectrometer to confirm the exact mass and molecular formula of the synthesized compound.
Workflow and Logic Diagram
The following diagram illustrates the proposed workflow for the synthesis and characterization of this compound.
Caption: Synthesis and Characterization Workflow.
References
Navigating the Solubility of 1-Benzotriazol-1-yl-3-chloropropan-2-one: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Benzotriazol-1-yl-3-chloropropan-2-one. Directed at researchers, scientists, and professionals in drug development, this document addresses the current landscape of solubility data for this compound. In the absence of publicly available quantitative data, this guide offers a theoretical solubility profile based on molecular structure analysis and presents detailed experimental protocols for determining solubility in organic solvents. This guide is intended to serve as a foundational resource for laboratory investigation.
Introduction
This compound (C₉H₈ClN₃O) is a heterocyclic compound of interest in synthetic and medicinal chemistry. Understanding its solubility in various organic solvents is critical for its application in reaction chemistry, purification processes such as recrystallization, and formulation development. Solubility dictates the choice of reaction media, affects reaction kinetics, and is a crucial parameter in designing purification strategies.
A thorough search of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound. This guide, therefore, provides a predictive assessment of its solubility based on its structural features and outlines standardized methods for its empirical determination.
Theoretical Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like," which relates the polarity of the solute and the solvent. The molecular structure of this compound contains several functional groups that influence its polarity and, consequently, its solubility:
-
Benzotriazole Moiety: This aromatic heterocyclic system is relatively polar due to the presence of three nitrogen atoms. It can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.
-
Ketone Group (C=O): The carbonyl group is highly polar and can act as a hydrogen bond acceptor, contributing significantly to the molecule's polarity.
-
Chloromethyl Group (-CH₂Cl): The electronegative chlorine atom induces a dipole moment, adding to the overall polarity of the molecule.
-
Aliphatic Linker (-CH₂-): The methylene groups are nonpolar.
Given this combination of polar and nonpolar features, this compound is expected to exhibit the following general solubility trends:
-
High Solubility: Expected in polar aprotic solvents such as acetone, ethyl acetate, acetonitrile, tetrahydrofuran (THF), and dimethylformamide (DMF). These solvents can engage in dipole-dipole interactions with the ketone and chloromethyl groups.
-
Moderate Solubility: Likely in polar protic solvents like methanol, ethanol, and isopropanol. While the compound can accept hydrogen bonds, it lacks a hydrogen bond-donating group, which may limit its interaction with protic solvents compared to polar aprotic ones.
-
Low to Negligible Solubility: Expected in nonpolar solvents such as hexane, cyclohexane, and toluene. The significant polarity of the molecule will likely result in poor miscibility with these solvents.
Quantitative Solubility Data
As of the date of this publication, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in various organic solvents is not available in peer-reviewed literature or public chemical databases. The following table is provided as a template for researchers to populate with their own experimentally determined data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method |
| e.g., Acetone | 25 | Data to be determined | Data to be determined | Isothermal Equilibrium |
| e.g., Ethanol | 25 | Data to be determined | Data to be determined | Isothermal Equilibrium |
| e.g., Toluene | 25 | Data to be determined | Data to be determined | Isothermal Equilibrium |
| e.g., Dichloromethane | 25 | Data to be determined | Data to be determined | Isothermal Equilibrium |
Experimental Protocols for Solubility Determination
The following protocols describe both a qualitative and a quantitative method for determining the solubility of this compound in organic solvents.
Qualitative Solubility Assessment
This method provides a rapid, preliminary assessment of solubility.
Objective: To quickly categorize the compound as very soluble, soluble, sparingly soluble, or insoluble in a given solvent.
Materials:
-
This compound
-
A selection of organic solvents
-
Small test tubes or vials (e.g., 13x100 mm)
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 25 mg of this compound to a small test tube.[1]
-
Add the selected solvent dropwise, starting with 0.25 mL.
-
Vigorously agitate the mixture using a vortex mixer for 30-60 seconds after each addition.
-
Observe the mixture for dissolution.
-
Continue adding the solvent in 0.25 mL portions up to a total volume of approximately 3 mL.[1]
-
Record the observations and classify the solubility based on standard descriptors.
Quantitative Solubility Determination (Isothermal Equilibrium Method)
This method provides accurate, quantitative solubility data and is the standard for generating reliable solubility values.
Objective: To determine the equilibrium concentration of the solute in a solvent at a constant temperature.
Materials:
-
This compound
-
High-purity organic solvents
-
Scintillation vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to several vials. An excess is confirmed by the presence of undissolved solid at the end of the experiment.
-
Accurately add a known volume or mass of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to reach equilibrium (typically 24-72 hours). A preliminary time-course study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of the compound with known concentrations to quantify the amount in the sample.
-
-
Calculation:
-
Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the solubility in desired units, such as g/100 mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of a novel compound.
Caption: Workflow for solubility determination of a chemical compound.
References
A Technical Guide to the Stability and Storage of 1-Benzotriazol-1-yl-3-chloropropan-2-one
Abstract
1-Benzotriazol-1-yl-3-chloropropan-2-one is a valuable heterocyclic building block used in synthetic chemistry, particularly within pharmaceutical and agrochemical research.[1] Its utility is derived from the reactive α-chloro ketone moiety combined with the unique properties of the benzotriazole group. However, this inherent reactivity also presents significant challenges regarding the compound's stability and shelf-life. This guide provides an in-depth analysis of the factors governing the stability of this reagent, outlines potential degradation pathways, and establishes field-proven protocols for its optimal storage and handling. The recommendations herein are designed to ensure the chemical integrity, purity, and performance of this compound for researchers, scientists, and drug development professionals.
Introduction to this compound
Overview and Chemical Identity
This compound, a solid organic compound, belongs to the class of halogenated heterocyclic ketones. These molecules are prized as versatile intermediates because they contain two key electrophilic sites: the carbonyl carbon and the α-carbon bearing the chlorine atom.[2] This dual reactivity allows for a wide range of subsequent chemical transformations, making it a critical component in the synthesis of more complex molecular architectures.
Physicochemical Properties
A clear understanding of the compound's fundamental properties is the first step toward ensuring its stability.
| Property | Value | Source |
| CAS Number | 305851-04-1 | |
| Molecular Formula | C₉H₈ClN₃O | [3] |
| Molecular Weight | 209.63 g/mol | [4] |
| Appearance | Solid | |
| InChIKey | INRLHOWDOGFXJJ-UHFFFAOYSA-N | [3] |
| Storage Class | 11 (Combustible Solids) |
The Dichotomy of Reactivity: Understanding Core Stability
The stability of this compound is governed by the interplay between its two primary functional components: the highly reactive α-chloro ketone group and the comparatively stable benzotriazole moiety.
The α-Chloro Ketone: The Engine of Reactivity
The α-halo ketone functional group is the principal source of the compound's synthetic utility and its inherent instability.[2] The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack. Furthermore, the chlorine atom is a competent leaving group. This structure is prone to a self-catalyzed decomposition pathway where liberated hydrogen chloride (HCl) can accelerate the degradation of remaining material. This autocatalytic cycle is a common failure mode for halo-ketones.[5]
The Benzotriazole Moiety: A Stabilizing and Sensitizing Influence
The benzotriazole ring system is relatively stable but possesses characteristics that influence the molecule's overall behavior.
-
UV Absorption: Benzotriazole and its derivatives are well-known for their ability to absorb UV radiation.[6] While this property is exploited in UV stabilizers, it also means the compound is susceptible to photodegradation upon exposure to light.
-
Reactivity: Compared to simpler triazoles, the benzotriazole system has a diminished aromatic character, which can translate to higher reactivity under certain conditions.[7]
-
Basicity: The nitrogen atoms of the triazole ring can act as weak bases or nucleophiles, potentially playing a role in intermolecular interactions or degradation pathways.
Key Factors Influencing Degradation
The integrity of this compound is threatened by several environmental factors. Understanding and controlling these variables is paramount for preserving its purity.
Temperature
As with most chemical reactions, the rate of degradation is highly dependent on temperature. Elevated temperatures provide the necessary activation energy for decomposition reactions, such as the elimination of HCl or hydrolysis. Therefore, storage at reduced temperatures is a primary line of defense against degradation.
Light (Photostability)
Given the UV-absorbing nature of the benzotriazole moiety, exposure to light, particularly in the UV spectrum, can induce photochemical degradation.[6] This can lead to the formation of complex mixtures of byproducts. Storage in amber glass vials or opaque containers is mandatory to prevent photolytic decomposition.
Humidity and Moisture
Water presents a dual-edged sword. On one hand, it can act as a nucleophile, leading to the hydrolysis of the α-chloro ketone to its corresponding α-hydroxy ketone. On the other hand, for analogous monohalo ketones, the presence of a minuscule amount of water (e.g., 0.1-0.5%) has been shown to inhibit the liberation of hydrogen halides, thereby preventing the acid-catalyzed decomposition pathway.[5] The optimal strategy is to store the compound in a desiccated environment to prevent hydrolysis, as uncontrolled moisture is a significant risk.
pH and Chemical Incompatibility
-
Acids: The compound is susceptible to acid-catalyzed degradation, particularly from HCl that may be liberated during initial, slow decomposition.[5]
-
Bases: Strong bases can deprotonate the α-carbon, leading to rapid elimination of HCl and the formation of an α,β-unsaturated ketone.[8] Therefore, contact with basic substances must be strictly avoided.
-
Nucleophiles: The compound will react readily with a wide range of nucleophiles. It should be stored away from alcohols, amines, thiols, and other common laboratory nucleophiles.
Recommended Storage and Handling Protocols
Based on the chemical principles outlined above, the following protocols are recommended to maximize the shelf-life and ensure the integrity of this compound.
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows the kinetics of thermal degradation pathways.[9] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes contact with atmospheric moisture and oxygen. |
| Container | Tightly sealed, amber glass vial with a PTFE-lined cap | Prevents light exposure and moisture ingress; PTFE liner ensures inertness.[9] |
| Environment | Dry, well-ventilated area | Prevents moisture condensation and ensures safety.[10][11] |
| Purity | Use freshly prepared or purified material for long-term storage | Removes trace acidic impurities that can catalyze decomposition.[5] |
Safe Handling Procedures
-
Always handle the compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[10][12]
-
Avoid creating dust; handle as a solid and weigh carefully.[11][12]
-
Use clean, dry spatulas and glassware to prevent contamination.
-
After dispensing, flush the container with inert gas before tightly resealing.
Experimental Validation of Stability
To ensure the trustworthiness of experimental results, the stability of a given batch of the reagent should be periodically verified, especially if it has been stored for an extended period. A forced degradation study is the gold standard for this purpose.
Protocol: Forced Degradation Study
This protocol provides a framework for intentionally stressing the compound to identify potential degradation products and assess its stability profile.
-
Prepare a Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Aliquot for Stress Conditions: Dispense the stock solution into separate, appropriately labeled vials for each stress condition.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂.
-
Thermal Stress: Store a vial of the stock solution at 60°C.
-
Photolytic Stress: Expose a vial of the stock solution in a clear glass vial to direct UV light (e.g., 254 nm) or high-intensity visible light.
-
-
Incubation: Incubate all samples for a defined period (e.g., 24-48 hours). A control sample (stock solution at 2-8°C in the dark) must be run in parallel.
-
Neutralization and Analysis:
-
Prior to analysis, neutralize the acid and base hydrolysis samples.
-
Analyze all samples, including the control, by a suitable stability-indicating method, such as High-Performance Liquid Chromatography with a UV detector (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. A loss of peak area for the parent compound and the appearance of new peaks indicate degradation.
Visualization of the Stability Testing Workflow
Caption: Workflow for a forced degradation study.
Potential Degradation Pathways
Understanding the likely chemical transformations the compound may undergo is crucial for interpreting stability data and identifying impurities.
-
Hydrolysis: Nucleophilic substitution of the chloride by water, yielding 1-Benzotriazol-1-yl-3-hydroxypropan-2-one.
-
Elimination: Base-catalyzed (or thermally-induced) elimination of HCl to form the α,β-unsaturated ketone, 1-(1H-benzo[d][10][13]triazol-1-yl)prop-2-en-1-one.
-
Photodegradation: UV-induced cleavage or rearrangement of the benzotriazole ring, potentially leading to a variety of complex aromatic and aliphatic byproducts.[14]
Visualization of Putative Degradation Pathways
Caption: Primary degradation pathways for the title compound.
Conclusion
This compound is a potent synthetic intermediate whose utility is directly tied to its purity. Its stability is primarily challenged by its inherent reactivity, particularly of the α-chloro ketone moiety, which is susceptible to degradation by moisture, heat, light, and chemical incompatibilities. Adherence to the stringent storage and handling protocols detailed in this guide—specifically, refrigerated storage in a dry, inert, and dark environment—is critical for preserving the compound's integrity. Regular analytical verification via stability-indicating methods is recommended as a best practice to ensure reliable and reproducible results in all research and development applications.
References
- 1. russell.lookchem.com [russell.lookchem.com]
- 2. mdpi.com [mdpi.com]
- 3. PubChemLite - this compound (C9H8ClN3O) [pubchemlite.lcsb.uni.lu]
- 4. 1-(3-Chloropropionyl)-1H-benzotriazole | C9H8ClN3O | CID 3772668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biochemopharma.fr [biochemopharma.fr]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. lobachemie.com [lobachemie.com]
- 12. carlroth.com [carlroth.com]
- 13. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 2024.sci-hub.ru [2024.sci-hub.ru]
An In-depth Technical Guide to the Safety of 1-Benzotriazol-1-yl-3-chloropropan-2-one
This guide provides a comprehensive overview of the safety information for 1-Benzotriazol-1-yl-3-chloropropan-2-one, a chemical compound relevant to researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of its hazards, handling, and emergency procedures.
Chemical Identification and Physical Properties
This section outlines the basic chemical and physical properties of this compound.
| Property | Value | Source |
| IUPAC Name | 1-(1H-1,2,3-benzotriazol-1-yl)-3-chloropropan-2-one | PubChem |
| Synonyms | 1-(Benzotriazol-1-yl)-3-chloropropan-2-one | Sigma-Aldrich[1] |
| CAS Number | 305851-04-1 | Sigma-Aldrich[1] |
| Molecular Formula | C₉H₈ClN₃O | Sigma-Aldrich[1] |
| Molecular Weight | 209.63 g/mol | Sigma-Aldrich[1] |
| Appearance | Solid | Sigma-Aldrich[1] |
| InChI | 1S/C9H8ClN3O/c10-5-7(14)6-13-9-4-2-1-3-8(9)11-12-13/h1-4H,5-6H2 | Sigma-Aldrich[1] |
| SMILES String | ClCC(=O)Cn1nnc2ccccc12 | Sigma-Aldrich[1] |
Hazard Identification and Classification
The following table summarizes the GHS hazard classification for this compound.
| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | GHS07 | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | GHS07 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure | Category 3 | GHS07 | Warning | H335: May cause respiratory irritation |
Source: PubChem[2], Sigma-Aldrich[1]
A logical workflow for hazard identification and initial response is crucial for safe handling.
Precautionary Measures and Safe Handling
Adherence to the following precautionary statements is mandatory for the safe handling of this compound.
| Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| P302 + P352 | IF ON SKIN: Wash with plenty of water. |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P330 | Rinse mouth. |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Source: PubChem[2]
The following diagram illustrates the workflow for safe handling and storage.
Experimental Protocols
Detailed experimental protocols for the toxicological and safety testing of this compound are not publicly available in standard safety data sheets. Such studies are typically conducted by manufacturers and are often proprietary. For specific experimental methodologies, researchers should consult specialized toxicological databases or the primary scientific literature.
Toxicological Information
While specific LD50 or LC50 values are not provided in the readily available safety data sheets, the GHS classification indicates the following toxicological effects:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
First-Aid Measures
In case of exposure, the following first-aid measures should be taken:
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
-
If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards Arising from the Chemical: Emits toxic fumes under fire conditions.
-
Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.
-
Environmental Precautions: Do not let product enter drains.
-
Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.
Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated place. Keep container tightly closed. Storage class is 11 - Combustible Solids.[1]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
This guide is intended to provide essential safety information for this compound. It is not a substitute for a thorough review of the complete Safety Data Sheet (SDS) provided by the supplier and adherence to all institutional and regulatory safety protocols. Always consult the original SDS for the most current and detailed information.
References
An In-Depth Technical Guide to the Key Reactive Sites of 1-Benzotriazol-1-yl-3-chloropropan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the key reactive sites of 1-Benzotriazol-1-yl-3-chloropropan-2-one, a versatile bifunctional reagent in synthetic organic chemistry. This document outlines the principal reactive centers, supported by experimental evidence and established chemical principles, to assist researchers in leveraging this compound for the synthesis of novel heterocyclic structures and other complex organic molecules.
Core Compound Properties
Basic physicochemical data for this compound is essential for its application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₈ClN₃O | |
| Molecular Weight | 209.63 g/mol | |
| CAS Number | 305851-04-1 | |
| Appearance | Solid | |
| SMILES | ClCC(=O)Cn1nnc2ccccc12 | |
| InChI Key | INRLHOWDOGFXJJ-UHFFFAOYSA-N |
Principal Reactive Sites
This compound possesses three primary sites susceptible to chemical attack, making it a valuable synthon for constructing diverse molecular architectures. These sites are the electrophilic carbon of the carbonyl group, the electrophilic α-carbon bearing the chlorine atom, and the benzotriazole moiety which can act as a leaving group.
The reactivity of this molecule is largely dictated by the interplay of these functional groups. The α-chloro ketone functionality is a classic electrophilic component, readily undergoing nucleophilic substitution, while the benzotriazole group can also be displaced by nucleophiles, a well-documented characteristic of N-substituted benzotriazoles.[1]
Reactivity Profile and Synthetic Applications
The primary utility of this compound lies in its role as a precursor for the synthesis of various heterocyclic compounds. Its bifunctional nature allows for sequential or one-pot reactions with dinucleophiles to construct five-, six-, and seven-membered rings.
Nucleophilic Substitution at the α-Carbon
The most prominent reactive site is the carbon atom alpha to the carbonyl group, which is activated towards nucleophilic attack by the adjacent electron-withdrawing carbonyl and the good leaving group ability of the chloride ion.
A key application demonstrating this reactivity is the Hantzsch-type synthesis of thiazole derivatives. While a direct reaction of this compound with a thioamide has not been explicitly detailed in the reviewed literature, the reaction of the analogous 1-(1H-Benzo[d][1][2]triazol-1-yl)-2-chloroethanone with substituted thioureas provides a strong precedent.[3] This reaction proceeds via initial nucleophilic attack of the sulfur atom of the thiourea on the α-chloro carbon, followed by intramolecular cyclization and dehydration to afford the corresponding imidazole-2-thione, a tautomer of 2-aminothiazole.
Experimental Protocol: Synthesis of 4-(1H-Benzo[d][1][2]triazol-1-yl)-1-aryl-1H-imidazole-2(3H)-thione (Analogous Reaction) [3]
This protocol describes the synthesis of imidazole-2-thiones from a similar starting material, 1-(1H-Benzo[d][1][2]triazol-1-yl)-2-chloroethanone, illustrating the reactivity of the α-chloro ketone moiety.
-
Materials:
-
Procedure:
-
Dissolve 1-(1H-benzo[d][1][2]triazol-1-yl)-2-chloroethanone (0.01 mole), the appropriate substituted thiourea (0.01 mole), and a catalytic amount of anhydrous sodium acetate in ethanol.
-
Reflux the reaction mixture for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water.
-
Collect the resulting solid precipitate by filtration.
-
Recrystallize the crude product from ethanol to yield the pure 4-(1H-Benzo[d][1][2]triazol-1-yl)-1-aryl-1H-imidazole-2(3H)-thione.
-
The following diagram illustrates the logical workflow for this type of reaction.
Caption: Experimental workflow for the synthesis of imidazole-2-thiones.
Reactions at the Carbonyl Group
The carbonyl group in this compound is an electrophilic center and can react with various nucleophiles. However, in many synthetic applications, its reactivity is often secondary to that of the α-chloro position, or it participates in a concerted or sequential reaction following an initial attack at the α-carbon.
For instance, in the synthesis of oxazepine derivatives from related benzotriazole acetohydrazides, the carbonyl group is involved in the initial formation of a Schiff base, which then undergoes cyclization.[4] While not a direct reaction of the ketone, this illustrates the potential for the carbonyl to participate in heterocycle formation.
The Benzotriazole Moiety as a Leaving Group
The benzotriazole group attached to the propanone backbone can function as a good leaving group in nucleophilic substitution reactions.[1] This reactivity is well-established for N-acyl and N-alkyl benzotriazoles. The stability of the resulting benzotriazole anion drives these reactions. This provides a pathway to introduce a variety of substituents at the C1 position of the propanone chain, although this reactivity might be less pronounced than the displacement of the chloride at the C3 position.
Signaling Pathways and Reaction Mechanisms
The reaction of this compound with dinucleophiles to form heterocyclic systems can be visualized as a signaling pathway, where the initial interaction at one reactive site triggers a subsequent intramolecular reaction at another.
The following diagram illustrates the general mechanism for the formation of a five-membered heterocycle (e.g., a thiazole derivative) from this compound and a generic dinucleophile H-Y-X-H (where Y is the initial attacking nucleophile and XH is the group that cyclizes).
Caption: Generalized pathway for heterocycle synthesis.
Summary of Quantitative Data
While specific quantitative data for the reactivity of this compound is not abundant in the literature, the yields from analogous reactions provide valuable insights.
| Starting Material | Reagent | Product | Yield (%) | Reference |
| 1-(1H-Benzo[d][1][2]triazol-1-yl)-2-chloroethanone | Substituted Thioureas | 4-(1H-Benzo[d][1][2]triazol-1-yl)-1-aryl-1H-imidazole-2(3H)-thione | 82 (for the chloroethanone precursor) | [3] |
| 2-(1H-Benzo[d][1][2]triazol-1-yl) Acetohydrazide | Aromatic Aldehydes | (E)-2-(1H-benzo[d][1][2]triazole-1-yl)-N'-(substituted benzylidene)acetohydrazide | Not Specified | [4] |
| 2-(1H-Benzo[d][1][2]triazol-1-yl) Acetohydrazide derived Schiff Base | Maleic Anhydride | (2-(1H-benzo[d][1][2]triazol-1-yl)-N-(2-(substituted phenyl)-4,7-dioxo-4,7-dihydro-1,3-oxazepin-3(2H)-yl)acetamide | Not Specified | [4] |
Conclusion
This compound is a highly versatile building block in organic synthesis due to its distinct and predictable reactive sites. The α-chloro ketone moiety serves as the primary electrophilic center for nucleophilic attack, facilitating the construction of a wide range of heterocyclic systems. The carbonyl group and the benzotriazole substituent provide additional points for chemical modification. This guide provides a foundational understanding of the reactivity of this compound, which will be invaluable for researchers and scientists in the field of drug discovery and development in designing novel synthetic routes to biologically active molecules. Further exploration of its reactions with a broader range of nucleophiles is warranted to fully exploit its synthetic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of 1,2,3-triazole-fused heterocycles viaPd-catalyzed cyclization of 5-iodotriazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Design, Synthesis, and Antipoliferative Activities of Novel Substituted Imidazole-Thione Linked Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][1,2,3]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation [scirp.org]
Theoretical Analysis of 1-Benzotriazol-1-yl-3-chloropropan-2-one: A Computational Chemistry Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical analysis of 1-Benzotriazol-1-yl-3-chloropropan-2-one, a molecule of interest in medicinal chemistry and materials science.[1] Utilizing Density Functional Theory (DFT), this paper outlines the optimized molecular geometry, vibrational frequencies, and electronic properties of the title compound. The presented data, derived from proposed computational protocols, offers foundational insights for further experimental work and drug design endeavors. Key parameters such as bond lengths, bond angles, HOMO-LUMO energy gap, and molecular electrostatic potential are systematically tabulated and discussed. This document serves as a roadmap for the in silico characterization of this and similar benzotriazole derivatives.
Introduction
Benzotriazole and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of applications, ranging from synthetic reagents to potent pharmacological agents with antimicrobial and antifungal activities.[2][3][4] The unique chemical architecture of the benzotriazole moiety imparts valuable properties to parent molecules, making them versatile scaffolds in drug discovery.[1] this compound (C₉H₈ClN₃O) combines the benzotriazole nucleus with a reactive chloropropanone side chain, suggesting potential as a synthetic intermediate or a biologically active agent itself.
A thorough understanding of the molecule's three-dimensional structure and electronic characteristics is paramount for predicting its reactivity, stability, and potential biological interactions. While experimental techniques like X-ray crystallography provide invaluable structural data for solids, computational chemistry offers a powerful, complementary approach to explore molecular properties in the gas phase, which can be crucial for understanding intrinsic molecular behavior.[3][5][6]
This whitepaper details a proposed theoretical investigation into the structural and electronic properties of this compound using DFT calculations. The objective is to provide a foundational dataset that can guide future synthesis, characterization, and application of this compound.
Computational Methodology
The theoretical calculations outlined herein are proposed to be performed using a standard quantum chemistry software package. The methodology is designed to provide a robust and accurate description of the molecular system.
Geometry Optimization
The initial molecular structure of this compound would be constructed using standard bond lengths and angles. A full geometry optimization would then be performed using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional is widely recognized for its accuracy in predicting the geometries of organic molecules. The 6-311++G(d,p) basis set, which includes diffuse functions and polarization functions on both heavy atoms and hydrogen, would be employed to ensure a high-quality description of the electron distribution. The optimization process would be continued until the forces on each atom are negligible, ensuring a true energy minimum has been located on the potential energy surface.
Vibrational Frequency Analysis
Following geometry optimization, a frequency calculation at the same B3LYP/6-311++G(d,p) level of theory would be performed. This analysis serves two primary purposes:
-
To confirm that the optimized structure corresponds to a true local minimum, characterized by the absence of imaginary frequencies.
-
To predict the harmonic vibrational frequencies, which can be correlated with experimental Infrared (IR) and Raman spectra. The calculated frequencies are often scaled by a known factor to better match experimental values.
Electronic Property Calculations
Several key electronic properties would be calculated based on the optimized geometry:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) provides an indication of the molecule's kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of intermolecular interactions.
-
Mulliken Atomic Charges: These calculations partition the total molecular charge among the individual atoms, providing insight into the electronic environment of each atom.
The workflow for these proposed theoretical calculations is depicted in the diagram below.
Caption: Proposed workflow for theoretical calculations.
Results and Discussion
This section presents the hypothetical data that would be obtained from the computational methodology described above.
Molecular Geometry
The optimized molecular structure of this compound is visualized below. The key structural parameters, including selected bond lengths, bond angles, and dihedral angles, are summarized in Table 1.
References
- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 2. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(1H-Benzotriazol-1-yl)-3-(2,6-dichlorophenyl)-1-phenylpropan-1-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Chloro-1H-1,2,3-benzotriazole - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendance of a Heterocycle: A Technical Guide to the Discovery and Enduring Legacy of Benzotriazole Derivatives
For Immediate Release
A comprehensive technical guide detailing the discovery, history, and multifaceted applications of benzotriazole derivatives has been compiled for researchers, scientists, and professionals in the field of drug development. This whitepaper provides an in-depth exploration of the synthesis, mechanisms of action, and quantitative performance data of this versatile class of compounds, from their initial use as industrial corrosion inhibitors to their current prominence as scaffolds in modern medicinal chemistry.
A Serendipitous Discovery and an Industrial Mainstay
The history of benzotriazole commenced in 1889 with its first synthesis by G. Schultz. Initially, its unique ability to form a protective, passivating layer on metal surfaces, particularly copper and its alloys, led to its widespread adoption as a corrosion inhibitor in various industrial applications, including cooling systems, antifreeze solutions, and lubricants. This protective mechanism involves the formation of a stable, insoluble complex between benzotriazole and the metal surface, effectively shielding it from corrosive agents.
The Dawn of a Pharmacological Powerhouse
By the mid-20th century, the focus of benzotriazole research began to shift towards its biological activities. Scientists discovered that the benzotriazole scaffold is a privileged structure in medicinal chemistry, amenable to a wide array of chemical modifications that can yield derivatives with diverse pharmacological properties. This versatility has led to the development of a vast library of benzotriazole derivatives with applications in oncology, infectious diseases, and inflammation.
Key Synthetic Methodologies
The foundational synthesis of benzotriazole involves the cyclocondensation of o-phenylenediamine with sodium nitrite in an acidic medium, typically acetic acid. This reaction proceeds through the diazotization of one of the amino groups of o-phenylenediamine, followed by an intramolecular cyclization to form the stable triazole ring.
Detailed Experimental Protocol for the Synthesis of 1,2,3-Benzotriazole
Principle: The reaction of o-phenylenediamine with nitrous acid (generated in situ from sodium nitrite and a weak acid) leads to the formation of a diazonium salt, which then undergoes intramolecular cyclization to yield 1,2,3-benzotriazole.
Materials:
-
o-Phenylenediamine
-
Glacial Acetic Acid
-
Sodium Nitrite
-
Deionized Water
-
Ice
Procedure:
-
In a 1-liter beaker, dissolve 108 g (1 mole) of o-phenylenediamine in a mixture of 120 g (115 ml, 2 moles) of glacial acetic acid and 300 ml of water. Gentle warming may be required to achieve a clear solution.[1]
-
Cool the solution to 5°C in an ice-water bath.
-
In a separate beaker, prepare a cold solution of 75 g (1.09 moles) of sodium nitrite in 120 ml of water.
-
Add the cold sodium nitrite solution to the o-phenylenediamine solution all at once with stirring.[1] The temperature of the reaction mixture will rapidly rise to 70-80°C.
-
Allow the reaction mixture to stand and cool. The benzotriazole will separate as an oil which will solidify upon further cooling.
-
Collect the crude product by filtration and wash with cold water.
-
The crude product can be purified by recrystallization from benzene or water, or by vacuum distillation.[1]
Characterization: The final product can be characterized by its melting point (96-97°C) and spectroscopic methods such as NMR and IR spectroscopy.
Quantitative Performance Data
The efficacy of benzotriazole derivatives has been quantified across their various applications. The following tables summarize key performance data.
Corrosion Inhibition Efficiency
| Derivative | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| Benzotriazole | Copper | 3.5% NaCl | 10 mM | >90 | [2] |
| 5-methyl-1H-benzotriazole | Low Carbon Steel | 1 M HCl | - | ~80 | [3] |
| N-(2-thiazolyl)-1H-benzotriazole-1-carbothioamide (TBC) | Copper | 1 M HNO3 | 5 x 10⁻³ M | ~93 | [4] |
| 1-(4-nitrobenzyl)-1H-1,2,3-benzotriazole | Brass C68700 | 3% NaCl | 15 ppm | 92.13 | [5] |
Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Derivative | Microorganism | MIC (µg/mL) | Reference |
| Triazolo[4,5-f]-quinolinone carboxylic acids | Escherichia coli | 12.5 - 25 | [6] |
| 3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2-[1][5][7]triazol-1-yl-propan-1-one | Bacillus subtilis | 1.56 | |
| 3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2-[1][5][7]triazol-1-yl-propan-1-one | Staphylococcus aureus | 1.56 | |
| 5-halogenomethylsulfonylbenzotriazoles | MRSA | 12.5 - 25 | [3] |
Anticancer Activity (Half-maximal Inhibitory Concentration - IC50)
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Indole based hydrazine carboxamide scaffold | HT29 (Colon) | 0.015 | |
| 2-(4-fluorophenyl)-5-((1H-1,2,3-benzotriazol-1-yl)methyl)quinazoline | MCF-7 (Breast) | 3.16 | |
| 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt) | - | Potent CK2 inhibitor | [6] |
| Benzotriazole containing 1,3,4-oxadiazole derivative | MCF-7 (Breast) | 5.68 | |
| Benzotriazole containing 1,3,4-oxadiazole derivative | HT29 (Colon) | 10.21 |
Mechanisms of Action in Oncology
Benzotriazole derivatives have emerged as promising anticancer agents, primarily through their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival.
Inhibition of Protein Kinase CK2
Certain benzotriazole derivatives, most notably 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt), are potent and selective inhibitors of protein kinase CK2.[6] CK2 is a serine/threonine kinase that is overexpressed in many cancers and plays a crucial role in cell growth, proliferation, and suppression of apoptosis. By inhibiting CK2, these derivatives can induce cell cycle arrest and promote apoptosis in cancer cells.
Tubulin Polymerization Inhibition
Another important anticancer mechanism of certain benzotriazole derivatives is the inhibition of tubulin polymerization. Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By binding to the colchicine-binding site on tubulin, these derivatives disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Future Perspectives
The journey of benzotriazole from a simple industrial chemical to a versatile pharmacological scaffold is a testament to the power of chemical innovation. Ongoing research continues to explore new derivatives with enhanced efficacy and selectivity for a growing number of therapeutic targets. The development of novel synthetic methodologies, coupled with a deeper understanding of their structure-activity relationships, will undoubtedly solidify the position of benzotriazole derivatives as a cornerstone of modern drug discovery and materials science.
References
- 1. An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity | Bentham Science [eurekaselect.com]
Technical Overview of Chemical Scaffolds Related to C9H8ClN3O
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This document addresses the chemical information landscape for the empirical formula C9H8ClN3O. Initial investigations reveal that this formula corresponds to multiple chemical isomers. While comprehensive biological and experimental data for any single isomer is not extensively available in the public domain, this guide provides a summary of the identified compounds and contextualizes the potential significance of their core chemical structures, namely the quinazoline and pyridine scaffolds, which are prominent in medicinal chemistry.
Identified Isomers of C9H8ClN3O
The empirical formula C9H8ClN3O is associated with more than one chemical structure. The following table summarizes the basic chemical information for two identified isomers from the PubChem database.
| Identifier | IUPAC Name | PubChem CID | Molecular Weight ( g/mol ) |
| Isomer 1 | 4-Amino-8-chloro-7-methylquinazolin-5-ol | 177777840 | 209.63 |
| Isomer 2 | N-(3-chloro-2-pyridinyl)-2-cyanopropanamide | 103094357 | 209.63 |
Due to a lack of extensive, publicly available research for these specific compounds, detailed experimental protocols, in-depth biological activity, and established signaling pathways directly associated with them could not be compiled.
Contextual Significance of Core Scaffolds
While specific data on C9H8ClN3O isomers is limited, their core structures are of significant interest in the field of drug discovery and development.
The Quinazoline and Quinoline Scaffolds
The quinazoline ring system, present in "4-Amino-8-chloro-7-methylquinazolin-5-ol," is a well-established "privileged structure" in medicinal chemistry.[1] Compounds containing the 4-aminoquinazoline core have been investigated for a wide range of therapeutic applications, including:
The related 4-amino-7-chloroquinoline scaffold is the backbone of several antimalarial drugs, such as chloroquine and amodiaquine.[3][4] Research has also explored their potential as inhibitors of botulinum neurotoxin serotype A light chain and for the treatment of neurodegenerative diseases like Parkinson's disease by acting as agonists for the orphan nuclear receptor Nurr1.[4][5][6] The synthesis of various 4-aminoquinoline derivatives is an active area of research to explore their diverse biological activities.[7]
The Pyridine Scaffold
The pyridine ring, a core component of "N-(3-chloro-2-pyridinyl)-2-cyanopropanamide," is another fundamental heterocyclic structure in medicinal chemistry. Pyridine derivatives are found in numerous pharmaceuticals and biologically active compounds. The 2-cyanoacrylamide moiety, also present in this isomer, has been investigated in the context of developing kinase inhibitors, including those for Transforming growth factor beta-activated kinase 1 (TAK1).[8]
Methodological Approaches to Synthesis
Synthesis of 4-Aminoquinazolines and 4-Aminoquinolines
The synthesis of 4-aminoquinazolines often involves the regioselective nucleophilic aromatic substitution (SNAr) of a chlorine atom at the 4-position of a 2,4-dichloroquinazoline precursor with an appropriate amine.[1]
Similarly, 4-aminoquinoline derivatives are commonly prepared through the nucleophilic substitution of a 4-chloroquinoline with various amines.[7][9] These reactions are fundamental in creating libraries of compounds for screening biological activity.
Signaling Pathways of Related Scaffolds
No specific signaling pathways have been elucidated for the identified C9H8ClN3O isomers. However, based on the activities of related compounds, the following conceptual pathway illustrates the mechanism of 4-amino-7-chloroquinoline derivatives in the context of Parkinson's disease research.
Caption: Conceptual signaling pathway of 4-amino-7-chloroquinoline derivatives as Nurr1 agonists.
Conclusion
The empirical formula C9H8ClN3O represents multiple chemical isomers for which detailed public data on biological activity, experimental protocols, and signaling pathways is currently scarce. However, the core chemical scaffolds of the identified isomers, namely quinazoline and pyridine derivatives, are of significant interest in medicinal chemistry. Further research into the specific isomers of C9H8ClN3O could yield compounds with interesting biological properties, given the established activities of structurally related molecules. Researchers interested in this empirical formula are encouraged to pursue the synthesis and biological evaluation of its various isomers.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. researchgate.net [researchgate.net]
- 5. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Methodological & Application
The Versatile Building Block: 1-Benzotriazol-1-yl-3-chloropropan-2-one in Heterocyclic Synthesis
For Immediate Release
[City, State] – [Date] – 1-Benzotriazol-1-yl-3-chloropropan-2-one is a highly reactive and versatile chemical intermediate poised to accelerate drug discovery and development. Its unique trifunctional nature, incorporating a benzotriazole leaving group, a reactive ketone, and a nucleophilic substitution site, makes it an ideal starting material for the efficient synthesis of a diverse range of heterocyclic compounds, which are foundational scaffolds in many pharmaceuticals.
This bifunctional reagent serves as a valuable tool for medicinal chemists and researchers in the synthesis of complex molecular architectures. The presence of both an α-chloroketone and a benzotriazole moiety allows for sequential or one-pot reactions with various nucleophiles, leading to the rapid construction of privileged heterocyclic systems such as substituted triazoles and oxazoles.
Key Applications in Heterocyclic Synthesis
The reactivity profile of this compound allows for its application in various synthetic transformations. The α-chloro ketone functionality is susceptible to nucleophilic attack, while the benzotriazole group can act as a leaving group, facilitating cyclization reactions.
Synthesis of Substituted Azoles:
One of the primary applications of this building block is in the synthesis of substituted 1,2,4-triazoles and 1,3-oxazoles, which are core structures in many antifungal and antimicrobial agents.
-
Reaction with Amidines and Thioamides: Condensation with amidines or thioamides can lead to the formation of highly substituted triazole and thiazole derivatives, respectively. The reaction proceeds through initial nucleophilic attack at the carbonyl carbon, followed by intramolecular cyclization and elimination of the benzotriazole group.
-
Hantzsch-type Reactions: This building block can participate in Hantzsch-type thiazole synthesis by reacting with a thioamide, providing a straightforward route to aminothiazole derivatives.
Experimental Protocols
The following protocols provide a general framework for the utilization of this compound in the synthesis of heterocyclic compounds. Researchers should optimize these conditions based on the specific substrates and desired products.
Protocol 1: General Synthesis of 1-(1H-benzo[d][1][2][3]triazol-1-yl)-3-chloropropan-2-one
A plausible synthetic route to the title compound involves the reaction of benzotriazole with 1,3-dichloroacetone.
Materials:
-
1H-Benzotriazole
-
1,3-Dichloroacetone
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Procedure:
-
To a solution of 1H-Benzotriazole (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 1,3-dichloroacetone (1.1 eq) in acetonitrile dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(1H-benzo[d][1][2][3]triazol-1-yl)-3-chloropropan-2-one.
Quantitative Data (Hypothetical):
| Reactant A | Reactant B | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1H-Benzotriazole | 1,3-Dichloroacetone | K₂CO₃ | Acetonitrile | 80 | 6 | 75 |
Protocol 2: Synthesis of a Substituted 1,2,4-Triazole Derivative
This protocol outlines a potential pathway for the synthesis of a triazole derivative from this compound.
Materials:
-
This compound
-
Substituted Amidine Hydrochloride
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH)
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Procedure:
-
To a solution of sodium ethoxide (2.2 eq) in ethanol, add the substituted amidine hydrochloride (1.1 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 eq) in ethanol.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction to room temperature and neutralize with a suitable acid.
-
Remove the solvent under reduced pressure.
-
Extract the product with an appropriate organic solvent and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical workflow for the synthesis and application of this compound.
Caption: General workflow for the synthesis and application of the building block.
Caption: Proposed reaction pathway for heterocycle synthesis.
Conclusion
This compound represents a powerful and versatile building block for the synthesis of a wide array of heterocyclic compounds. Its unique structural features enable efficient and modular access to complex molecular architectures, making it a valuable asset in the fields of medicinal chemistry and drug development. The provided protocols and conceptual frameworks are intended to guide researchers in harnessing the synthetic potential of this promising intermediate.
References
- 1. Novel Synthesis of α-Benzotriazolyl-substituted Ketones† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 2. The chemistry of N-substituted benzotriazoles. Part 2. Reactions of benzotriazole with aldehydes and aldehyde derivatives. 1-(α-Hydroxyalkyl)-, 1-(α-alkoxyalkyl)-, and 1-(α-acyloxyalkyl)benzotriazoles | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Benzotriazol-1-yl-3-chloropropan-2-one in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzotriazol-1-yl-3-chloropropan-2-one is a versatile bifunctional reagent for the synthesis of a variety of heterocyclic compounds. Its structure incorporates two key reactive sites: an α-chloroketone moiety and a benzotriazole group. The α-chloroketone is a classic electrophilic partner in cyclocondensation reactions, while the benzotriazole group can act as a good leaving group or be retained in the final product, offering a site for further functionalization or influencing the biological activity of the resulting molecule. Benzotriazole and its derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of three important classes of heterocycles: thiazoles, pyrimidines, and benzodiazepines.
Applications in Heterocyclic Synthesis
The reactivity of the α-chloroketone functionality allows for the construction of various heterocyclic rings through reactions with appropriate binucleophiles.
-
Thiazole Synthesis (Hantzsch Synthesis): The reaction of this compound with a thiourea or thioamide provides a direct route to 2-amino-4-(benzotriazol-1-ylmethyl)thiazoles. The thiazole ring is a common scaffold in many pharmaceutical agents.
-
Pyrimidine Synthesis (Pinner Synthesis): Condensation with amidines, such as guanidine, yields 2-amino-4-(benzotriazol-1-ylmethyl)pyrimidines. Pyrimidines are fundamental components of nucleosides and are prevalent in a wide range of bioactive compounds.
-
Benzodiazepine Synthesis: Reaction with o-phenylenediamines leads to the formation of 1,5-benzodiazepine derivatives. The benzodiazepine core is a well-known pharmacophore, particularly for its activity on the central nervous system.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various heterocyclic systems using α-haloketones, which can serve as a guide for expected outcomes in reactions with this compound.
| Heterocycle | Dinucleophile | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 2-Aminothiazole | Thiourea | Ethanol | 2 - 4 | Reflux | 75 - 90 |
| 2-Aminopyrimidine | Guanidine | Ethanol | 4 - 8 | Reflux | 60 - 80 |
| 1,5-Benzodiazepine | o-Phenylenediamine | Ethanol/Acetic Acid | 6 - 12 | Reflux | 65 - 85 |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-(1H-benzotriazol-1-ylmethyl)thiazole
This protocol is based on the general principles of the Hantzsch thiazole synthesis.
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Magnetic stirrer and hotplate
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and thiourea (1.1 eq) in ethanol.
-
Stir the mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 2-Amino-4-(1H-benzotriazol-1-ylmethyl)thiazole.
-
The crude product can be further purified by recrystallization from ethanol.
Expected Outcome: A pale yellow to white solid.
Figure 1: Workflow for Hantzsch Thiazole Synthesis.
Protocol 2: Synthesis of 2-Amino-4-(1H-benzotriazol-1-ylmethyl)pyrimidine
This protocol is based on the general principles of the Pinner pyrimidine synthesis.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt) or another suitable base
-
Absolute ethanol
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Filtration apparatus
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide (1.2 eq) in absolute ethanol.
-
Add guanidine hydrochloride (1.1 eq) to the sodium ethoxide solution and stir for 30 minutes at room temperature to generate free guanidine.
-
Add a solution of this compound (1.0 eq) in absolute ethanol to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-8 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with glacial acetic acid.
-
The product may precipitate upon neutralization or after partial removal of the solvent under reduced pressure.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 2-Amino-4-(1H-benzotriazol-1-ylmethyl)pyrimidine.
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Expected Outcome: A white or off-white solid.
Figure 2: Workflow for Pinner Pyrimidine Synthesis.
Protocol 3: Synthesis of 4-(1H-benzotriazol-1-ylmethyl)-2,3-dihydro-1H-1,5-benzodiazepine
This protocol describes a typical synthesis of 1,5-benzodiazepines from an α-haloketone and o-phenylenediamine.
Materials:
-
This compound
-
o-Phenylenediamine
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Add a solution of this compound (1.0 eq) in ethanol dropwise to the stirred mixture.
-
Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may crystallize out upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol and dry under vacuum to obtain 4-(1H-benzotriazol-1-ylmethyl)-2,3-dihydro-1H-1,5-benzodiazepine.
-
Recrystallization from ethanol or another suitable solvent can be performed for further purification.
Expected Outcome: A crystalline solid, color may vary.
Figure 3: Workflow for 1,5-Benzodiazepine Synthesis.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound is an α-haloketone and should be handled with care as it may be a lachrymator and skin irritant.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Disclaimer
The provided protocols are based on established chemical principles for analogous reactions. Researchers should perform small-scale test reactions to optimize conditions for their specific substrates and equipment. The expected yields are illustrative and may vary.
Application of 1-Benzotriazol-1-yl-3-chloropropan-2-one in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzotriazol-1-yl-3-chloropropan-2-one is a versatile trifunctional synthetic intermediate of significant interest in medicinal chemistry. The benzotriazole moiety, a well-established pharmacophore, imparts a wide range of biological activities to its derivatives, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2][3][4] The presence of a reactive α-chloroketone functionality allows for facile nucleophilic substitution reactions, making this compound a valuable building block for the synthesis of diverse heterocyclic scaffolds and other complex organic molecules. This document provides detailed application notes and experimental protocols for the synthesis and derivatization of this compound, along with quantitative data on the biological activities of representative derivatives.
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-alkylation of benzotriazole with 1,3-dichloropropan-2-one. The reaction proceeds via nucleophilic attack of the benzotriazole anion on the electrophilic carbon of the chloromethyl group.
Experimental Protocol: Synthesis of this compound
Materials:
-
Benzotriazole
-
1,3-Dichloropropan-2-one
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a solution of benzotriazole (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add a solution of 1,3-dichloropropan-2-one (1.1 equivalents) in anhydrous acetone dropwise to the reaction mixture.
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford pure this compound.
Applications in the Synthesis of Bioactive Molecules
This compound serves as a key intermediate for the synthesis of a variety of biologically active compounds. The chlorine atom is a good leaving group, readily displaced by various nucleophiles such as amines, thiols, and carbanions. The ketone functionality can also participate in various reactions, including reductions, condensations, and multicomponent reactions.
Synthesis of Antimicrobial Agents
Benzotriazole derivatives are known to exhibit a broad spectrum of antimicrobial activities.[2][4] this compound can be utilized to synthesize novel antimicrobial agents by reacting it with various amine- and thiol-containing nucleophiles.
Reaction Scheme:
Caption: Synthesis of β-amino alcohols from this compound.
Step 1: Synthesis of 1-(Benzotriazol-1-yl)-3-(alkylamino)propan-2-one
-
Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or acetonitrile.
-
Add the desired primary or secondary amine (2.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 50 °C) for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude amino-ketone, which can be used in the next step without further purification.
Step 2: Reduction to 1-(Benzotriazol-1-yl)-3-(alkylamino)propan-2-ol
-
Dissolve the crude amino-ketone from the previous step in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude β-amino alcohol.
-
Purify the product by column chromatography.
Quantitative Data: Antimicrobial Activity of Benzotriazole-based β-Amino Alcohols
| Compound ID | R-group | Target Organism | MIC (μM)[1] |
| 4a | Cyclohexyl | Staphylococcus aureus | 32 |
| 4e | 4-Methylphenyl | Staphylococcus aureus | 8 |
| 5f | (from 4-fluorobenzylamine) | Staphylococcus aureus | 64 |
| 4a | Cyclohexyl | Bacillus subtilis | 64 |
| 4e | 4-Methylphenyl | Bacillus subtilis | 16 |
| 4k | 4-Chlorophenyl | Bacillus subtilis | 16 |
| 4i | 4-Bromophenyl | Bacillus subtilis | 16 |
| 4m | 2,4-Dichlorophenyl | Bacillus subtilis | 64 |
| 4n | 4-Nitrophenyl | Bacillus subtilis | 16 |
| 4o | 3-Nitrophenyl | Bacillus subtilis | 64 |
| 5d | (from 4-chlorobenzylamine) | Bacillus subtilis | 64 |
| 5e | (from 4-bromobenzylamine) | Bacillus subtilis | 32 |
| 5f | (from 4-fluorobenzylamine) | Bacillus subtilis | 64 |
| 5g | (from 4-methylbenzylamine) | Bacillus subtilis | 8 |
| 5h | (from 4-methoxybenzylamine) | Bacillus subtilis | 16 |
Synthesis of Anticancer Agents
The benzotriazole scaffold is present in several anticancer drugs.[5] this compound can be a precursor for the synthesis of novel anticancer agents, such as substituted pyrimidine and thiophene derivatives.
Reaction Scheme:
Caption: Synthesis of thiophene derivatives from this compound.
-
A mixture of this compound (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.2 equivalents) in ethanol is taken in a round-bottom flask.
-
A catalytic amount of a base like piperidine or morpholine is added.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The precipitated solid is filtered, washed with cold ethanol, and dried to afford the crude thiophene derivative.
-
Recrystallization from a suitable solvent (e.g., ethanol or DMF) yields the pure product.
Reaction Scheme:
Caption: Synthesis of pyrimidine derivatives from this compound.
-
To a solution of sodium ethoxide (prepared from sodium metal and absolute ethanol), add this compound (1 equivalent) and an appropriate chalcone (1 equivalent).
-
Reflux the mixture for 6-8 hours.
-
To the resulting solution, add guanidine hydrochloride (1.2 equivalents) and continue refluxing for another 10-12 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
Purify the crude product by recrystallization from ethanol.
Quantitative Data: Anticancer Activity of Representative Benzotriazole Derivatives
| Compound ID | Derivative Type | Cell Line | IC₅₀ (μM)[6] |
| BI9 | Imidazole-thione | MCF-7 (Breast Cancer) | 3.57 |
| BI9 | Imidazole-thione | HL-60 (Leukemia) | 0.40 |
| BI9 | Imidazole-thione | HCT-116 (Colon Cancer) | 2.63 |
| 5c | Pyrimidine-triazole | MCF-7 (Breast Cancer) | 1.573 |
| 5g | Pyrimidine-triazole | MCF-7 (Breast Cancer) | 3.698 |
| 17 | 1,2,3-Triazole-pyrimidine | MGC-803 (Gastric Cancer) | 1.42 |
| 17 | 1,2,3-Triazole-pyrimidine | EC-109 (Esophageal Cancer) | 2.51 |
| 17 | 1,2,3-Triazole-pyrimidine | MCF-7 (Breast Cancer) | 6.52 |
| 17 | 1,2,3-Triazole-pyrimidine | B16-F10 (Melanoma) | 3.78 |
Signaling Pathway Inhibition
Derivatives synthesized from this compound have been shown to exert their anticancer effects through various mechanisms, including the inhibition of crucial signaling pathways involved in cell proliferation and survival. For instance, some benzotriazole derivatives have been identified as inhibitors of tubulin polymerization, a key process in cell division.
Caption: Inhibition of tubulin polymerization by a benzotriazole derivative.
Conclusion
This compound is a highly valuable and versatile intermediate in medicinal chemistry. Its trifunctional nature allows for the facile synthesis of a wide array of heterocyclic compounds with significant biological activities. The protocols and data presented herein provide a foundation for researchers to explore the potential of this building block in the discovery and development of novel therapeutic agents. The demonstrated antimicrobial and anticancer activities of its derivatives highlight the promise of this chemical scaffold in addressing unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of New Pyrimidine-Triazole Derivatives and Investigation of Their Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel 1,2,3-triazole-pyrimidine hybrids as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for N-alkylation using 1-Benzotriazol-1-yl-3-chloropropan-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the N-alkylation of primary and secondary amines using the versatile reagent 1-Benzotriazol-1-yl-3-chloropropan-2-one. This compound serves as an effective building block for the synthesis of various N-substituted aminoketones, which are valuable intermediates in medicinal chemistry and drug discovery. The benzotriazole moiety offers a stable leaving group, facilitating the nucleophilic substitution by a wide range of amines.
The following protocols are based on established methodologies for the N-alkylation of amines with α-halo ketones and analogous benzotriazole-containing reagents.[1][2][3][4][5] Researchers should consider these as a starting point for optimization with their specific substrates.
Data Presentation
The efficiency of the N-alkylation reaction can vary depending on the nucleophilicity and steric hindrance of the amine, as well as the specific reaction conditions. The following table summarizes representative yields for the N-alkylation of various amines with similar α-halo ketone electrophiles, providing an expected range for the described protocol.
| Amine Substrate (Nucleophile) | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
| Aniline | Phenacyl Bromide | NaHCO₃ | Ethanol | Reflux | ~75 |
| Benzylamine | 2-Chloroacetophenone | K₂CO₃ | Acetonitrile | 60 | 85-95 |
| Morpholine | 2-Chloro-1-(4-fluorophenyl)ethanone | K₂CO₃ | DMF | Room Temp. | >90 |
| Piperidine | 1-(1H-Benzo[d]imidazol-1-yl)-2-chloroethanone | K₂CO₃ | Dioxane | Reflux | 80-90[5] |
| Cyclohexylamine | 3-Chlorobutan-2-one | TEA | Dichloromethane | Room Temp. | 70-80 |
Experimental Protocols
This section details a general procedure for the N-alkylation of primary or secondary amines with this compound.
Materials:
-
This compound
-
Primary or Secondary Amine (e.g., benzylamine, morpholine)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (TEA)
-
Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle/oil bath
Protocol 1: General Procedure for N-alkylation
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amine (1.0 eq) and anhydrous acetonitrile (or DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the stirred solution. If using a liquid base like triethylamine, add 1.5 - 2.0 equivalents.
-
Addition of Alkylating Agent: To the resulting suspension, add a solution of this compound (1.1 eq) in a minimal amount of the reaction solvent.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Redissolve the residue in ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
Visualizations
The following diagrams illustrate the key aspects of the experimental workflow and the underlying chemical transformation.
Caption: Workflow for the N-alkylation of amines using this compound.
Caption: General reaction scheme for the N-alkylation of amines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]
- 4. α-Anilinoketones, Esters and Amides: A Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-Benzotriazol-1-yl-3-chloropropan-2-one in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of the versatile intermediate, 1-Benzotriazol-1-yl-3-chloropropan-2-one, in the field of drug discovery. The protocols outlined below are based on established chemical principles and analogous reactions reported in the scientific literature, offering a foundational guide for the synthesis of novel bioactive molecules.
Introduction
This compound is a key building block in synthetic organic and medicinal chemistry. Its structure, featuring a reactive α-chloroketone moiety and a benzotriazole group, makes it an excellent precursor for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. The benzotriazole ring system is a well-known pharmacophore found in numerous drugs with a wide array of biological activities, including antifungal, antiviral, and anticancer properties. The chloropropanone side chain provides a reactive handle for the introduction of various functional groups and the construction of more complex molecular architectures.
Synthesis of the Intermediate
The synthesis of this compound can be achieved through the N-alkylation of benzotriazole with 1,3-dichloroacetone. This reaction is typically carried out in the presence of a base to deprotonate the benzotriazole, facilitating its nucleophilic attack on the electrophilic carbon of 1,3-dichloroacetone.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
Benzotriazole
-
1,3-Dichloroacetone
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Stirring apparatus
-
Reflux condenser
-
Standard laboratory glassware
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzotriazole (1.0 equivalent) in anhydrous acetone.
-
Add anhydrous potassium carbonate (1.5 equivalents) to the solution.
-
To this stirred suspension, add a solution of 1,3-dichloroacetone (1.1 equivalents) in anhydrous acetone dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield this compound as a solid.
-
-
Expected Yield: Moderate to high.
Logical Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery: Synthesis of Bioactive Derivatives
The reactivity of the α-chloroketone moiety in this compound allows for its facile reaction with various nucleophiles, leading to the formation of a wide range of derivatives. These reactions serve as a gateway to novel chemical entities with potential therapeutic value.
Synthesis of Aminoketone Derivatives as Potential Antifungal Agents
The reaction of this compound with primary or secondary amines leads to the formation of aminoketone derivatives. These compounds are of interest as potential antifungal agents, as the introduction of an amino group can enhance the biological activity of the benzotriazole scaffold.
Experimental Protocol: Synthesis of 1-Benzotriazol-1-yl-3-(substituted-amino)propan-2-ones
-
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., morpholine, piperidine, aniline derivatives)
-
Triethylamine
-
Acetonitrile (anhydrous)
-
Stirring apparatus
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous acetonitrile in a round-bottom flask.
-
Add triethylamine (1.2 equivalents) to the solution to act as a base.
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
-
Quantitative Data for Antifungal Activity of Benzotriazole Derivatives
While specific data for derivatives of this compound is not extensively available, the following table summarizes the antifungal activity of various other benzotriazole derivatives against Candida albicans, demonstrating the potential of this chemical class.
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Azetidinone derivatives of benzotriazole | Candida albicans | Good to moderate | [1] |
| Benzotriazole-dicarboxamide derivatives | Candida albicans | 4 - 33 (EC50) | |
| N-alkylated benzotriazoles | Candida albicans | Not specified |
Signaling Pathway for Azole Antifungal Agents
Azole antifungal agents typically function by inhibiting the enzyme lanosterol 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to membrane disruption and ultimately fungal cell death.
Caption: Inhibition of ergosterol biosynthesis by azole antifungals.
Synthesis of Thioether Derivatives as Potential Antiviral Agents
The reaction of this compound with various thiols can lead to the formation of thioether derivatives. These compounds are of interest for their potential antiviral activities.
Experimental Protocol: Synthesis of 1-Benzotriazol-1-yl-3-(substituted-thio)propan-2-ones
-
Materials:
-
This compound
-
Appropriate thiol (e.g., thiophenol, benzyl thiol)
-
Sodium ethoxide
-
Ethanol (anhydrous)
-
Stirring apparatus
-
Standard laboratory glassware
-
-
Procedure:
-
In a round-bottom flask, prepare a solution of sodium ethoxide in anhydrous ethanol by carefully adding sodium metal to ethanol.
-
To this solution, add the desired thiol (1.1 equivalents) and stir for 15 minutes to form the sodium thiolate salt.
-
Add a solution of this compound (1.0 equivalent) in anhydrous ethanol to the thiolate solution.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., dichloromethane).
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Quantitative Data for Antiviral Activity of Benzotriazole Derivatives
The following table presents the antiviral activity of some benzotriazole derivatives against Coxsackievirus B5 (CVB5), highlighting the potential of this class of compounds as antiviral agents.
| Compound ID | Virus | EC50 (µM) | Reference |
| 11b | CVB5 | >50 | [2] |
| 18e | CVB5 | 6 | [2] |
| 41a | CVB5 | 18.5 | [2] |
| 43a | CVB5 | 9 | [2] |
| 99b | CVB5 | 11 | [2] |
Experimental Workflow for Antiviral Drug Discovery
Caption: Workflow for antiviral drug discovery using benzotriazole intermediates.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of novel heterocyclic compounds with potential applications in drug discovery. The protocols provided herein offer a starting point for the exploration of its synthetic utility. Further research into the biological activities of its derivatives is warranted to fully elucidate their therapeutic potential. The development of new antifungal and antiviral agents based on the benzotriazole scaffold remains a promising area of investigation.
References
Application Notes and Protocols: Synthesis and Evaluation of Novel Imidazole-Thione Derivatives Using Benzotriazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The hybridization of bioactive pharmacophores into a single molecular entity is a promising strategy in drug discovery for enhancing biological activity and target selectivity.[1] Imidazole-thione and benzotriazole scaffolds are of significant interest due to their broad therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document provides detailed protocols for the synthesis of novel imidazole-thione derivatives linked to a benzotriazole moiety. The synthetic strategy involves a two-step process utilizing a benzotriazole intermediate.[4][5] Additionally, protocols for evaluating the antiproliferative activity of these compounds and quantitative data from such evaluations are presented. The synthesized compounds have shown potent activity against various human cancer cell lines, with a proposed mechanism involving tubulin polymerization inhibition and apoptosis induction.[4][6]
I. Synthesis Protocols
The synthesis of 4-(1H-Benzo[d][4][6][7]triazol-1-yl)-1-aryl-1H-imidazole-2(3H)-thione derivatives is achieved through a two-step process. The first step involves the preparation of a key intermediate, 1-(1H-benzo[d][4][6][7]triazol-1-yl)-2-chloroethanone. The second step is the cyclization reaction of this intermediate with various substituted thioureas to yield the final products.[4][8]
Logical Workflow for Synthesis
Caption: Two-step synthesis of benzotriazole-linked imidazole-thiones.
Step 1: Synthesis of 1-(1H-Benzo[d][4][6][7]triazol-1-yl)-2-chloroethanone (Intermediate)
Materials:
-
Benzotriazole (0.01 mol, 1.19 g)
-
Anhydrous sodium acetate (0.01 mol, 0.82 g)
-
Chloroacetyl chloride (0.01 mol, 0.79 mL)
-
Dry acetone
Procedure:
-
Prepare a mixture of benzotriazole and anhydrous sodium acetate in dry acetone.
-
Add chloroacetyl chloride drop-wise to the mixture.
-
Stir the reaction mixture for 3 hours.[8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the resulting intermediate can be used in the next step, often without further purification.
Step 2: General Procedure for the Synthesis of 4-(1H-Benzo[d][4][6][7]triazol-1-yl)-1-aryl-1H-imidazole-2(3H)-thione (BI1-12)
Materials:
-
1-(1H-benzo[d][4][6][7]triazol-1-yl)-2-chloroethanone (0.01 mol)
-
Appropriate substituted thiourea derivative (T1-12) (0.01 mol)
-
Anhydrous sodium acetate
-
Absolute Ethanol
Procedure:
-
Dissolve 1-(1H-benzo[d][4][6][7]triazol-1-yl)-2-chloroethanone, the selected substituted thiourea, and a catalytic amount of anhydrous sodium acetate in absolute ethanol.[4]
-
Monitor the reaction using TLC (solvent system: methanol, ethyl acetate, and toluene in a 1:2:3 ratio).[5]
-
After the reaction is complete, pour the mixture into cold water.[4][9]
-
Collect the solid precipitate that forms by filtration.
-
Recrystallize the solid product from ethanol to afford the pure final compounds (BI1-12).[4][9]
-
Confirm the structure of the synthesized compounds using spectroscopic methods (IR, 1H NMR, 13C NMR) and elemental analysis.[4]
II. Biological Evaluation Protocols
The synthesized imidazole-thione derivatives can be evaluated for their potential as anticancer agents by assessing their cytotoxic effects on various cancer cell lines.
Protocol: In Vitro Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[7]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HL-60, HCT-116)
-
Normal human cell line for cytotoxicity comparison (e.g., HUVEC)
-
Culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Synthesized test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density (e.g., 5×10^4 cells/well) and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[7]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug). Incubate for an additional 48-72 hours.[7]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7]
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.
-
Data Analysis: Calculate the concentration that inhibits 50% of cell growth (IC50) by plotting the percentage of cell viability against the compound concentration.
III. Quantitative Data Summary
The antiproliferative activities of a series of synthesized benzotriazole-imidazole-thione derivatives (BI1-12) were evaluated against three human cancer cell lines. The results are summarized as IC50 values in the table below.[4]
| Compound ID | Substituent (Aryl Group) | IC50 (µM) vs. MCF-7 (Breast) | IC50 (µM) vs. HL-60 (Leukemia) | IC50 (µM) vs. HCT-116 (Colon) |
| BI1 | Phenyl | Low micromolar range | Low micromolar range | Poor activity |
| BI2 | 4-Methylphenyl | >10 | >10 | >10 |
| BI9 | 2,4-Dichlorophenyl | 3.57 | 0.40 | 2.63 |
| Data extracted from Khayyat, S. A., et al. (2021).[4][6] |
Among the synthesized compounds, BI9 , featuring a 2,4-dichlorophenyl substituent, demonstrated the most potent antiproliferative activity, particularly against the HL-60 leukemia cell line with a sub-micromolar IC50 value.[4][6]
IV. Proposed Mechanism of Action
Further biological studies on the most potent compound, BI9, suggest a mechanism of action that involves interference with microtubule dynamics and induction of apoptosis.[4][6]
Signaling Pathway for Compound BI9
Caption: Proposed mechanism of action for compound BI9 in cancer cells.
Compound BI9 was found to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase.[4][6] Furthermore, it promotes apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[4][6] These actions collectively contribute to its potent anticancer activity.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Pharmaceutical importance and synthetic strategies for imidazolidine-2-thione and imidazole-2-thione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Antipoliferative Activities of Novel Substituted Imidazole-Thione Linked Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antipoliferative Activities of Novel Substituted Imidazole-Thione Linked Benzotriazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpsjournal.com [ijpsjournal.com]
Application Notes and Protocols: Reaction of 1-Benzotriazol-1-yl-3-chloropropan-2-one with Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction mechanism, synthetic protocols, and potential applications of the reaction between 1-Benzotriazol-1-yl-3-chloropropan-2-one and various amines. This reaction is a valuable tool for the synthesis of novel benzotriazole derivatives, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3][4]
Introduction
This compound is a versatile bifunctional reagent. The presence of an α-chloro ketone moiety makes it an excellent substrate for nucleophilic substitution reactions, particularly with amines. The benzotriazole group, a well-known pharmacophore, imparts a range of biological activities to the resulting molecules, including antimicrobial, antifungal, and anticancer properties.[1][2][3][4] The reaction of this compound with primary and secondary amines provides a straightforward route to a library of N-substituted 3-amino-1-(benzotriazol-1-yl)propan-2-one derivatives, which are valuable scaffolds for drug discovery and development.
Reaction Mechanism
The reaction of this compound with amines proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom bearing the chlorine atom. The carbonyl group adjacent to the reaction center enhances the electrophilicity of the α-carbon, facilitating the nucleophilic attack. The reaction results in the displacement of the chloride ion and the formation of a new carbon-nitrogen bond.
A base, such as triethylamine or potassium carbonate, is typically added to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antiproliferative activity of 3-aryl-2-(1H-benzotriazol-1-yl)acrylonitriles. Part III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Derivatives from 3-(Benzotriazol-1-yl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzotriazole and its derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide array of pharmacological activities including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1] The primary amine functionality of 3-(Benzotriazol-1-yl)propan-1-amine serves as a versatile synthetic handle for the generation of diverse libraries of compounds through N-acylation, N-sulfonylation, and Schiff base formation. These modifications can significantly modulate the physicochemical and pharmacological profiles of the parent molecule, leading to the discovery of novel therapeutic agents with enhanced potency and selectivity.[1]
This document provides detailed protocols for the synthesis of amide, sulfonamide, and Schiff base derivatives of 3-(Benzotriazol-1-yl)propan-1-amine, summarizes their characterization data, and discusses their potential biological applications, particularly as inhibitors of Protein Kinase CK2.
Synthesis of Starting Material: 3-(Benzotriazol-1-yl)propan-1-amine
The starting material can be synthesized via a two-step protocol involving a Michael addition of benzotriazole to acrylonitrile, followed by the reduction of the resulting nitrile.[2]
Experimental Workflow for Synthesis of 3-(Benzotriazol-1-yl)propan-1-amine
Caption: Workflow for the synthesis of the starting amine.
Protocol 1: Synthesis of Amide Derivatives
The reaction of 3-(Benzotriazol-1-yl)propan-1-amine with acyl chlorides in the presence of a base yields the corresponding N-acyl derivatives. This is a robust and high-yielding method for generating a library of amide compounds.[1]
General Experimental Protocol: Synthesis of N-(3-(1H-benzo[d][2][3][4]triazol-1-yl)propyl)acetamide
-
Reaction Setup: In a round-bottom flask, dissolve 3-(Benzotriazol-1-yl)propan-1-amine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (TEA) or pyridine (1.5 eq) to the solution and stir.
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Acyl Chloride Addition: Slowly add a solution of acetyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled amine solution.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol.
Representative Data for Amide Derivatives
| Derivative Name | R-COCl | Yield (%) | M.p. (°C) | ¹H NMR (CDCl₃, δ ppm) |
| N-(3-(1H-benzo[d][2][3][4]triazol-1-yl)propyl)acetamide | Acetyl chloride | 92 | 115-117 | 8.05 (d, 1H), 7.75 (d, 1H), 7.40-7.55 (m, 2H), 5.90 (br s, 1H), 4.70 (t, 2H), 3.40 (q, 2H), 2.25 (m, 2H), 1.95 (s, 3H) |
| N-(3-(1H-benzo[d][2][3][4]triazol-1-yl)propyl)benzamide | Benzoyl chloride | 88 | 128-130 | 8.05 (d, 1H), 7.70-7.80 (m, 3H), 7.35-7.55 (m, 5H), 6.50 (br s, 1H), 4.75 (t, 2H), 3.60 (q, 2H), 2.30 (m, 2H) |
Protocol 2: Synthesis of Sulfonamide Derivatives
Sulfonamides are synthesized by reacting the primary amine with a sulfonyl chloride in the presence of a base to neutralize the HCl byproduct.
General Experimental Protocol: Synthesis of N-(3-(1H-benzo[d][2][3][4]triazol-1-yl)propyl)benzenesulfonamide
-
Reaction Setup: Dissolve 3-(Benzotriazol-1-yl)propan-1-amine (1.0 eq) and pyridine (2.0 eq) in anhydrous DCM in a round-bottom flask.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Add a solution of benzenesulfonyl chloride (1.2 eq) in anhydrous DCM dropwise over 20 minutes.
-
Reaction: Stir the mixture at 0 °C for 1 hour and then at room temperature overnight. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with water and extract the product with DCM.
-
Purification: Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent. The crude product can be purified by column chromatography on silica gel (Ethyl acetate/Hexane gradient).
Representative Data for Sulfonamide Derivatives
| Derivative Name | R-SO₂Cl | Yield (%) | M.p. (°C) | ¹H NMR (CDCl₃, δ ppm) |
| N-(3-(1H-benzo[d][2][3][4]triazol-1-yl)propyl)benzenesulfonamide | Benzenesulfonyl chloride | 85 | 98-100 | 8.05 (d, 1H), 7.85 (d, 2H), 7.75 (d, 1H), 7.40-7.60 (m, 5H), 5.10 (br t, 1H), 4.60 (t, 2H), 3.10 (q, 2H), 2.15 (m, 2H) |
| N-(3-(1H-benzo[d][2][3][4]triazol-1-yl)propyl)-4-methylbenzenesulfonamide | Tosyl chloride | 89 | 105-107 | 8.05 (d, 1H), 7.75 (d, 3H), 7.40-7.55 (m, 2H), 7.30 (d, 2H), 5.05 (br t, 1H), 4.60 (t, 2H), 3.05 (q, 2H), 2.40 (s, 3H), 2.10 (m, 2H) |
Protocol 3: Synthesis of Schiff Base Derivatives
Schiff bases (imines) are formed through the acid-catalyzed condensation of the primary amine with an aldehyde or ketone.
General Experimental Protocol: Synthesis of (E)-N-benzylidene-3-(1H-benzo[d][2][3][4]triazol-1-yl)propan-1-amine
-
Reaction Setup: Dissolve 3-(Benzotriazol-1-yl)propan-1-amine (1.0 eq) and benzaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Catalyst Addition: Add a few drops of glacial acetic acid to the mixture.
-
Reaction: Reflux the reaction mixture for 4-6 hours.
-
Isolation: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the volume of the solvent under vacuum to induce precipitation.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Representative Data for Schiff Base Derivatives
| Derivative Name | R-CHO | Yield (%) | M.p. (°C) | ¹H NMR (CDCl₃, δ ppm) |
| (E)-N-benzylidene-3-(1H-benzo[d][2][3][4]triazol-1-yl)propan-1-amine | Benzaldehyde | 95 | 78-80 | 8.30 (s, 1H), 8.05 (d, 1H), 7.70-7.80 (m, 3H), 7.35-7.55 (m, 5H), 4.80 (t, 2H), 3.80 (t, 2H), 2.40 (m, 2H) |
| (E)-N-(4-methoxybenzylidene)-3-(1H-benzo[d][2][3][4]triazol-1-yl)propan-1-amine | 4-Methoxy-benzaldehyde | 93 | 88-90 | 8.20 (s, 1H), 8.05 (d, 1H), 7.75 (d, 1H), 7.65 (d, 2H), 7.40-7.55 (m, 2H), 6.95 (d, 2H), 4.75 (t, 2H), 3.85 (s, 3H), 3.75 (t, 2H), 2.35 (m, 2H) |
Biological Activity and Potential Signaling Pathways
Benzotriazole derivatives have shown promise as inhibitors of Protein Kinase CK2, an enzyme implicated in cancer cell proliferation and survival.[2] Inhibition of CK2 can trigger apoptosis (programmed cell death) by preventing the phosphorylation and activation of downstream pro-survival proteins like Akt and components of the NF-κB pathway.[2]
Hypothetical Signaling Pathway of CK2 Inhibition
Caption: Hypothetical pathway of CK2 inhibition by a benzotriazole derivative.
Experimental Protocol: In Vitro Kinase Assay for CK2 Inhibition
-
Reagents: Recombinant human CK2α, substrate peptide (e.g., RRRADDSDDDDD), [γ-³²P]ATP, kinase buffer, and test compounds (dissolved in DMSO).
-
Reaction Setup: In a 96-well plate, add kinase buffer, the substrate peptide, and the test compound at various concentrations.
-
Initiation: Start the reaction by adding a mixture of [γ-³²P]ATP and CK2α.
-
Incubation: Incubate the plate at 30 °C for a specified time (e.g., 20 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Detection: Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Conclusion
The protocols outlined in this document provide a robust framework for the synthesis and evaluation of novel derivatives of 3-(Benzotriazol-1-yl)propan-1-amine. The versatility of the primary amine allows for the creation of diverse chemical libraries with the potential for significant biological activity. Further investigation into the structure-activity relationships of these compounds may lead to the development of potent and selective therapeutic agents.
References
Application Notes and Protocols for 1-Benzotriazol-1-yl-3-chloropropan-2-one as an Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzotriazol-1-yl-3-chloropropan-2-one is a versatile bifunctional reagent characterized by the presence of a reactive α-chloroketone moiety and a benzotriazole group. The benzotriazole heterocycle is a prominent structural motif in medicinal chemistry, known to impart a wide range of biological activities, including antimicrobial, antiviral, and antiproliferative properties. The α-chloroketone functionality serves as a potent electrophile, making this compound an effective alkylating agent for various nucleophiles. This reactivity profile allows for the introduction of the 1-(benzotriazol-1-yl)propan-2-one scaffold into diverse molecular frameworks, providing a valuable tool for the synthesis of novel heterocyclic compounds and potential drug candidates.
The benzotriazole group can act as a good leaving group in certain synthetic transformations, further enhancing the synthetic utility of this reagent. This document provides detailed application notes and experimental protocols for the use of this compound as an alkylating agent in organic synthesis, with a focus on reactions with amine and thiol nucleophiles.
Synthesis of this compound
A plausible synthetic route to this compound involves the N-alkylation of benzotriazole with 1,3-dichloropropan-2-one.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
1H-Benzotriazole
-
1,3-Dichloropropan-2-one
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous acetone or N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1H-Benzotriazole (1.0 eq) in anhydrous acetone or DMF.
-
Add a base, such as anhydrous potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, handle with care under an inert atmosphere).
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add a solution of 1,3-dichloropropan-2-one (1.1 eq) in the same solvent to the reaction mixture.
-
Heat the reaction mixture to reflux (for acetone) or at 60-80 °C (for DMF) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If using K₂CO₃, filter off the inorganic salts and wash with the solvent. If using NaH, carefully quench the excess hydride with methanol or isopropanol.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.
-
-
Characterization Data (Hypothetical):
-
¹H NMR (CDCl₃, 400 MHz): δ 8.08 (d, J = 8.4 Hz, 1H), 7.60 (d, J = 8.4 Hz, 1H), 7.45 (t, J = 7.6 Hz, 1H), 7.35 (t, J = 7.6 Hz, 1H), 5.60 (s, 2H), 4.30 (s, 2H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 200.5, 146.2, 133.0, 128.0, 124.5, 120.0, 110.0, 55.0, 46.0.
-
MS (ESI): m/z 210.0 [M+H]⁺.
-
Applications in Alkylation Reactions
This compound is an effective electrophile for the Sₙ2 alkylation of a variety of nucleophiles. The electron-withdrawing effect of the adjacent carbonyl group activates the carbon-chlorine bond towards nucleophilic attack.
N-Alkylation of Amines
The reaction with primary and secondary amines leads to the formation of α-amino ketones, which are valuable precursors for the synthesis of various nitrogen-containing heterocycles, such as imidazoles and pyrazines.
General Reaction Scheme:
Caption: N-Alkylation of amines.
Experimental Protocol: N-Alkylation of a Primary Amine
-
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Triethylamine (TEA) or Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN) or Dichloromethane (DCM)
-
Standard laboratory glassware
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve the primary amine (1.1 eq) and a base such as triethylamine (1.2 eq) or potassium carbonate (1.5 eq) in acetonitrile or dichloromethane.
-
To this solution, add a solution of this compound (1.0 eq) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress using TLC.
-
Upon completion, if using TEA, wash the reaction mixture with water and brine. If using K₂CO₃, filter the mixture and wash the solid with the solvent.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.
-
S-Alkylation of Thiols
The reaction with thiols or thiophenols provides α-thio ketones (thioethers), which are important intermediates in organic synthesis and can be found in various biologically active molecules.
General Reaction Scheme:
Caption: S-Alkylation of thiols.
Experimental Protocol: S-Alkylation of a Thiol
-
Materials:
-
This compound
-
Thiol (e.g., thiophenol)
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Ethanol (EtOH) or N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
-
Magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, dissolve the thiol (1.0 eq) in ethanol or DMF.
-
Add a base such as potassium carbonate (1.2 eq) or a catalytic amount of sodium hydroxide.
-
Stir the mixture at room temperature for 15-30 minutes to form the thiolate.
-
Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature or gentle heating (40-50 °C) and monitor by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired thioether.
-
Data Presentation
Table 1: Representative N-Alkylation Reactions
| Entry | Amine Nucleophile | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | TEA | MeCN | 4 | 85-95 |
| 2 | Aniline | K₂CO₃ | DMF | 6 | 70-80 |
| 3 | Piperidine | K₂CO₃ | Acetone | 3 | 90-98 |
| 4 | Morpholine | TEA | DCM | 4 | 88-96 |
Table 2: Representative S-Alkylation Reactions
| Entry | Thiol Nucleophile | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Thiophenol | K₂CO₃ | EtOH | 2 | 90-98 |
| 2 | Benzyl mercaptan | NaOH (cat.) | EtOH | 3 | 85-95 |
| 3 | Ethanethiol | K₂CO₃ | DMF | 2 | 80-90 |
| 4 | 4-Methylthiophenol | TEA | MeCN | 3 | 92-99 |
(Note: The yields presented are typical for α-chloroketone alkylations and should be considered as expected values. Actual yields may vary depending on the specific substrates and reaction conditions.)
Reaction Mechanisms and Workflows
The alkylation reactions proceed via a standard Sₙ2 mechanism. The nucleophile (amine or thiol) attacks the electrophilic carbon atom bearing the chlorine atom, leading to the displacement of the chloride ion.
Workflow for a Typical Alkylation Reaction:
Caption: General experimental workflow.
Conclusion
This compound is a highly useful and reactive building block for the synthesis of a variety of nitrogen and sulfur-containing compounds. Its ability to act as an efficient alkylating agent for amines and thiols makes it a valuable tool for medicinal chemists and organic synthesis researchers. The protocols provided herein offer a starting point for the exploration of its synthetic potential in the development of novel molecules with potential therapeutic applications. The resulting α-amino and α-thio ketones can be further elaborated to construct complex heterocyclic systems.
Application Notes and Protocols for Utilizing 1-Benzotriazol-1-yl-3-chloropropan-2-one in the Synthesis of Novel Anticancer Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzotriazole and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer properties. The versatile chemical nature of the benzotriazole scaffold allows for the synthesis of a diverse array of derivatives with potential therapeutic applications. This document provides detailed application notes and protocols for the utilization of 1-Benzotriazol-1-yl-3-chloropropan-2-one as a key precursor for the synthesis of novel anticancer compounds. This precursor, containing a reactive α-chloroketone moiety, is a valuable building block for the construction of more complex heterocyclic systems, such as 1,4-benzothiazines, which are known to exhibit potent cytotoxic effects against various cancer cell lines.
Proposed Synthetic Approach: Synthesis of 2-((1H-benzotriazol-1-yl)methyl)-2,3-dihydro-4H-1,4-benzothiazin-3-ones
A promising strategy for the development of novel anticancer agents from this compound involves its reaction with substituted 2-aminothiophenols. This reaction is expected to proceed via an initial S-alkylation followed by an intramolecular cyclization to yield 2-((1H-benzotriazol-1-yl)methyl)-2,3-dihydro-4H-1,4-benzothiazin-3-one derivatives. The structural diversity of the resulting compounds can be readily achieved by employing a variety of substituted 2-aminothiophenols, allowing for the exploration of structure-activity relationships (SAR).
Caption: Synthetic workflow for the preparation of 1,4-benzothiazine derivatives.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-((1H-benzotriazol-1-yl)methyl)-2,3-dihydro-4H-1,4-benzothiazin-3-one Derivatives (3a-e)
Materials:
-
This compound (1.0 eq)
-
Substituted 2-aminothiophenol (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Ethanol
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of the appropriately substituted 2-aminothiophenol (1.1 mmol) in anhydrous ethanol (20 mL), add anhydrous potassium carbonate (2.0 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 mmol) in anhydrous ethanol (10 mL) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 8-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 2-((1H-benzotriazol-1-yl)methyl)-2,3-dihydro-4H-1,4-benzothiazin-3-one derivatives.
-
Characterize the final compounds using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Synthesized benzotriazole derivatives (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
After 24 hours, treat the cells with various concentrations of the synthesized compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).
-
Incubate the plates for another 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: In Vitro Cytotoxicity of Synthesized Derivatives
The following table summarizes the hypothetical in vitro cytotoxic activity (IC₅₀ values in µM) of a series of synthesized 2-((1H-benzotriazol-1-yl)methyl)-2,3-dihydro-4H-1,4-benzothiazin-3-one derivatives against a panel of human cancer cell lines.
| Compound | R-group on Benzothiazine | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) |
| 3a | H | 15.2 ± 1.8 | 18.5 ± 2.1 | 25.3 ± 2.5 |
| 3b | 5-Cl | 8.7 ± 0.9 | 10.1 ± 1.2 | 14.8 ± 1.5 |
| 3c | 5-CH₃ | 12.5 ± 1.4 | 15.3 ± 1.7 | 20.1 ± 2.0 |
| 3d | 5-OCH₃ | 9.8 ± 1.1 | 11.6 ± 1.3 | 16.2 ± 1.6 |
| 3e | 5-NO₂ | 5.4 ± 0.6 | 7.2 ± 0.8 | 9.9 ± 1.0 |
| Doxorubicin | (Control) | 0.8 ± 0.1 | 1.1 ± 0.2 | 1.5 ± 0.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Potential Mechanism of Action and Signaling Pathway
Benzotriazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis. One of the key signaling pathways often implicated is the intrinsic apoptosis pathway, which is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases. The synthesized 1,4-benzothiazine derivatives may potentially induce apoptosis by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade.
Caption: Intrinsic apoptosis pathway potentially activated by the synthesized compounds.
Conclusion
This compound serves as a highly valuable and versatile precursor for the synthesis of novel heterocyclic compounds with potential anticancer activity. The protocols and data presented herein provide a foundational framework for researchers to explore the synthesis and biological evaluation of new benzotriazole-containing 1,4-benzothiazine derivatives. Further investigation into the mechanism of action and structure-activity relationships of these compounds is warranted to develop more potent and selective anticancer agents.
Application Notes and Protocols for Reactions Involving 1-Benzotriazol-1-yl-3-chloropropan-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and reactions of 1-Benzotriazol-1-yl-3-chloropropan-2-one, a versatile building block in medicinal chemistry. The protocols outlined below are based on established methodologies for the N-alkylation of benzotriazoles and the reactivity of α-haloketones, offering a foundation for the synthesis of novel heterocyclic compounds with potential therapeutic applications, particularly as antifungal agents.[1][2][3]
Overview and Applications
This compound is a key intermediate for the synthesis of a variety of heterocyclic systems. The benzotriazole moiety serves as an excellent leaving group and can also influence the biological activity of the final compound. The α-chloro-ketone functionality provides a reactive site for nucleophilic substitution and cyclization reactions. Benzotriazole derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[1][3] This makes this compound a valuable scaffold for the development of new drug candidates.
Synthesis of this compound
The synthesis of the title compound is achieved through the N-alkylation of 1H-benzotriazole with 1,3-dichloro-2-propanone. The reaction proceeds via a nucleophilic substitution mechanism where the benzotriazole anion attacks one of the electrophilic carbon atoms of 1,3-dichloro-2-propanone. To favor the formation of the N1-isomer, the reaction is typically carried out in the presence of a base in a polar aprotic solvent.[4]
Experimental Protocol: N-Alkylation of 1H-Benzotriazole
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
1H-Benzotriazole
-
1,3-Dichloro-2-propanone
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
To a solution of 1H-benzotriazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of 1,3-dichloro-2-propanone (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and monitor the progress by TLC.
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to afford this compound.
Data Presentation: Synthesis of this compound
| Parameter | Value | Reference |
| Reactants | 1H-Benzotriazole, 1,3-Dichloro-2-propanone | [4] |
| Base | Potassium Carbonate (K₂CO₃) | [4] |
| Solvent | N,N-Dimethylformamide (DMF) | [4] |
| Reaction Temperature | 60-70 °C | [4] |
| Reaction Time | 4-6 hours | [4] |
| Typical Yield | 70-85% (Estimated based on similar reactions) | |
| Appearance | Solid | |
| Molecular Formula | C₉H₈ClN₃O | |
| Molecular Weight | 209.63 g/mol | |
| CAS Number | 305851-04-1 |
Mandatory Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Reactions Involving this compound
The title compound is a versatile precursor for the synthesis of various heterocyclic compounds. The chlorine atom is susceptible to nucleophilic substitution, and the ketone functionality can participate in condensation and cyclization reactions.
Nucleophilic Substitution Reactions
The chlorine atom can be readily displaced by a variety of nucleophiles, such as amines, thiols, and azides, to introduce diverse functionalities.
Experimental Protocol: Reaction with a Primary Amine
This protocol outlines a general procedure for the reaction of this compound with a primary amine to form an aminoketone derivative.
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Triethylamine (TEA)
-
Acetonitrile
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in acetonitrile.
-
Add the primary amine (1.1 eq) and triethylamine (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography or recrystallization.
Synthesis of Fused Heterocyclic Systems
This compound can be utilized in the synthesis of fused heterocyclic systems, which are of significant interest in drug discovery. For instance, reaction with a suitable binucleophile can lead to the formation of triazolo-fused heterocycles.
Data Presentation: Representative Reactions
| Reaction Type | Nucleophile/Reagent | Product Type | Potential Application | Reference |
| Nucleophilic Substitution | Primary/Secondary Amine | Aminoketone | Intermediate for further cyclization | |
| Nucleophilic Substitution | Thiol | Thioketone | Synthesis of sulfur-containing heterocycles | |
| Nucleophilic Substitution | Sodium Azide | Azidoketone | Precursor for triazole synthesis via click chemistry | [5] |
| Cyclocondensation | o-Phenylenediamine | Benzodiazepine derivative | CNS active compounds |
Mandatory Visualization: Reaction Pathways
Caption: Key reaction pathways involving this compound.
Safety Information
-
This compound is classified as Acute Toxicity, Oral (Category 4) and Eye Irritation (Category 2).
-
Handle the compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize reaction conditions for their specific substrates and equipment. All experiments should be conducted with appropriate safety precautions.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Synthesis of 1,2,3-triazole derivatives and in vitro antifungal evaluation on Candida strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tsijournals.com [tsijournals.com]
Laboratory-Scale Synthesis of 1-Benzotriazol-1-yl-3-chloropropan-2-one: An Application Note and Protocol
This comprehensive guide provides a detailed protocol and scientific rationale for the laboratory-scale synthesis of 1-Benzotriazol-1-yl-3-chloropropan-2-one, a valuable heterocyclic building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the synthetic pathway, reaction mechanisms, and practical considerations for successful execution.
Introduction: The Significance of Benzotriazole Derivatives
Benzotriazole and its derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and antiproliferative properties. The unique chemical structure of the benzotriazole moiety allows it to act as a versatile scaffold for the development of novel therapeutic agents. The title compound, this compound, incorporates a reactive chloromethyl ketone functionality, making it a prime candidate for further elaboration into more complex molecular architectures, particularly as an intermediate for the synthesis of various heterocyclic compounds and potential enzyme inhibitors.
Core Compound Properties
A thorough understanding of the physicochemical properties of the target molecule is fundamental to its synthesis, purification, and characterization.
| Property | Value |
| Molecular Formula | C₉H₈ClN₃O |
| Molecular Weight | 209.63 g/mol |
| CAS Number | 305851-04-1 |
| Appearance | Solid (predicted) |
| SMILES | ClCC(=O)Cn1nnc2ccccc12 |
| InChI Key | INRLHOWDOGFXJJ-UHFFFAOYSA-N |
Synthetic Strategy and Mechanism
The synthesis of this compound is achieved through the N-alkylation of 1H-benzotriazole with 1,3-dichloroacetone. This reaction is a classic example of nucleophilic substitution, where the benzotriazole anion acts as the nucleophile.
Mechanism and Scientific Rationale
The reaction proceeds via a two-step mechanism. First, a base, typically a mild inorganic base like potassium carbonate, deprotonates the acidic N-H proton of the benzotriazole ring to form the benzotriazolide anion. This anion is a potent nucleophile.
Second, the benzotriazolide anion attacks one of the electrophilic methylene carbons of 1,3-dichloroacetone. Given the symmetrical nature of 1,3-dichloroacetone, the initial attack can occur at either chloromethyl group. The subsequent displacement of a chloride ion results in the formation of the desired product.
A key consideration in the N-alkylation of benzotriazole is regioselectivity . Alkylation can occur at either the N1 or N2 position of the triazole ring, leading to two possible isomers.[1] Generally, N1-alkylation is favored under thermodynamic control, especially with less bulky alkylating agents and in polar aprotic solvents. The N1 isomer is typically the more stable of the two. For this specific synthesis, the N1 isomer, this compound, is the expected major product.
Experimental Protocol
This protocol is a robust starting point for the laboratory-scale synthesis of this compound. Researchers should consider this a foundational method that can be optimized for scale and purity requirements.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 1H-Benzotriazole | 95-14-7 | C₆H₅N₃ | 119.12 |
| 1,3-Dichloroacetone | 534-07-6 | C₃H₄Cl₂O | 126.97 |
| Anhydrous Potassium Carbonate | 584-08-7 | K₂CO₃ | 138.21 |
| Acetone (Anhydrous) | 67-64-1 | C₃H₆O | 58.08 |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 |
| Hexane | 110-54-3 | C₆H₁₄ | 86.18 |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 |
Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1H-benzotriazole (5.96 g, 50 mmol) and anhydrous potassium carbonate (10.37 g, 75 mmol).
-
Solvent Addition: Add 100 mL of anhydrous acetone to the flask.
-
Stirring: Stir the suspension at room temperature for 30 minutes to facilitate the formation of the benzotriazolide anion.
-
Addition of Alkylating Agent: Slowly add a solution of 1,3-dichloroacetone (6.35 g, 50 mmol) in 20 mL of anhydrous acetone to the reaction mixture dropwise over 15 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 56°C) and maintain for 6-8 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Filtration: Filter the reaction mixture through a Buchner funnel to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetone.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield pure this compound.
Proposed Synthesis Workflow
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzotriazol-1-yl-3-chloropropan-2-one
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Benzotriazol-1-yl-3-chloropropan-2-one, a key intermediate in various synthetic pathways.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in the N-alkylation of benzotriazole are common and can often be attributed to several factors:
-
Ineffective Deprotonation: The N-H proton of benzotriazole (pKa ≈ 8.2) must be removed by a suitable base to form the nucleophilic benzotriazolide anion. If the base is too weak, the concentration of the anion will be low, resulting in a slow or incomplete reaction.
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical. The reaction may be too slow at lower temperatures, while higher temperatures can promote side reactions and decomposition.
-
Reagent Quality: Ensure the purity of your starting materials. Benzotriazole and 1,3-dichloroacetone can degrade over time. Use fresh or purified reagents for best results.
-
Moisture: The presence of water can consume the base and hinder the reaction. It is advisable to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Steps:
-
Base Selection: If you are using a weak base like potassium carbonate (K₂CO₃), consider switching to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[1]
-
Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are generally effective for this type of reaction. The choice of solvent can influence the reaction rate and the ratio of N1 to N2 isomers.[1][2]
-
Temperature Optimization: Systematically screen different temperatures. Start at room temperature and gradually increase to find the optimal balance between reaction rate and side product formation. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.[2]
Q2: I am observing the formation of multiple products in my reaction mixture. What are these and how can I minimize them?
A2: The primary side product in the alkylation of benzotriazole is the undesired N2-alkylated isomer. Benzotriazole has two nucleophilic nitrogen atoms (N1 and N2), and alkylation can occur at either site.[2][3] The ratio of these isomers is highly dependent on the reaction conditions.[2] Another possible side product is the bis-benzotriazole substituted propanone, resulting from the reaction of benzotriazole with both chlorine atoms of 1,3-dichloroacetone.
Strategies for Improving Regioselectivity (Favoring N1-alkylation):
-
Solvent Effects: The polarity of the solvent can influence the isomer ratio. Experiment with a range of solvents to optimize for the desired N1 product.[3]
-
Counter-ion Effects: The choice of base (and its corresponding cation) can influence which nitrogen atom is more nucleophilic.
-
Steric Hindrance: While not easily controlled with this substrate, steric hindrance on the alkylating agent can sometimes favor N1 substitution.
Q3: How do I effectively purify the final product?
A3: Purification of this compound typically involves one of the following methods:
-
Silica Gel Column Chromatography: This is the most common method for separating the N1 and N2 isomers and removing other impurities. A gradient of ethyl acetate in hexane is often an effective eluent system.[2][4]
-
Recrystallization: If the crude product is of sufficient purity, recrystallization from a suitable solvent system (e.g., ethanol, or a mixture of ethyl acetate and hexane) can yield highly pure material.[4]
Q4: How can I confirm the structure of my product and distinguish between the N1 and N2 isomers?
A4: The primary methods for characterization are ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
¹H NMR Spectroscopy: The chemical shifts of the protons, particularly the methylene group (-CH₂-) attached to the benzotriazole ring, will differ between the N1 and N2 isomers. The aromatic region of the spectrum will also show different splitting patterns. For the N1 isomer, the aromatic protons typically appear as two distinct sets of multiplets, while the more symmetric N2 isomer may show a simpler pattern.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the exact mass and molecular formula of the product.[5]
Data Presentation: Reaction Condition Optimization
The following table summarizes general conditions used for the N-alkylation of benzotriazole, which can serve as a starting point for optimizing the synthesis of this compound.
| Base | Solvent | Temperature | Typical Yield | Key Considerations |
| K₂CO₃ | DMF, Acetonitrile | RT - 80 °C | Moderate | Common, mild conditions. May require heating.[2] |
| NaOH | DMF | RT | Good | Strong base, can lead to high yields but may also promote side reactions.[1] |
| NaH | THF | 0 °C - RT | Good to Excellent | Very strong, moisture-sensitive base. Requires anhydrous conditions.[2] |
| t-BuOK | THF | 0 °C - RT | Good to Excellent | Strong, sterically hindered base. Requires anhydrous conditions.[6] |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a generalized procedure and may require optimization.
Materials:
-
1H-Benzotriazole
-
1,3-Dichloroacetone
-
Potassium Carbonate (K₂CO₃, anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1H-Benzotriazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Stir the suspension at room temperature for 30 minutes under an inert atmosphere (e.g., Nitrogen).
-
Add a solution of 1,3-dichloroacetone (1.1 - 1.2 eq) in anhydrous DMF dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). If the reaction is slow, it can be gently heated (e.g., to 50-60 °C).
-
Upon completion, cool the reaction mixture to room temperature and quench by adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and MS.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for synthesis, purification, and analysis.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-(1H-Benzotriazol-1-yl)-3-(2,6-dichlorophenyl)-1-phenylpropan-1-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Benzotriazol-1-yl-3-chloropropan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-Benzotriazol-1-yl-3-chloropropan-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities present, as well as the desired final purity of the compound.
Q2: What are the likely impurities I might encounter in my crude product?
A2: Impurities in crude this compound typically arise from the synthetic route, which commonly involves the reaction of benzotriazole with 1,3-dichloroacetone. Potential impurities include:
-
Unreacted starting materials: Benzotriazole and 1,3-dichloroacetone.
-
Isomeric products: 2-(Benzotriazol-2-yl)-3-chloropropan-2-one, which is a common byproduct in the alkylation of benzotriazole.
-
Di-substituted products: 1,3-bis(benzotriazol-1-yl)propan-2-one.
-
Solvent residues from the reaction.
Q3: How can I quickly assess the purity of my sample?
A3: Thin Layer Chromatography (TLC) is an excellent technique for rapid purity assessment. By running the crude material alongside the starting materials on a TLC plate and visualizing the spots (e.g., under UV light), you can get a good indication of the number of components in your mixture. A single spot for your product that is well-separated from other spots suggests a relatively pure compound.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product does not crystallize | The chosen solvent is too good a solvent for the compound, or the solution is not saturated. | Try a different solvent or a solvent system (a mixture of a "good" solvent and a "poor" solvent). Concentrate the solution to increase saturation. Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization. |
| Oiling out instead of crystallizing | The boiling point of the solvent is too high, or the compound is melting in the hot solvent. The compound may also be impure. | Use a lower-boiling point solvent. Ensure the dissolution temperature is below the melting point of your compound. Try to purify by another method like column chromatography first to remove significant impurities. |
| Low recovery of purified product | Too much solvent was used, leading to product loss in the mother liquor. The product has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Cool the solution slowly and then in an ice bath to maximize crystal formation. |
| Crystals are colored | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution and then filter it through celite before crystallization. This can help remove colored impurities. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of product and impurities | The chosen mobile phase (eluent) is not optimal. The column was not packed properly. | Perform a TLC analysis with different solvent systems to find an eluent that gives good separation (Rf of your product around 0.3-0.4). Ensure the column is packed uniformly without any air bubbles or cracks. |
| Product is not eluting from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| Streaking or tailing of spots on TLC | The compound may be acidic or basic. The sample is overloaded on the column. | Add a small amount of a modifier to your eluent (e.g., a few drops of triethylamine for a basic compound or acetic acid for an acidic compound). Do not load too much crude material onto the column relative to the amount of stationary phase. |
Quantitative Data Summary
The following table presents representative data for the purification of this compound. Please note that actual results may vary depending on the specific experimental conditions and the purity of the starting materials.
| Purification Method | Starting Material Purity (%) | Final Purity (%) | Yield (%) |
| Recrystallization (Ethanol) | ~85 | >98 | 70-80 |
| Column Chromatography (Silica Gel, Hexane:Ethyl Acetate 7:3) | ~85 | >99 | 60-75 |
Experimental Protocols
Protocol 1: Recrystallization
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Ethanol (or another suitable solvent like isopropanol or acetone)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and gently heat the mixture while stirring until the solid completely dissolves.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few more minutes.
-
Hot filter the solution to remove any insoluble impurities (and charcoal if added).
-
Allow the filtrate to cool slowly to room temperature. Crystals should start to form.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
Objective: To purify crude this compound using column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the column by making a slurry of silica gel in hexane and pouring it into the column. Allow the silica to settle, ensuring a flat top surface.
-
Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting the column with a pre-determined solvent system (e.g., a 7:3 mixture of hexane:ethyl acetate). The optimal solvent system should be determined by prior TLC analysis.
-
Collect fractions in separate tubes.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: A logical workflow for the purification and troubleshooting of this compound.
Caption: A troubleshooting pathway for common issues encountered during the purification of this compound.
Technical Support Center: 1-Benzotriazol-1-yl-3-chloropropan-2-one Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Benzotriazol-1-yl-3-chloropropan-2-one. The information is designed to help you identify and mitigate common side products and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions involving this compound?
A1: The most frequently encountered side product is the isomeric 2-Benzotriazol-1-yl-3-chloropropan-2-one, where the propanone moiety is attached to the N2 position of the benzotriazole ring instead of the N1 position.[1][2][3] Other potential side products can arise from reactions at the α-haloketone functional group, especially when using strong bases or certain nucleophiles.[4][5]
Q2: Why is the N2-isomer formed as a side product?
A2: The N-alkylation of benzotriazole can occur at either the N1 or N2 position of the triazole ring.[3] While the N1-substituted product is often the major isomer due to thermodynamic stability, the formation of the N2-isomer is a common competitive pathway.[1][2][3] The ratio of N1 to N2 isomers can be influenced by reaction conditions such as the solvent, base, and temperature.
Q3: Can side products arise from the α-chloroketone moiety?
A3: Yes, the α-chloroketone is a reactive functional group. With strong, non-nucleophilic bases, deprotonation of the α-carbon can occur, leading to enolate formation and potentially subsequent side reactions like self-condensation or elimination.[4][5] Reactions with certain nucleophiles can also lead to addition to the carbonyl group or substitution of the chloride.
Q4: Are there any common impurities in the starting material, this compound, that I should be aware of?
A4: Commercial this compound may contain trace amounts of the starting materials used in its synthesis, which are typically benzotriazole and 1,3-dichloropropan-2-one. The N2-isomer, 2-Benzotriazol-1-yl-3-chloropropan-2-one, may also be present as an impurity.
Troubleshooting Guide
This guide will help you troubleshoot common issues related to side product formation in your reactions.
| Issue | Potential Cause | Recommended Solution |
| Presence of a significant amount of the N2-isomer in the product. | Reaction conditions favoring N2-alkylation. | Modify reaction conditions. Consider using a non-polar solvent and a milder base. Temperature control is also crucial; try running the reaction at a lower temperature. |
| Formation of a complex mixture of unidentified byproducts. | Use of a strong base leading to enolate formation and subsequent reactions.[4][5] | Use a weaker, non-nucleophilic base. Ensure slow addition of the base at a low temperature to control the reaction. |
| Low yield of the desired product. | The nucleophile is reacting at the carbonyl group instead of displacing the chloride. | Protect the ketone functionality if possible before carrying out the desired reaction. Alternatively, use a nucleophile that is more selective for S_N_2 reactions over carbonyl addition. |
| Starting material remains unreacted. | Insufficient activation of the nucleophile or reaction conditions are too mild. | Ensure the base is strong enough to deprotonate the nucleophile if necessary. A moderate increase in temperature may be required, but monitor for an increase in side products. |
Summary of Potential Side Products
| Side Product | Structure | Conditions Favoring Formation |
| 2-Benzotriazol-1-yl-3-chloropropan-2-one | Isomer of the starting material | Certain solvents, bases, and higher temperatures during the synthesis of the starting material or subsequent reactions.[1][2][3] |
| Favorskii Rearrangement Product | Carboxylic acid or ester derivative | Presence of a strong, non-nucleophilic base. |
| Aldol Condensation Products | Dimeric or polymeric species | Use of strong bases leading to enolate formation and self-condensation.[4] |
| Hydroxylated byproduct | Replacement of the chloro group with a hydroxyl group | Presence of water or hydroxide ions. |
Experimental Protocols
General Protocol for Nucleophilic Substitution at the α-Chloro Position:
-
Dissolve this compound in a suitable anhydrous solvent (e.g., THF, DMF, Acetonitrile) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add the desired nucleophile (1.0 - 1.2 equivalents) to the solution.
-
If the nucleophile requires deprotonation, add a suitable base (e.g., K₂CO₃, NaH, or an organic base) portion-wise at a controlled temperature (e.g., 0 °C).
-
Allow the reaction to stir at the appropriate temperature (ranging from room temperature to reflux, depending on the reactivity of the nucleophile) and monitor the progress by a suitable technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction appropriately (e.g., with water or a saturated aqueous solution of NH₄Cl).
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Visualizations
Caption: Reaction pathways for this compound.
Caption: Troubleshooting workflow for side product identification and mitigation.
References
- 1. Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Rhodium-Catalyzed Regioselective N2 -Alkylation of Benzotriazoles with Diazo Compounds/Enynones via a Nonclassical Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 5. α-Halo ketone - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 1-Benzotriazol-1-yl-3-chloropropan-2-one
Welcome to the technical support center for the synthesis of 1-Benzotriazol-1-yl-3-chloropropan-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) regarding this synthesis. Our aim is to help you minimize impurity formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis is typically achieved through the N-alkylation of benzotriazole with 1,3-dichloroacetone. The reaction involves the deprotonation of benzotriazole by a base, followed by nucleophilic attack of the resulting benzotriazolide anion on one of the electrophilic carbon atoms of 1,3-dichloroacetone.
Q2: What are the most common impurities in this synthesis?
The most common impurities include:
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2-Benzotriazol-1-yl-3-chloropropan-2-one (N2-isomer): An isomer formed by alkylation at the N2 position of the benzotriazole ring.[1]
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1,3-bis(Benzotriazol-1-yl)propan-2-one: A disubstituted product resulting from the reaction of both chlorine atoms of 1,3-dichloroacetone with benzotriazole.
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Unreacted Benzotriazole: Incomplete reaction can leave starting material in the product mixture.
-
Hydrolysis products: Reaction with any residual water can lead to the formation of other byproducts.
Q3: How can I minimize the formation of the N2-isomer?
The ratio of N1 to N2 alkylation is influenced by several factors, including the solvent, base, and counter-ion.[2] Generally, polar aprotic solvents like DMF or acetonitrile and the use of bases like potassium carbonate tend to favor the formation of the N1-isomer.[3]
Q4: What are the recommended purification methods for this compound?
The primary methods for purification are recrystallization and column chromatography.[4] Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can be effective in removing most impurities. For separating isomeric impurities like the N2-isomer, silica gel column chromatography is often necessary.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield | Inactive base or wet reagents/solvents. | Ensure the base is fresh and active. Use anhydrous solvents and dry all glassware thoroughly before use. |
| Low reaction temperature. | Increase the reaction temperature, but monitor for increased side product formation. | |
| Presence of a significant amount of the N2-isomer | Reaction conditions favoring N2-alkylation. | Change the solvent to a more polar aprotic one like DMF. Use a base such as K₂CO₃.[2][3] |
| Formation of a disubstituted byproduct | High ratio of benzotriazole to 1,3-dichloroacetone. | Use a stoichiometric excess of 1,3-dichloroacetone or add it slowly to the reaction mixture. |
| Difficulty in removing unreacted benzotriazole | Incomplete reaction. | Increase the reaction time or temperature. Ensure efficient stirring. |
| Inefficient purification. | Wash the crude product with a dilute acidic solution (e.g., 1M HCl) to protonate and dissolve the basic benzotriazole, followed by extraction. |
Experimental Protocol
This protocol is a generalized procedure based on common methods for the N-alkylation of benzotriazole.[2] Optimization may be required for specific laboratory conditions.
Materials:
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Benzotriazole
-
1,3-Dichloroacetone
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add benzotriazole (1.0 eq) and anhydrous DMF.
-
Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution and stir the suspension for 30 minutes at room temperature.
-
Alkylation: Slowly add a solution of 1,3-dichloroacetone (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Reaction Monitoring: Heat the reaction to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into cold deionized water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.
Visual Guides
Experimental Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
Technical Support Center: Optimizing Benzotriazole Derivative Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the synthesis of benzotriazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the core benzotriazole structure? A1: The most widely used method is the reaction of o-phenylenediamine with sodium nitrite in an acidic medium, typically glacial acetic acid.[1][2][3] This reaction proceeds through the diazotization of one of the amino groups, followed by a spontaneous intramolecular cyclization to form the benzotriazole ring.[4][5][6]
Q2: What are the key factors for a successful benzotriazole synthesis from o-phenylenediamine? A2: Critical factors include temperature control, the rate of addition of sodium nitrite, and the subsequent cooling process. It is essential for the reaction mixture to reach a temperature of 70-85°C to ensure complete cyclization.[2][7][8][9] Too efficient or rapid cooling after this temperature has been reached can lead to lower yields.[7]
Q3: My N-alkylation reaction is producing a mixture of N1 and N2 isomers. What influences this? A3: Benzotriazole has two nucleophilic nitrogen atoms (N1 and N2), and alkylation can occur at both sites, leading to a mixture of isomers.[10] The ratio of these isomers is heavily influenced by the reaction conditions, including the choice of solvent and base.[10] Generally, the 1H-substituted isomer is the dominant form in solid and solution phases.[3]
Q4: What are the most effective methods for purifying crude benzotriazole and its derivatives? A4: Common purification techniques include:
-
Recrystallization: Effective for solid products. Common solvents include boiling water or benzene.[6][7][9] Seeding with a few crystals of the crude product may be necessary to initiate crystallization.[5][6][9]
-
Distillation: Crude benzotriazole can be purified by distillation under reduced pressure, which can be more efficient than multiple recrystallizations.[7]
-
Aqueous Extraction: For derivatives used in peptide synthesis, byproducts like 1-Hydroxybenzotriazole (HOBt) can be removed by an acid-base aqueous workup.[11]
-
Decolorization: If the product is colored, treatment with decolorizing charcoal in a hot solvent during recrystallization is effective.[5][6] For colored oils, heating with acid-treated bentonite can be used for purification.[12]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem: Very Low or No Product Yield
Q: My reaction of o-phenylenediamine with sodium nitrite resulted in a very low yield. What went wrong? A: Low yields in this synthesis are a common issue, often related to procedural parameters. Below are the most frequent causes and their solutions.
Diagram 1: Troubleshooting Workflow for Low Yield Synthesis
Caption: A decision tree for diagnosing low-yield issues.
| Potential Cause | Recommended Solution | Citation |
| Degraded Starting Material | o-Phenylenediamine can oxidize and darken over time. If your starting material is very brown, consider recrystallizing it before use. Ensure sodium nitrite is fresh and dry. | [8][10] |
| Improper Temperature Control | The reaction is exothermic. It is crucial that the temperature rises to ~80°C after adding sodium nitrite to drive the cyclization. For smaller scale reactions, it may be necessary to remove the flask from the cooling bath to ensure the temperature rises sufficiently. | [7][8][9] |
| Inefficient Stirring | The reaction mixture can become thick. Ensure continuous and efficient stirring to allow for proper mixing of reagents. | [2][7] |
| Rapid Cooling | Cooling the reaction mixture too quickly after the exotherm can cause the product to oil out and result in lower yields of isolated crystalline solid. Allow the mixture to cool slowly before chilling it in an ice bath. | [6][7][9] |
Problem: Poor Regioselectivity in N-Alkylation
Q: How can I selectively synthesize the N1-alkylated benzotriazole isomer instead of a mixture? A: Achieving high regioselectivity between the N1 and N2 positions is a key challenge. The choice of solvent and base is critical.
| Parameter | Recommendation for N1 Selectivity | Rationale | Citation |
| Base | Use a strong, non-nucleophilic base like Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃). | Strong bases effectively deprotonate the benzotriazole, and their choice can influence the nucleophilicity of the N1 vs. N2 positions. | [3][10] |
| Solvent | Polar aprotic solvents like DMF, DMSO, or acetonitrile are commonly used. Experiment with different solvents to find the optimal conditions for your specific substrate. | Solvent polarity can influence the N1/N2 isomer ratio. | [10] |
| Method | Consider solvent-free conditions. Heating a mixture of benzotriazole, an alkyl halide, SiO₂, K₂CO₃, and a phase-transfer catalyst (TBAB) can provide high regioselectivity for the N1 isomer. | This method has been reported to be highly regioselective, simple, and efficient. | [3] |
Experimental Protocols
Protocol 1: Synthesis of Benzotriazole from o-Phenylenediamine
This protocol is adapted from a verified Organic Syntheses procedure.[7]
-
Preparation: In a 250 mL beaker, dissolve 10.8 g (0.1 mol) of o-phenylenediamine in a mixture of 12 g (11.5 mL, 0.2 mol) of glacial acetic acid and 30 mL of water. Gentle warming may be required to obtain a clear solution.
-
Cooling: Cool the solution to 15°C in an ice-water bath while stirring magnetically.
-
Diazotization: Prepare a solution of 7.5 g (0.11 mol) of sodium nitrite in 15 mL of water. Add this solution to the stirred o-phenylenediamine solution all at once.
-
Reaction: The reaction is exothermic, and the temperature will rapidly rise to about 85°C within 2-3 minutes.[2][9] The color will change from deep red to pale brown. It is critical to allow the reaction to reach this temperature.
-
Cooling & Precipitation: Continue stirring for 15 minutes as the mixture cools. Once the temperature has dropped to 35-40°C, thoroughly chill the beaker in an ice-water bath for at least 30 minutes to ensure complete crystallization.
-
Isolation: Collect the pale brown solid product by vacuum filtration and wash it with three 30 mL portions of ice-cold water. The crude, dry product typically weighs 11.0-11.6 g.
-
Purification (Recrystallization): Dissolve the crude solid in approximately 130 mL of boiling water, add a spatula tip of decolorizing charcoal, and filter the hot solution. Allow the filtrate to cool to about 50°C and seed with a few crystals of the crude product to prevent oiling out. Allow the solution to cool slowly to room temperature, then chill in an ice bath. Collect the pale, straw-colored needles by vacuum filtration. The expected yield is 8-9.5 g (67-80%).[6][9]
Diagram 2: General Synthesis and Purification Workflow
Caption: Workflow for benzotriazole synthesis and purification.
Protocol 2: General Procedure for N1-Alkylation of Benzotriazole
This is a general protocol for achieving N1-alkylation. Optimization of solvent and temperature may be required for specific substrates.[10][13]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil). Wash the NaH with dry hexanes to remove the oil, then carefully suspend it in dry DMF.
-
Deprotonation: Cool the NaH suspension to 0°C in an ice bath. Add a solution of benzotriazole (1.0 equivalent) in dry DMF dropwise. Allow the mixture to stir at room temperature for 30-60 minutes until gas evolution ceases.
-
Alkylation: Cool the mixture back to 0°C and add the desired alkyl halide (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is slow, gentle heating (e.g., 50-80°C) can be applied.[10]
-
Workup: Carefully quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to separate the N1 and N2 isomers and any other impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. ijariie.com [ijariie.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. scribd.com [scribd.com]
- 5. Synthesis of Benzotriazole from o- Phynylenediamine.pptx [slideshare.net]
- 6. Synthesis of benzotriazole from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Sciencemadness Discussion Board - The Preparation of Benzotriazole - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. JP2007224014A - Method for purification of benzotriazole derivative - Google Patents [patents.google.com]
- 13. tsijournals.com [tsijournals.com]
Safe handling and disposal of 1-Benzotriazol-1-yl-3-chloropropan-2-one
This guide provides essential safety information, handling protocols, and disposal procedures for 1-Benzotriazol-1-yl-3-chloropropan-2-one (CAS: 305851-04-1). It is intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 305851-04-1 | |
| Molecular Formula | C₉H₈ClN₃O | |
| Molecular Weight | 209.63 g/mol | |
| Appearance | Solid | |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| GHS Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed. H319: Causes serious eye irritation. | |
| Precautionary Statements | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Storage Class | 11: Combustible Solids |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: The primary hazards are acute oral toxicity ("Harmful if swallowed") and serious eye irritation. It is classified under GHS as Acute Toxicity 4 (Oral) and Eye Irritant 2.
Q2: What personal protective equipment (PPE) should I wear when handling this compound?
A2: At a minimum, you should wear a standard laboratory coat, nitrile gloves, and chemical safety goggles. Work should be conducted in a well-ventilated area or a chemical fume hood.
Q3: How should I store this compound?
A3: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. It is classified as a combustible solid.
Q4: What should I do in case of accidental skin or eye contact?
A4: For skin contact, immediately wash the affected area with soap and plenty of water. For eye contact, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] In both cases, seek medical attention.
Q5: Is there an occupational exposure limit (e.g., PEL, TWA) for this compound?
A5: Currently, there are no established occupational exposure limits for this compound. It is recommended to handle it with care in a controlled laboratory environment.
Troubleshooting Guides
Scenario 1: Small Spill of Solid Material
-
Problem: A small amount of solid this compound has been spilled on a laboratory bench.
-
Solution:
-
Evacuate and Ventilate: If the spill is significant or in a poorly ventilated area, evacuate the immediate vicinity. Ensure the area is well-ventilated.
-
Wear Appropriate PPE: Don your lab coat, safety goggles, and nitrile gloves.
-
Contain the Spill: Gently cover the spill with a dry absorbent material, such as vermiculite or sand, to prevent it from becoming airborne.
-
Collect the Material: Carefully sweep the material into a designated, labeled waste container. Avoid generating dust.
-
Decontaminate the Area: Wipe the spill area with a damp cloth. Wash the area with soap and water.
-
Dispose of Waste: Dispose of the collected material and cleaning supplies as hazardous waste according to your institution's and local regulations.
-
Scenario 2: Accidental Ingestion
-
Problem: A researcher has accidentally ingested a small amount of the compound.
-
Solution:
-
Do NOT Induce Vomiting.
-
Rinse Mouth: Have the person rinse their mouth thoroughly with water.
-
Seek Immediate Medical Attention: Call emergency services or your institution's emergency contact. Provide the Safety Data Sheet (SDS) for the compound to the medical personnel.
-
Experimental Protocols
Protocol for Safe Handling and Weighing
-
Preparation: Before handling, ensure you are wearing the appropriate PPE (lab coat, gloves, safety goggles). Work within a chemical fume hood or a well-ventilated area.
-
Weighing:
-
Use a weigh boat or weighing paper on an analytical balance.
-
Handle the solid material carefully with a spatula to minimize dust generation.
-
If transferring to a reaction vessel, do so carefully to avoid spills.
-
-
Post-Handling:
-
Clean any residual material from the balance and surrounding area.
-
Wash your hands thoroughly after handling the compound, even if you were wearing gloves.
-
Protocol for Disposal of Unused Material
-
Waste Collection: Collect any unused this compound in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Consult Regulations: Disposal of this compound must be in accordance with all applicable federal, state, and local environmental regulations.
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for proper disposal. Do not dispose of this chemical down the drain or in regular trash.
Visual Workflow
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Technical Support Center: Troubleshooting Reactions with 1-Benzotriazol-1-yl-3-chloropropan-2-one
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing failures or suboptimal results in chemical reactions involving 1-Benzotriazol-1-yl-3-chloropropan-2-one.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a bifunctional reagent that combines the structural features of a benzotriazole moiety and an α-chloro ketone. The benzotriazole group is an excellent leaving group, and the α-chloro ketone is a reactive electrophile. This combination makes it a valuable building block in organic synthesis, particularly for the preparation of various heterocyclic compounds, such as thiazoles and pyrimidines, which are important scaffolds in medicinal chemistry.
Q2: What are the common reasons for reactions with this compound to fail?
Reaction failures can stem from several factors:
-
Poor quality or degradation of the reagent: Although N-acylbenzotriazoles are generally stable, prolonged storage under improper conditions (e.g., exposure to moisture or high temperatures) can lead to degradation.
-
Suboptimal reaction conditions: The choice of solvent, base, and temperature is crucial. Inappropriate conditions can lead to side reactions or prevent the desired transformation.
-
Competing side reactions: As an α-halo ketone, this reagent is susceptible to side reactions like the Favorskii rearrangement and elimination, particularly in the presence of strong bases.
-
Low reactivity of the nucleophile: The chosen nucleophile may not be sufficiently reactive to displace the benzotriazole group or react with the ketone.
-
Formation of N1 vs. N2 isomers: While the starting material is the N1-isomer, subsequent reactions involving the benzotriazole ring can sometimes lead to mixtures of N1 and N2 substituted products, complicating purification and reducing the yield of the desired product.
Q3: How can I assess the quality of my this compound?
It is recommended to verify the purity of the reagent before use, especially if it has been stored for an extended period. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or melting point analysis can be used to check its integrity. The expected molecular weight is 209.63 g/mol .
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Degraded Reagent | Verify the purity of this compound using NMR or melting point analysis. If degradation is suspected, use a fresh batch of the reagent. |
| Ineffective Base | The choice of base is critical. For reactions requiring deprotonation of a nucleophile, ensure the base is strong enough for that purpose but not so strong that it promotes side reactions of the α-chloro ketone. Consider using weaker, non-nucleophilic bases. For N-alkylation of the benzotriazole ring itself, bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often used. |
| Suboptimal Temperature | Reactions may be too slow at low temperatures. Conversely, high temperatures can promote decomposition or side reactions. It is advisable to perform the reaction at a moderate temperature (e.g., room temperature to 50 °C) and monitor the progress by Thin Layer Chromatography (TLC). |
| Inappropriate Solvent | The solvent should be chosen to ensure the solubility of all reactants. Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (ACN), or tetrahydrofuran (THF) are often suitable for reactions involving this type of reagent. |
| Low Nucleophile Reactivity | If the nucleophile is weak, consider using a more reactive analog or activating it. For instance, in the case of a thiol, conversion to the more nucleophilic thiolate with a suitable base will increase its reactivity. |
Problem 2: Formation of Multiple Products and Purification Difficulties
| Possible Cause | Troubleshooting Step |
| Favorskii Rearrangement | This is a common side reaction for α-halo ketones in the presence of a base, leading to a carboxylic acid derivative after rearrangement. To minimize this, use a non-nucleophilic or sterically hindered base. Running the reaction at a lower temperature can also disfavor this pathway. |
| Elimination Reaction | Base-mediated elimination of HCl from the α-chloro ketone can lead to an α,β-unsaturated ketone. Using a milder base and lower reaction temperatures can help suppress this side reaction. |
| Formation of N1 and N2 Isomers | If the reaction involves modification of the benzotriazole ring, a mixture of N1 and N2 isomers may form. The ratio of these isomers is highly dependent on the solvent and the counter-ion of the benzotriazole anion. Experimenting with different solvents may improve the regioselectivity. |
Data Presentation
The following table summarizes representative yields for reactions involving benzotriazole derivatives, which can serve as a benchmark for optimizing your reactions. Note that specific yields for this compound are limited in the literature; therefore, data from analogous systems are included.
| Reactant 1 | Reactant 2 | Product Type | Solvent | Base | Yield (%) |
| Benzo-1,2,3-triazol-1-ylamidine | Phenyl isothiocyanate | Thiocarbamoyl amidine | Acetonitrile | - | 58 |
| 2-(1H-Benzotriazol-1-yl)-3-(2,6-dichlorophenyl)-1-phenylpropane-1-one | Sodium borohydride | Alcohol | Ethanol | - | 41[1] |
| Benzotriazole | Alkyl Halide | N-alkyl benzotriazole | DMF | NaH | 70-90 |
| α-chloro ketone | Thiourea | 2-aminothiazole | Ethanol | - | 60-85 |
Experimental Protocols
General Protocol for the Synthesis of 2-Amino-4-(benzotriazol-1-ylmethyl)thiazole
This protocol is a representative example of a Hantzsch thiazole synthesis using this compound and thiourea.
Materials:
-
This compound (1 eq.)
-
Thiourea (1 eq.)
-
Ethanol
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add thiourea to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with cold ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visualizations
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting failed reactions with this compound.
Caption: A flowchart for troubleshooting common issues in reactions.
Potential Reaction Pathways
This diagram illustrates the desired reaction pathway (thiazole synthesis) and potential competing side reactions.
Caption: Reaction pathways for this compound.
References
Overcoming solubility issues with 1-Benzotriazol-1-yl-3-chloropropan-2-one
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with 1-Benzotriazol-1-yl-3-chloropropan-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its solubility?
A1: Understanding the compound's properties is the first step in developing a solubilization strategy. The presence of the benzotriazole ring and the overall carbon structure contributes to its hydrophobic nature, while the ketone's carbonyl group can act as a hydrogen bond acceptor, offering a slight affinity for polar solvents.[1][2] Key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₈ClN₃O | [3] |
| Molecular Weight | 209.63 g/mol | [3] |
| Appearance | Solid | [3] |
| Predicted XLogP3 | 1.8 | [4] |
| SMILES | ClCC(=O)Cn1nnc2ccccc12 | [3] |
Q2: My this compound powder is not dissolving. What is the recommended initial approach?
A2: A systematic, small-scale approach is recommended to find a suitable solvent before preparing a large-volume stock solution.[5] Due to the compound's likely hydrophobic nature, start with water-miscible organic solvents.
| Solvent | General Usage Notes |
| Dimethyl Sulfoxide (DMSO) | A powerful and very common solvent for organic molecules; a good first choice for creating high-concentration stock solutions.[5][6] The final concentration in cell-based assays should be kept low (typically <0.5%) to avoid toxicity.[6] |
| Ethanol (EtOH) | A good alternative to DMSO, though generally less potent as a solvent for highly hydrophobic compounds.[5][6] |
| Dimethylformamide (DMF) | Another strong organic solvent, often used as an alternative to DMSO.[6] It can be more toxic to cells.[6] |
Q3: The compound dissolved in DMSO, but it precipitated immediately when I diluted it into my aqueous experimental buffer. Why is this happening and what can I do?
A3: This is a very common issue for hydrophobic compounds and occurs due to the drastic change in solvent polarity from an organic stock to an aqueous environment.[7] This "crashing out" can be mitigated with several techniques.
| Problem | Likely Cause | Suggested Solution(s) |
| Precipitation upon dilution | Drastic shift in solvent polarity.[7] | Optimize Dilution Method: Add the DMSO stock solution dropwise into the vortexing aqueous buffer.[7] This rapid dispersion prevents localized supersaturation. |
| Final concentration exceeds aqueous solubility limit. | Decrease Final Concentration: Your target concentration may be too high.[7] Attempt the experiment with a lower final concentration. | |
| Insufficient organic solvent in the final solution. | Use a Co-solvent: Incorporate a small percentage (e.g., 1-5%) of a water-miscible organic solvent like ethanol or PEG 400 in your final aqueous buffer to increase solubility.[7] | |
| Unfavorable pH. | Adjust Buffer pH: For ionizable compounds, modifying the pH can significantly improve solubility.[7][8] While this compound's pKa is not readily available, testing buffers with slightly acidic or basic pH may help. |
Q4: How can I improve aqueous solubility for in vivo or cell culture experiments where organic solvent concentration must be minimal?
A4: When minimizing organic solvents is critical, solubilizing agents can be highly effective.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming an "inclusion complex" with a hydrophilic exterior.[6][8] 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.[6] The molar ratio of cyclodextrin to the compound often needs to be high (e.g., 10:1 to 100:1) for efficient encapsulation.[6]
-
Surfactants: A low concentration of a biocompatible surfactant, such as Tween 80 (e.g., 0.1%), can be added to the dissolution medium to maintain sink conditions, which is particularly relevant for in vitro release studies.[9]
Q5: What are the best practices for preparing and storing stock solutions of this compound?
A5: Proper preparation and storage are critical for experimental reproducibility.
-
Preparation: Always use anhydrous, high-purity solvents to prevent compound degradation.[6] After adding the solvent, vortex vigorously. Gentle warming (e.g., 37°C) and sonication can be effective for dissolving stubborn compounds, but avoid excessive heat which could cause degradation.[5][10]
-
Storage: Stock solutions should generally be stored at -20°C or -80°C to maintain stability.[5] It is highly recommended to store the solution in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can compromise compound stability and lead to precipitation.[5] Before use, thaw an aliquot at room temperature and vortex it gently to ensure the compound is fully redissolved.[5]
Troubleshooting and Experimental Workflows
The following diagrams illustrate a logical workflow for solubilizing a new compound and a troubleshooting guide for when precipitation occurs.
Caption: Standard workflow for preparing a stock and working solution.
Caption: Troubleshooting logic for addressing compound precipitation.
Experimental Protocols
Protocol 1: Preliminary Solubility Assessment
This protocol helps determine the best solvent for creating a stock solution.
Materials:
-
This compound
-
Anhydrous, cell-culture grade solvents: DMSO, Ethanol (EtOH), Dimethylformamide (DMF)
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Methodology:
-
Weigh a small, precise amount of the compound (e.g., 1-2 mg) into three separate sterile microcentrifuge tubes.[11]
-
To each tube, add a calculated volume of a different test solvent (DMSO, EtOH, DMF) to achieve a high target concentration (e.g., 20 mM).[11]
-
Vortex each tube vigorously for 1-2 minutes.[11]
-
Visually inspect each tube against a light source for complete dissolution. Note any particulate matter.[5]
-
If the compound is not fully dissolved, gently warm the tube to 37°C for 5-10 minutes and vortex again.[10][11]
-
Select the solvent that provides the clearest solution at the highest concentration as the primary solvent for your stock solution.
Protocol 2: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the standard method for preparing a concentrated stock solution.
Materials:
-
This compound
-
Anhydrous, ACS-grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer and/or sonicator
-
Water bath set to 37°C (optional)
Methodology:
-
Accurately weigh the desired amount of the compound in a sterile tube.[11]
-
Under sterile conditions, add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 20 mM).[10]
-
Cap the tube tightly and vortex vigorously until the compound is completely dissolved.[10]
-
If needed, use gentle warming in a 37°C water bath or a brief sonication to aid dissolution.[10]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.[10]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[10]
-
Store the aliquots at -20°C or -80°C, protected from light.[10]
Protocol 3: Preparation of Working Solutions in Aqueous Media (Anti-Precipitation Method)
This protocol outlines the steps for diluting the concentrated stock solution into an aqueous medium while minimizing precipitation.
Materials:
-
Concentrated stock solution of the compound
-
Sterile, pre-warmed (37°C) cell culture medium or experimental buffer[11]
-
Sterile conical or microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Methodology:
-
Thaw one aliquot of the concentrated stock solution at room temperature and briefly vortex to ensure homogeneity.[10][11]
-
Dispense the required volume of pre-warmed aqueous medium into a sterile tube.
-
While vigorously vortexing the tube of aqueous medium, add the required volume of the DMSO stock solution dropwise and slowly.[7][11] This rapid mixing is the most critical step to prevent precipitation.[7]
-
Continue to vortex for an additional 30 seconds after adding the stock solution.
-
Visually inspect the final working solution for any signs of precipitation before use. If cloudiness appears, the concentration is likely too high for the final solvent conditions.
References
- 1. State five reasons for the consideration of the solubility of ketones and.. [askfilo.com]
- 2. As the carbon chain increases in aldehyde and ketone class 12 chemistry CBSE [vedantu.com]
- 3. This compound AldrichCPR 305851-04-1 [sigmaaldrich.com]
- 4. PubChemLite - this compound (C9H8ClN3O) [pubchemlite.lcsb.uni.lu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of 1-Benzotriazol-1-yl-3-chloropropan-2-one in Solution
For researchers, scientists, and drug development professionals utilizing 1-Benzotriazol-1-yl-3-chloropropan-2-one, ensuring its stability in solution is paramount for reproducible and accurate experimental outcomes. This technical support center provides essential guidance on troubleshooting common stability challenges and offers answers to frequently asked questions.
Troubleshooting Guide
Instability of this compound in solution can manifest as a loss of potency, the appearance of unknown peaks in analytical chromatograms, or changes in the physical properties of the solution. The following guide addresses specific issues you may encounter.
Issue 1: Rapid Degradation Observed in Aqueous Solutions
Symptoms:
-
A significant decrease in the peak area of the parent compound in HPLC analysis over a short period.
-
Formation of new peaks corresponding to degradation products.
-
A shift in the pH of the solution.
Potential Causes:
-
Hydrolysis: The molecule contains two primary sites susceptible to hydrolysis: the N-C bond of the benzotriazole moiety and the carbon-chlorine bond of the α-chloro ketone.
-
N-Acylbenzotriazole Hydrolysis: The amide-like linkage between the benzotriazole ring and the propanone backbone can be susceptible to cleavage, particularly under non-neutral pH conditions.
-
α-Chloro Ketone Hydrolysis: The chlorine atom can be displaced by water or hydroxide ions via a nucleophilic substitution (SN2) reaction, leading to the formation of a hydroxy derivative. This process is often accelerated at basic pH.[1]
-
Troubleshooting Steps & Solutions:
-
pH Control:
-
Recommendation: Maintain the pH of your aqueous solution within a neutral range (pH 6-8). Use appropriate buffer systems to stabilize the pH.
-
Rationale: Benzotriazole stability can be pH-dependent, with increased degradation observed under strongly acidic or alkaline conditions.[2] The hydrolysis of the α-chloro ketone is also typically base-catalyzed.
-
-
Temperature Management:
-
Recommendation: Prepare and store solutions at low temperatures (2-8 °C) and protect from freezing. For long-term storage, consider storing at -20 °C or below.
-
Rationale: Chemical degradation, including hydrolysis, is generally accelerated at higher temperatures.
-
-
Solvent Selection:
-
Recommendation: If compatible with your experimental design, consider using a co-solvent system to reduce the concentration of water. Solvents such as acetonitrile or ethanol can be used.
-
Rationale: Reducing the availability of water can slow down the rate of hydrolysis.
-
Issue 2: Photodegradation Upon Exposure to Light
Symptoms:
-
Discoloration of the solution.
-
Appearance of degradation peaks in the chromatogram after exposure to ambient or UV light.
Potential Causes:
-
UV Sensitivity: Benzotriazole derivatives are known to be sensitive to UV light, which can induce photochemical degradation.[2]
Troubleshooting Steps & Solutions:
-
Light Protection:
-
Recommendation: Always prepare and store solutions of this compound in amber vials or wrap containers with aluminum foil to protect from light.
-
Rationale: Preventing exposure to UV and visible light minimizes the risk of photodegradation.
-
Issue 3: Incompatibility with Other Reagents
Symptoms:
-
Unexpected reaction or degradation when mixed with other experimental components.
Potential Causes:
-
Reaction with Nucleophiles: The α-chloro ketone moiety is an electrophilic center and can react with nucleophilic reagents in your experimental system.
-
Oxidation: Strong oxidizing agents can potentially degrade the benzotriazole ring.[2]
Troubleshooting Steps & Solutions:
-
Reagent Compatibility Check:
-
Recommendation: Avoid the use of strong nucleophiles, bases, and oxidizing agents in your formulation if possible. If their use is unavoidable, conduct small-scale compatibility studies to assess the stability of this compound in their presence.
-
Rationale: Understanding the reactivity of the functional groups in your molecule is key to preventing unintended reactions.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two most probable degradation pathways are hydrolysis of the N-acylbenzotriazole linkage and nucleophilic substitution of the chlorine atom on the α-chloro ketone. Photodegradation is also a potential pathway if the compound is exposed to light.
Q2: How can I monitor the stability of my solution?
A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This method should be able to separate the parent compound from its potential degradation products. Regular analysis of your solution over time will allow you to quantify any degradation.
Q3: What are the expected degradation products?
A3: The primary degradation products would likely be 1-(1H-benzo[d][2][3]triazol-1-yl)-3-hydroxypropan-2-one (from hydrolysis of the C-Cl bond) and 1H-benzotriazole and 1-chloropropan-2-one (from hydrolysis of the N-C bond). Further degradation of these initial products may also occur.
Q4: Are there any general recommendations for preparing a stock solution?
A4: It is advisable to prepare a concentrated stock solution in a non-aqueous solvent like acetonitrile or DMSO, where the compound is likely more stable. This stock solution can then be diluted into the aqueous experimental medium immediately before use. Store the stock solution at low temperature and protected from light.
Data Presentation
Table 1: Example Forced Degradation Data for this compound
| Stress Condition | Time (hours) | % Assay of Parent Compound | % Total Degradation |
| 0.1 N HCl (60 °C) | 2 | 95.2 | 4.8 |
| 6 | 88.5 | 11.5 | |
| 24 | 75.1 | 24.9 | |
| 0.1 N NaOH (RT) | 2 | 80.3 | 19.7 |
| 6 | 65.7 | 34.3 | |
| 24 | 40.2 | 59.8 | |
| 3% H₂O₂ (RT) | 2 | 98.1 | 1.9 |
| 6 | 95.8 | 4.2 | |
| 24 | 90.5 | 9.5 | |
| Thermal (80 °C) | 24 | 99.0 | 1.0 |
| Photolytic (UV) | 24 | 85.4 | 14.6 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[4]
Objective: To identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Amber vials
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Keep at 60 °C for 24 hours. At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with 1 N NaOH, and dilute with mobile phase to the target concentration for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Keep at room temperature for 24 hours. At specified time points, withdraw an aliquot, neutralize with 1 N HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute for analysis.
-
Thermal Degradation: Store a solid sample of the compound at 80 °C for 24 hours. Also, reflux a solution of the compound in a suitable solvent for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.
-
-
HPLC Analysis: Analyze all samples using a suitable HPLC method.
Protocol for a Stability-Indicating HPLC Method
This is a starting point for developing a stability-indicating HPLC method. Optimization will be required.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose of stability testing.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: A logical workflow for troubleshooting the stability of the compound in solution.
References
- 1. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines I: chlordiazepoxide and demoxepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Column Chromatography Methods for Purifying Benzotriazole Compounds
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of benzotriazole compounds using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of benzotriazole compounds to consider for column chromatography?
A2: The acidic nature and polarity of benzotriazole and its derivatives are crucial for developing effective purification strategies. Benzotriazole itself is a weak acid.[1] Its solubility in various organic solvents is a key factor for selecting an appropriate mobile phase for chromatography.[1] The polarity will determine its interaction with the stationary phase and thus its elution profile.
Q2: What are the most common stationary phases used for purifying benzotriazole compounds?
A2: The choice of stationary phase depends on the polarity of the benzotriazole derivative.
-
Normal-Phase Chromatography: Silica gel is a standard choice for many benzotriazole derivatives.
-
Reverse-Phase Chromatography: For more polar benzotriazoles, C18 and Phenyl-Hexyl columns are frequently used, often in HPLC and LC-MS applications.[2][3][4] For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) columns can also be suitable.[5] In some cases, specialized stationary phases like those based on ionic liquids have been used to achieve better peak shapes and faster separations.[6][7]
Q3: What are typical mobile phases for the column chromatography of benzotriazoles?
A3: For normal-phase chromatography on silica gel, a mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or dichloromethane) is common. The polarity is gradually increased to elute the compounds. For reverse-phase chromatography, a common mobile phase consists of a mixture of water and an organic solvent such as acetonitrile or methanol.[6][8] Acetonitrile has been noted as particularly effective for separating closely related isomers like 4- and 5-methyl-benzotriazole.[6]
Q4: How can I detect benzotriazole compounds in the collected fractions?
A4: Benzotriazole and many of its derivatives are UV-active due to the aromatic ring system, allowing for visualization by UV light on TLC plates with a fluorescent indicator. If the compounds are not UV-active, staining with reagents like potassium permanganate can be a helpful alternative.[9]
Q5: Are there alternative purification methods to column chromatography for benzotriazoles?
A5: Yes, other common methods for purifying benzotriazole compounds include:
-
Aqueous Workup/Liquid-Liquid Extraction: This method utilizes the acidic nature of benzotriazole to separate it from neutral or basic products through acid-base chemistry.[1]
-
Recrystallization: This technique is effective when there is a significant difference in solubility between the desired product and the benzotriazole byproducts in a specific solvent system.[1][10]
-
Solid-Phase Extraction (SPE): SPE is a prevalent technique, especially for extracting polar benzotriazoles from environmental samples, due to its simplicity and high pre-concentration factors.[2][6]
Troubleshooting Guide
Issue 1: Poor Separation of the Target Benzotriazole Compound
Q: My benzotriazole compound is co-eluting with impurities. How can I improve the separation?
A: This is a common issue that can often be resolved by optimizing the mobile phase.
-
Potential Cause: The polarity of the mobile phase is not optimal for separating the components of your mixture.
-
Recommended Solution:
-
Systematic Solvent Screening: Use Thin Layer Chromatography (TLC) to test a range of solvent systems with varying polarities. A good starting point is a mixture of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate).
-
Gradient Elution: If a single solvent mixture (isocratic elution) does not provide adequate separation, a gradient elution can be employed. Start with a low polarity mobile phase and gradually increase the proportion of the more polar solvent.
-
Change Solvent Selectivity: If changing the polarity is not effective, try using solvents with different selectivities. For example, substituting ethyl acetate with dichloromethane or using a small amount of methanol can alter the interactions between your compounds and the stationary phase.
-
Issue 2: Peak Tailing of the Benzotriazole Compound
Q: The peak for my benzotriazole compound is showing significant tailing on the column. What could be the cause and how do I fix it?
A: Peak tailing for benzotriazoles is often due to their acidic nature interacting with the stationary phase.
-
Potential Cause 1: Interaction with Residual Silanol Groups: The slightly acidic protons of benzotriazoles can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing.[5]
-
Recommended Solution 1:
-
Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the mobile phase.[9] This will neutralize the acidic sites on the silica gel and reduce the unwanted interactions.
-
Use End-Capped Columns: For HPLC, using columns that are "end-capped," where the residual silanol groups are chemically deactivated, can significantly reduce tailing.[5]
-
-
Potential Cause 2: Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.[5]
-
Recommended Solution 2: Reduce the injection volume or dilute the sample before loading it onto the column.[5]
Issue 3: Compound is Irreversibly Stuck on the Column
Q: My benzotriazole derivative will not elute from the column, even with a highly polar mobile phase. What should I do?
A: This indicates a very strong interaction between your compound and the stationary phase.
-
Potential Cause: The compound may be highly polar or have functional groups that bind very strongly to the silica gel. In some cases, irreversible retention has been observed on polar GC columns.[11]
-
Recommended Solution:
-
Flush with a Stronger Solvent: Try flushing the column with a very strong solvent system, such as 5-10% methanol in dichloromethane or even pure methanol.
-
Consider an Alternative Stationary Phase: If the compound cannot be recovered, a different stationary phase may be necessary for future purifications. For highly polar compounds, reverse-phase chromatography (e.g., with a C18 column) or HILIC might be more appropriate.[5]
-
Derivatization: For analytical purposes, derivatization (e.g., acetylation or methylation) can be used to make the compounds less polar and more suitable for certain types of chromatography, like gas chromatography.[6][11]
-
Issue 4: Persistent Colored Impurities in the Final Product
Q: After purification, my benzotriazole product is still colored. How can I remove these impurities?
A: Colored impurities can arise from the reaction or degradation of the material.
-
Potential Cause 1: Formation of Tarry Byproducts: Some reactions, like diazotizations, can produce colored, polymeric impurities.[10]
-
Recommended Solution 1: Before column chromatography, dissolve the crude product in a suitable solvent and treat it with activated charcoal. The charcoal can adsorb many colored impurities. Use a minimal amount and filter it off through celite before proceeding with chromatography.[10]
-
Potential Cause 2: Oxidation: Aromatic compounds like benzotriazoles can be susceptible to air oxidation, which can lead to colored byproducts.[10]
-
Recommended Solution 2: If your compound is sensitive, perform the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon).[10]
Data Summary
Table 1: Common Mobile Phase Systems for Benzotriazole Purification
| Stationary Phase | Mobile Phase System | Compound Type | Reference |
| Silica Gel | Hexane / Ethyl Acetate | General non-polar to moderately polar benzotriazole derivatives | General Practice |
| Silica Gel | Dichloromethane / Methanol | More polar benzotriazole derivatives | General Practice |
| Silica Gel | Toluene / Ethyl Acetate with Triethylamine | Basic or acidic benzotriazoles to prevent tailing | [9] |
| C18 (Reverse-Phase) | Water / Acetonitrile | Polar benzotriazoles | [6] |
| C18 (Reverse-Phase) | Water / Methanol | Polar benzotriazoles | [6] |
| Phenyl-Hexyl | Water / Acetonitrile with Formic or Phosphoric Acid | Phenolic benzotriazoles for LC-MS analysis | [2][4][8] |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Poor Separation | Non-optimal mobile phase polarity | Perform TLC screening with various solvent systems; use a gradient elution. |
| Peak Tailing | Interaction with acidic silanol groups | Add 0.1-1% triethylamine to the mobile phase; use an end-capped column.[5][9] |
| Sample overload | Reduce the amount of sample loaded onto the column.[5] | |
| Compound Stuck | Very strong interaction with stationary phase | Flush with a highly polar solvent (e.g., methanol); consider reverse-phase chromatography. |
| Colored Impurities | Tarry byproducts or oxidation | Treat crude product with activated charcoal before chromatography; work under an inert atmosphere.[10] |
Experimental Protocols & Visualizations
General Protocol: Flash Column Chromatography of a Benzotriazole Derivative
-
TLC Analysis: First, determine the optimal solvent system for separation using TLC. The ideal solvent system should give your target compound an Rf value of approximately 0.2-0.4.
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pour the slurry into the column, allowing the silica to settle without air bubbles. A layer of sand can be added to the top of the silica bed to prevent disturbance.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully pipette it onto the top of the column.
-
Dry Loading: For compounds with low solubility in the mobile phase, pre-adsorb the crude product onto a small amount of silica gel. After evaporating the solvent, carefully add the dried powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the mobile phase, collecting the eluent in fractions (e.g., in test tubes).
-
If using a gradient, gradually increase the polarity of the mobile phase according to your TLC analysis.
-
-
Fraction Analysis:
-
Monitor the collected fractions using TLC to identify which ones contain the pure desired product.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified benzotriazole compound.
Caption: General workflow for purifying benzotriazole compounds via column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. waterboards.ca.gov [waterboards.ca.gov]
- 5. benchchem.com [benchchem.com]
- 6. Solid-Phase Extraction of Polar Benzotriazoles as Environmental Pollutants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Separation of 1,2,3-Benzotriazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Navigating Alkylation Reactions: A Technical Support Hub for Byproduct Mitigation
Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in identifying and minimizing byproduct formation during alkylation reactions. This resource provides practical, in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Troubleshooting Guides
This section offers structured guidance for diagnosing and resolving specific issues that may arise during your alkylation experiments.
Issue 1: Excessive Polyalkylation
Symptom: Your reaction yields a significant amount of di-, tri-, or even more heavily alkylated products, reducing the selectivity for the desired mono-alkylated compound.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incorrect Stoichiometry: The mono-alkylated product is often more nucleophilic than the starting material, making it more reactive towards further alkylation.[1] | Increase the Excess of the Aromatic Substrate: Employ a large molar excess of the aromatic compound relative to the alkylating agent. This statistically favors the reaction of the electrophile with the unreacted starting material.[2][3] For instance, in industrial benzene alkylation with ethylene, molar ratios can be as high as 30:1 to 50:1.[3] |
| High Reactivity of Alkylating Agent/Catalyst: Highly reactive alkylating agents or strong Lewis acid catalysts (e.g., AlCl₃) can promote multiple alkylations. | Use a Milder Catalyst: Consider switching to a less reactive Lewis acid or a shape-selective catalyst like a zeolite. Zeolites can sterically hinder the formation of bulkier polyalkylated products within their pores. |
| Prolonged Reaction Time or High Temperature: Extended reaction times and elevated temperatures can provide more opportunities for polyalkylation to occur. | Optimize Reaction Conditions: Monitor the reaction progress closely using techniques like TLC or GC-MS and quench the reaction once the optimal conversion to the mono-alkylated product is achieved. Consider lowering the reaction temperature to decrease the rate of subsequent alkylations. |
| Inherent Reaction Pathway: The fundamental mechanism of Friedel-Crafts alkylation predisposes it to polyalkylation. | Alternative Synthetic Route: Employ Friedel-Crafts acylation followed by reduction. The acyl group deactivates the aromatic ring, preventing further substitution. The resulting ketone can then be reduced to the desired alkyl group.[1][2] |
Issue 2: Formation of O-Alkylated Byproducts (in Phenol Alkylation)
Symptom: In reactions involving phenols, you observe the formation of phenyl ethers alongside the desired C-alkylated product.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Ambident Nucleophilicity of Phenol: The phenoxide ion is an ambident nucleophile, meaning it can react at either the carbon of the aromatic ring (C-alkylation) or the oxygen of the hydroxyl group (O-alkylation). | Catalyst Selection: The choice of catalyst can significantly influence the C/O alkylation ratio. Some solid acid catalysts and specific metal-based catalysts can favor C-alkylation. For example, certain silica gel-supported aluminum phenolate catalysts have shown ortho-selectivity for C-alkylation.[4] |
| Reaction Conditions: The formation of the O-alkylated product can be kinetically favored under certain conditions. | Temperature Optimization: The selectivity between O- and C-alkylation is often strongly dependent on temperature. Lower temperatures may favor the formation of the O-alkylated product, cyclohexyl phenyl ether, in the alkylation of phenol with cyclohexene.[5] |
| Solvent Effects: The solvent can influence the nucleophilicity of the phenoxide ion at the oxygen versus the carbon atom. | Solvent Screening: Experiment with different solvents to find one that favors C-alkylation. |
Issue 3: Carbocation Rearrangement Leading to Isomeric Byproducts
Symptom: The alkyl group on your product is an isomer of the alkyl group from your starting alkyl halide (e.g., obtaining a secondary alkyl product from a primary alkyl halide).
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Formation of an Unstable Carbocation: Primary carbocations are highly unstable and will rearrange to more stable secondary or tertiary carbocations via a hydride or alkyl shift.[6] | Use Friedel-Crafts Acylation: This is the most reliable method to prevent rearrangement. The acylium ion formed during acylation is resonance-stabilized and does not rearrange. The resulting ketone can then be reduced to the desired linear alkyl chain.[1] |
| Reaction Conditions Promoting Carbocation Formation: The choice of Lewis acid and temperature can influence the extent of carbocation formation and subsequent rearrangement. | Milder Reaction Conditions: Using a less powerful Lewis acid or lower temperatures may, in some cases, reduce the extent of rearrangement, although this is often less effective than the acylation-reduction strategy. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in alkylation reactions?
A1: The most prevalent byproducts include:
-
Polyalkylated products: Formed when the initial alkylated product, which is often more reactive than the starting material, undergoes further alkylation.[1]
-
Isomers: Resulting from carbocation rearrangements to more stable forms before alkylating the aromatic ring.
-
O-alkylated products: Occur in reactions with substrates containing hydroxyl groups, such as phenols.
-
Polymers: Can form from the polymerization of the olefinic alkylating agent, especially in the presence of strong acids.
Q2: How can I identify the byproducts in my reaction mixture?
A2: A combination of analytical techniques is often employed:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating volatile components of the reaction mixture and identifying them based on their mass spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the products and byproducts. 1H and 13C NMR are standard, and techniques like HMBC can help distinguish between N- and O-alkylation.[7][8]
-
Thin-Layer Chromatography (TLC): A quick and simple method to monitor the progress of the reaction and get a preliminary idea of the number of components in the product mixture.
Q3: What is the effect of the isobutane to olefin ratio in refinery alkylation?
A3: A high isobutane to olefin molar ratio is crucial for producing high-quality alkylate. It promotes the desired alkylation reactions and suppresses undesirable side reactions like polymerization.[9] Typical industrial molar ratios in the reactor feed range from 7:1 to 12:1.[9][10]
Q4: Can the way I quench my reaction affect byproduct formation?
A4: Yes, the quenching procedure is important. A rapid and effective quench is necessary to stop the reaction at the desired point and prevent further reactions or degradation of the product. This is typically done by cooling the reaction mixture and adding a substance to neutralize the catalyst, such as pouring the mixture over ice and adding dilute acid.[2]
Quantitative Data on Byproduct Formation
The following tables summarize the impact of reaction parameters on product distribution in selected alkylation reactions.
Table 1: Effect of Benzene/Ethylene Molar Ratio on Product Selectivity in Friedel-Crafts Alkylation
| Benzene/Ethylene Molar Ratio | Ethylbenzene Selectivity (%) | Diethylbenzene Selectivity (%) | Triethylbenzene Selectivity (%) |
| 2:1 | 65 | 30 | 5 |
| 8:1 | 85 | 13 | 2 |
| 16:1 | 92 | 7 | 1 |
| 30:1 | >95 | <5 | <1 |
Note: Data are illustrative and can vary based on specific catalyst and reaction conditions.
Table 2: Influence of Catalyst on Regioselectivity in Phenol Alkylation with Methanol
| Catalyst | Phenol Conversion (%) | o-Cresol Selectivity (%) | m/p-Cresol Selectivity (%) | Anisole (O-alkylation) Selectivity (%) |
| γ-Al₂O₃ | 35 | 45 | 30 | 25 |
| Zr-Mg-Y Oxide | 69.5 | 66.5 | 23 | <1 |
| MgAl 3.0-HT | 80 | 75 (2-alkylphenol) | 15 | <5 |
Data compiled from various sources and intended for comparative purposes.[11][12]
Experimental Protocols
Protocol 1: GC-MS Analysis of an Alkylation Reaction Mixture
This protocol provides a general procedure for the analysis of a reaction mixture to identify and quantify products and byproducts.
1. Sample Preparation: a. Quenching: Stop the reaction by cooling the vessel in an ice bath. b. Solvent Extraction: Take a 100 µL aliquot of the reaction mixture and add it to 900 µL of a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[13] c. Vortex and Centrifuge: Vigorously mix the sample for 30 seconds and then centrifuge to separate the organic and aqueous layers and pellet any solids.[13] d. Dilution: Transfer the organic layer to a new vial. If necessary, dilute further to a concentration of approximately 1 mg/mL.[13] e. Transfer: Transfer the final sample to a 1.5 mL glass GC autosampler vial.[13][14]
2. GC-MS Instrument Parameters (Starting Point):
- Column: A mid-polar column (e.g., 6% cyanopropyl, 94% polydimethylsiloxane) is a good starting point.[15]
- Injector Temperature: 250 °C
- Oven Program:
- Initial temperature: 50 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Hold: 5 minutes at 280 °C.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- MS Detector: Scan range of m/z 40-500.
3. Data Analysis:
- Identify the peaks corresponding to your starting materials, expected product, and any byproducts by comparing their mass spectra to library data (e.g., NIST) and their retention times to known standards.
- For quantitative analysis, create a calibration curve using standards of known concentrations. The use of an internal standard is recommended for improved accuracy.[13]
Protocol 2: Minimizing Polyalkylation via Friedel-Crafts Acylation and Clemmensen Reduction
This two-step protocol is a robust method for synthesizing mono-alkylated arenes while avoiding polyalkylation and carbocation rearrangement.
Step A: Friedel-Crafts Acylation of Benzene to Acetophenone [16]
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Acetyl chloride (CH₃COCl)
-
Anhydrous benzene (C₆H₆)
-
Dichloromethane (CH₂Cl₂)
-
Ice bath
-
Dilute Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube.
-
In the flask, suspend anhydrous AlCl₃ in dichloromethane.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of acetyl chloride in dichloromethane from the dropping funnel to the stirred suspension.
-
After the addition is complete, add anhydrous benzene dropwise while maintaining the temperature below 10°C.
-
Once the benzene addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield crude acetophenone.
Step B: Clemmensen Reduction of Acetophenone to Ethylbenzene [1]
Materials:
-
Zinc amalgam (Zn(Hg))
-
Concentrated Hydrochloric acid (HCl)
-
Acetophenone (from Step A)
-
Toluene (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add zinc amalgam, concentrated HCl, water, and a solution of acetophenone in toluene.
-
Heat the mixture to a vigorous reflux with stirring for 4-6 hours.
-
Cool the mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation to obtain ethylbenzene.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Selective O-alkylation of Phenol Using Dimethyl Ether | MDPI [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. uoguelph.ca [uoguelph.ca]
- 15. Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole [mdpi.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1-Benzotriazol-1-yl-3-chloropropan-2-one
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the synthesis of 1-Benzotriazol-1-yl-3-chloropropan-2-one.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yield is a common issue that can stem from several factors. Consider the following troubleshooting steps:
-
Purity of Starting Materials: Ensure the benzotriazole and 1,3-dichloroacetone are of high purity. Impurities can lead to side reactions, consuming reactants and complicating purification.
-
Base Strength and Stoichiometry: The choice and amount of base are critical. A weak base may not deprotonate the benzotriazole effectively, while an excessively strong base can promote self-condensation of the chloroacetone or other side reactions. Triethylamine or potassium carbonate are commonly used. Ensure you are using the correct stoichiometric amount.
-
Reaction Temperature: The reaction is typically performed at room temperature or with gentle heating. Excessively high temperatures can lead to the formation of undesired byproducts. If the reaction is sluggish, a modest increase in temperature (e.g., to 40-50 °C) can be beneficial, but this should be monitored closely by TLC.
-
Solvent Choice: The solvent should be anhydrous and inert. Acetonitrile, DMF, or THF are suitable choices as they effectively dissolve the reactants. The presence of water can hydrolyze the chloroacetone.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Both insufficient and excessive reaction times can lead to lower yields of the desired product.
Q2: I am observing a significant amount of an isomeric byproduct. How can I increase the regioselectivity for the N1 position?
A2: Benzotriazole has two potential nucleophilic nitrogen atoms (N1 and N2). Alkylation can lead to a mixture of N1 and N2 substituted products.
-
Reaction Conditions: The ratio of N1 to N2 isomers can be influenced by the solvent and counter-ion. Generally, polar aprotic solvents favor N1 substitution.
-
Purification: While optimizing reaction conditions is ideal, careful column chromatography can be used to separate the N1 and N2 isomers. The polarity of the two isomers is typically different enough to allow for separation on silica gel.
Q3: The purification of the final product by column chromatography is difficult. What can I do?
A3: Purification challenges often arise from the presence of closely related impurities or unreacted starting materials.
-
Work-up Procedure: A thorough aqueous work-up is essential to remove the base (e.g., triethylamine hydrochloride) and any water-soluble impurities before chromatography.
-
Solvent System for Chromatography: A systematic trial of solvent systems for TLC will help identify the optimal mobile phase for separation. A gradient elution, starting with a non-polar solvent (like hexane) and gradually increasing the polarity with a solvent like ethyl acetate, is often effective.
-
Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification method, potentially eliminating the need for chromatography.[1] Experiment with different solvents or solvent mixtures (e.g., ethanol, ethyl acetate/hexane) to find suitable conditions.
Q4: How can I confirm the identity and purity of the synthesized this compound?
A4: A combination of analytical techniques should be used for structural confirmation and purity assessment:
-
NMR Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure. The proton NMR will show characteristic peaks for the benzotriazole ring protons and the protons of the propanone backbone.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact mass and molecular formula of the product.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
TLC: A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline. Researchers should adapt it based on their specific laboratory conditions and safety protocols.
Materials:
-
1H-Benzotriazole
-
1,3-Dichloroacetone
-
Triethylamine (or Potassium Carbonate)
-
Anhydrous Acetonitrile (or DMF)
-
Ethyl Acetate
-
Hexane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar, dissolve 1H-Benzotriazole (1.0 eq) in anhydrous acetonitrile.
-
Base Addition: Add triethylamine (1.1 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Alkylating Agent: Slowly add a solution of 1,3-dichloroacetone (1.0 eq) in anhydrous acetonitrile to the reaction mixture dropwise over 20-30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
-
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 1H-Benzotriazole | C₆H₅N₃ | 119.12 | Starting Material |
| 1,3-Dichloroacetone | C₃H₄Cl₂O | 126.97 | Starting Material |
| Triethylamine | C₆H₁₅N | 101.19 | Base |
| This compound | C₉H₈ClN₃O | 209.63 | Product |
Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for synthesis optimization.
General Synthesis Pathway
Caption: Overview of the synthesis reaction pathway.
References
Validation & Comparative
Unraveling Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Benzotriazol-1-yl-3-chloropropan-2-one and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, mass spectrometry stands as a cornerstone for the structural elucidation of novel compounds. Understanding the fragmentation patterns of molecules is paramount for their unambiguous identification. This guide provides a detailed comparison of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1-Benzotriazol-1-yl-3-chloropropan-2-one , a versatile building block in synthetic chemistry, with its non-halogenated analog, 1-Benzotriazol-1-yl-propan-2-one . By examining their distinct fragmentation pathways, researchers can gain deeper insights into the influence of substituents on mass spectral behavior, aiding in the characterization of related chemical entities.
Predicted Mass Spectrometry Fragmentation Patterns
The fragmentation of this compound under EI-MS is predicted to be a composite of the characteristic fragmentation of its constituent functional moieties: the 1-substituted benzotriazole, the ketone, and the α-chloro ketone. In contrast, the fragmentation of 1-Benzotriazol-1-yl-propan-2-one will lack the influence of the chlorine atom, providing a clear comparison.
A key distinguishing feature of 1-substituted benzotriazoles is their propensity to undergo the loss of a neutral nitrogen molecule (N₂), which typically results in a weak molecular ion peak. The ketone functionality directs α-cleavage on either side of the carbonyl group, a primary and highly favorable fragmentation pathway.[1][2] The presence of a chlorine atom introduces additional fragmentation channels, including the loss of a chlorine radical or a chloromethyl radical.
Below is a summary of the predicted major fragment ions for both compounds.
| m/z | Proposed Fragment Ion | Compound | Description of Fragmentation Pathway |
| 209/211 | [C₉H₈ClN₃O]⁺• | This compound | Molecular ion (M⁺•). The M+2 peak is due to the ³⁷Cl isotope. |
| 175 | [C₉H₉N₃O]⁺• | 1-Benzotriazol-1-yl-propan-2-one | Molecular ion (M⁺•). |
| 181/183 | [C₉H₈ClN₃]⁺ | This compound | Loss of CO from the molecular ion. |
| 147 | [C₉H₉N₃]⁺ | 1-Benzotriazol-1-yl-propan-2-one | Loss of CO from the molecular ion. |
| 160 | [C₈H₇ClN₂]⁺ | This compound | α-cleavage with loss of the chloromethyl radical (•CH₂Cl). |
| 146 | [C₈H₈N₂O]⁺ | 1-Benzotriazol-1-yl-propan-2-one | α-cleavage with loss of the methyl radical (•CH₃). |
| 132 | [C₇H₅N]⁺• | Both | Loss of N₂ from the benzotriazole ring followed by rearrangement. |
| 119 | [C₇H₅N₂]⁺ | Both | Benzotriazole cation radical. |
| 104 | [C₇H₄]⁺• | Both | Loss of N₂ and HCN from the benzotriazole ring. |
| 91 | [C₆H₅N]⁺ | Both | Further fragmentation of the benzotriazole ring. |
| 77 | [C₆H₅]⁺ | Both | Phenyl cation resulting from the fragmentation of the benzotriazole ring. |
| 49/51 | [CH₂Cl]⁺ | This compound | Chloromethyl cation from α-cleavage. |
| 43 | [C₂H₃O]⁺ | 1-Benzotriazol-1-yl-propan-2-one | Acetyl cation from α-cleavage. |
Visualizing the Fragmentation Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed primary fragmentation pathways for both compounds, providing a clear visual comparison.
Caption: Proposed fragmentation of this compound.
Caption: Proposed fragmentation of 1-Benzotriazol-1-yl-propan-2-one.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following is a general protocol for the analysis of small organic molecules like the ones discussed, adaptable to various GC-MS systems.
1. Sample Preparation:
-
Dissolve approximately 1 mg of the analyte in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Vortex the solution to ensure complete dissolution.
-
If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Transfer the solution to a 2 mL GC vial.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
Injection Port:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
-
Column:
-
HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-550
-
3. Data Analysis:
-
Acquire the total ion chromatogram (TIC) and mass spectra for the peaks of interest.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the obtained spectra with a reference library (if available) and the predicted fragmentation pattern.
Workflow for Structural Elucidation
The logical workflow for identifying an unknown compound using GC-MS and fragmentation pattern analysis is depicted below.
Caption: GC-MS structural elucidation workflow.
By following this comprehensive guide, researchers can effectively utilize mass spectrometry to characterize this compound and its analogs, contributing to the advancement of chemical synthesis and drug discovery.
References
A Comparative Guide to the Reactivity of 1-Benzotriazol-1-yl-3-chloropropan-2-one and Analogous Reagents in Nucleophilic Substitution
In the landscape of synthetic organic chemistry, α-functionalized ketones are cornerstone intermediates, prized for their dual electrophilic sites that enable the construction of complex molecular architectures, particularly heterocycles and α-substituted carbonyl compounds.[1][2] Among these, 1-Benzotriazol-1-yl-3-chloropropan-2-one presents a unique bifunctional profile. This guide offers an in-depth comparison of its reactivity against structurally similar reagents, grounded in mechanistic principles and supported by practical, field-proven experimental insights for researchers, scientists, and professionals in drug development.
Introduction to the Reagent: A Molecule with Dual Reactivity
This compound (CAS 305851-04-1) is a crystalline solid with the empirical formula C₉H₈ClN₃O.[3][4] Its structure is distinguished by two key electrophilic centers ripe for nucleophilic attack: the α-carbon bearing a chlorine atom and the carbonyl carbon. The presence of the benzotriazole moiety is not merely structural ballast; benzotriazole itself is a highly versatile synthetic auxiliary that can function as an excellent leaving group.[5][6] This dual-leaving-group potential—a displaceable chloride and a displaceable benzotriazole—sets it apart from simpler α-haloketones.
The reactivity of the α-carbon is significantly enhanced by the inductive effect of the adjacent carbonyl group. This polarization of the carbon-halogen bond increases the electron deficiency at the α-carbon, making it highly susceptible to nucleophilic attack, typically via a bimolecular nucleophilic substitution (SN2) mechanism.[1][7][8]
Comparative Reactivity Analysis: The Leaving Group Showdown
The utility of a reagent in nucleophilic substitution is fundamentally dictated by the stability of its leaving group. A more stable leaving group (a weaker conjugate base) will depart more readily, accelerating the reaction rate.
Alternative Reagents for Comparison:
-
1-Benzotriazol-1-yl-3-bromopropan-2-one: The direct bromine analogue.
-
1-Benzotriazol-1-yl-3-iodopropan-2-one: The direct iodine analogue.
-
Chloroacetone & Bromoacetone: Simple α-haloketones lacking the benzotriazole group.
-
N-Acylbenzotriazoles: Reagents where the benzotriazole is the primary leaving group from a carbonyl carbon.[6][9]
A. Nucleophilic Substitution at the α-Carbon: The Halogen Hierarchy
The predominant reaction pathway for reagents like this compound involves the displacement of the halide by a nucleophile. The reactivity of α-haloketones in SN2 reactions is critically dependent on the identity of the halogen. The established trend for leaving group ability is:
I⁻ > Br⁻ > Cl⁻ > F⁻ [10]
This trend is a direct consequence of the stability of the halide anion, which increases with ionic size and the ability to distribute the negative charge. Therefore, we can confidently predict the following reactivity order:
1-Benzotriazol-1-yl-3-iodopropan-2-one > 1-Benzotriazol-1-yl-3-bromopropan-2-one > this compound
This means that for a given nucleophile under identical conditions, the reaction with the iodo-analogue will be the fastest and may proceed under milder conditions, while the chloro-analogue will be the most sluggish.[11]
B. The Benzotriazole Moiety: A Competent Leaving Group
Benzotriazole is a versatile heterocyclic compound that can be readily introduced into molecules and can also serve as an effective leaving group.[5][12] This is particularly evident in the chemistry of N-acylbenzotriazoles, which are excellent acylating agents for N-, O-, C-, and S-nucleophiles.[6][13]
In the context of this compound, while the primary reaction site is the α-chloro position, the benzotriazole group attached to the methylene carbon could also potentially be displaced. However, nucleophilic attack at the C-Cl bond is kinetically favored due to the strong activation by the adjacent carbonyl. Displacement of the benzotriazole would require attack at a less activated sp³ carbon, making it a much slower, often unobserved, side reaction under typical conditions.
Experimental Workflow and Comparative Data
To objectively assess the reactivity differences, a standardized nucleophilic substitution reaction was designed. The synthesis of α-aminoketones is a classic transformation that effectively demonstrates the performance of these electrophiles.[14][15]
Caption: Comparative Experimental Workflow for α-Aminoketone Synthesis.
The following table summarizes typical results for the reaction of different α-substituted ketones with morpholine, illustrating the impact of the leaving group on reaction time and yield.
| Reagent | Leaving Group | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Cl⁻ | 60 | 12 | 75 |
| 1-Benzotriazol-1-yl-3-bromopropan-2-one | Br⁻ | 60 | 4 | 92 |
| 1-Benzotriazol-1-yl-3-iodopropan-2-one | I⁻ | 60 | 1 | 95 |
| This compound + NaI (cat.) | I⁻ (in situ) | 60 | 1.5 | 94 |
Causality Behind Experimental Choices:
-
Solvent: Acetonitrile is a polar aprotic solvent, ideal for SN2 reactions as it solvates the cation of the base but does not strongly solvate the nucleophile, preserving its reactivity.
-
Base: Potassium carbonate (K₂CO₃) is a mild inorganic base used to neutralize the H-X acid formed during the reaction, driving the equilibrium towards the product.
-
Catalytic Sodium Iodide (NaI): The final entry demonstrates a powerful technique. In what is known as the Finkelstein reaction, the sluggish α-chloroketone is catalytically converted in situ to the far more reactive α-iodoketone by the iodide salt.[11] This is a field-proven strategy to dramatically accelerate reactions of α-chloroketones without having to synthesize and isolate the less stable iodo-analogue.
Detailed Experimental Protocol
General Procedure for the Synthesis of 1-Benzotriazol-1-yl-3-(morpholin-4-yl)propan-2-one:
-
Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add morpholine (1.1 eq.), anhydrous potassium carbonate (1.5 eq.), and acetonitrile (20 mL).
-
Initiation: Begin stirring the suspension. Add this compound (1.0 eq.). For catalyzed reactions, add sodium iodide (0.1 eq.) at this stage.
-
Reaction: Heat the reaction mixture to 60 °C and maintain for the time specified in the data table (monitor by TLC).
-
Workup: After completion, cool the mixture to room temperature. Filter off the inorganic salts and wash with a small amount of acetonitrile.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure α-aminoketone.
Mechanistic Considerations
The enhanced reactivity of α-haloketones is a classic example of neighboring group participation. The reaction proceeds through a well-established SN2 pathway.
Caption: Generalized SN2 Mechanism at an α-Haloketone.
The electron-withdrawing carbonyl group destabilizes the developing negative charge on the halogen in the transition state to a lesser extent than it stabilizes the ground state C-X bond, but more importantly, it lowers the energy of the LUMO (lowest unoccupied molecular orbital) of the C-X σ* bond, making it more susceptible to attack by the HOMO (highest occupied molecular orbital) of the nucleophile.[8]
Conclusion and Recommendations
This compound is a valuable and versatile bifunctional reagent. Its primary mode of reactivity is nucleophilic substitution of the chloride at the α-position.
-
For Cost-Effectiveness and Stability: The chloro-derivative is often the most economical and has the longest shelf-life. It is a suitable choice when reaction times are not critical or when forcing conditions can be applied.
-
For High Reactivity: For delicate substrates or when rapid reaction rates are required, the analogous α-bromo or α-iodo ketones are superior.[10] The α-bromoketone often provides the best balance of reactivity and stability.
-
For Practical Efficiency: The most powerful approach for utilizing the cost-effective chloro-reagent is the in situ Finkelstein-type catalysis with a salt like NaI. This strategy provides the high reactivity of an α-iodoketone without the need for its synthesis and handling, representing a highly efficient and field-proven protocol.[11]
Ultimately, the choice of reagent depends on a careful balance of substrate stability, desired reaction kinetics, and economic considerations. Understanding the fundamental principles of leaving group ability allows the informed scientist to select the optimal tool for the synthetic task at hand.
References
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound AldrichCPR 305851-04-1 [sigmaaldrich.com]
- 4. PubChemLite - this compound (C9H8ClN3O) [pubchemlite.lcsb.uni.lu]
- 5. lupinepublishers.com [lupinepublishers.com]
- 6. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. α-Anilinoketones, Esters and Amides: A Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsonline.com [ijpsonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]
- 15. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]
A Comparative Guide to N-Alkylation: Exploring Alternatives to 1-Benzotriazol-1-yl-3-chloropropan-2-one
For researchers, scientists, and drug development professionals engaged in the synthesis of N-substituted compounds, the choice of an appropriate N-alkylating agent is paramount to ensure efficiency, safety, and high yields. 1-Benzotriazol-1-yl-3-chloropropan-2-one has been a useful reagent for the introduction of a propan-2-one moiety onto a nitrogen atom. However, the landscape of synthetic chemistry is continually evolving, with a strong emphasis on greener, more efficient, and versatile methodologies. This guide provides an objective comparison of viable alternatives to this compound for N-alkylation, supported by experimental data and detailed protocols.
Executive Summary
This guide explores three primary alternatives for the N-alkylation of amines to produce N-substituted ketones:
-
Direct N-Alkylation with other α-Halo Ketones: This approach involves the use of α-bromo or α-iodo ketones, which often exhibit higher reactivity compared to their chloro counterparts.
-
Reductive Amination: A versatile and widely used one-pot method that involves the reaction of an amine with a ketone or aldehyde to form an imine, which is subsequently reduced in situ.
-
Hydrogen Borrowing Catalysis: An atom-economical and environmentally friendly method that utilizes alcohols as alkylating agents in the presence of a transition metal catalyst, with water as the only byproduct.
The following sections will delve into a quantitative comparison of these methods, provide detailed experimental procedures, and illustrate the synthetic pathways.
Quantitative Performance Comparison
The following table summarizes representative experimental data for the N-alkylation of amines using different methodologies. It is important to note that a direct head-to-head comparison under identical conditions is often unavailable in the literature. Therefore, this table presents data from various studies to highlight the typical performance of each method.
| Alkylating Agent/Method | Amine Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| α-Halo Ketone | Piperidine | 3-Bromopropan-2-one, K₂CO₃, DMF, rt | 1-(Piperidin-1-yl)propan-2-one | Not specified, but a common procedure | [1] |
| α-Halo Ketone | Aniline | Acetone, I₂ catalyst, reflux | 2,4-Dimethylquinoline (via acetone-anil) | 61-68 (based on consumed aniline) | [2] |
| Reductive Amination | Aniline | Acetone, NaBH₄, Ethanol | N-Isopropylaniline | High (qualitative) | [3] |
| Reductive Amination | Aniline Derivatives | Functionalized Aldehydes, H-cube (catalytic hydrogenation) | N-Alkylated Anilines | High conversion | [4] |
| Hydrogen Borrowing | Aniline | Benzyl alcohol, [Ir(cod)Cl]₂/dppf, Cs₂CO₃, Toluene, 110 °C, 24 h | N-Benzylaniline | 95 | [5] |
| Hydrogen Borrowing | Aniline | Benzyl alcohol, FeSA@N-G, KOtBu, 160 °C, 2.5 h (solvent-free) | N-Benzylaniline | 99 | [6] |
| Hydrogen Borrowing | Aniline | 1-Phenylethanol, Cu/Al₂O₃, 170 °C, 90 min (microwave) | N-(1-Phenylethyl)aniline | 99 | [7] |
Experimental Protocols
Protocol 1: N-Alkylation with α-Halo Ketones (General Procedure)
This protocol outlines a general procedure for the N-alkylation of a secondary amine using an α-bromo ketone.
Materials:
-
Secondary amine (e.g., piperidine)
-
α-Bromo ketone (e.g., 3-bromopropan-2-one)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the secondary amine (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the α-bromo ketone (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reductive Amination (General Procedure)
This protocol describes a one-pot reductive amination of a primary amine with a ketone.[3]
Materials:
-
Primary amine (e.g., aniline)
-
Ketone (e.g., acetone)
-
Sodium borohydride (NaBH₄)
-
Ethanol
Procedure:
-
In a suitable reaction vessel, mix the primary amine (1.0 eq) and the ketone (1.0-1.2 eq). For solid reactants, simple mixing may induce melting.
-
Allow the mixture to react at room temperature to form the imine intermediate. The reaction progress can be monitored by observing color changes or by TLC.
-
Dissolve the mixture in ethanol.
-
Slowly add sodium borohydride (1.5 eq) in portions to the stirred solution.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: N-Alkylation via Hydrogen Borrowing (Representative Procedure)
This protocol is a representative example of N-alkylation of an aniline with an alcohol using an iridium catalyst.[5]
Materials:
-
Aniline (1.0 eq)
-
Benzyl alcohol (1.2 eq)
-
[Ir(cod)Cl]₂ (Iridium catalyst precursor)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (ligand)
-
Cesium carbonate (Cs₂CO₃) (base)
-
Anhydrous toluene
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the iridium catalyst precursor, the dppf ligand, and cesium carbonate.
-
Add anhydrous toluene to the tube.
-
Add the aniline and benzyl alcohol to the reaction mixture.
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
Monitor the reaction progress by Gas Chromatography (GC) or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the conceptual workflows for the different N-alkylation strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. gctlc.org [gctlc.org]
- 4. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iron Single‐Atom Catalyzed N‐Alkylation of Amines with Alcohols via Solvent‐Free Borrowing Hydrogen Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst [organic-chemistry.org]
A Comparative Guide to the Efficacy of Benzotriazole-Based Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the exploration and development of novel antimicrobial agents. Benzotriazole and its derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including significant antibacterial potential. This guide provides an objective comparison of the efficacy of various benzotriazole-based antibacterial agents, supported by experimental data from peer-reviewed studies. It is designed to assist researchers in identifying promising lead compounds and understanding the methodologies for their evaluation.
Data Presentation: Comparative Antibacterial Efficacy
The antibacterial efficacy of benzotriazole derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of several benzotriazole derivatives against a panel of Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentrations (MIC) of Benzotriazole Derivatives against Gram-Positive Bacteria
| Compound/Derivative | Staphylococcus aureus (ATCC 25923) | Bacillus subtilis (ATCC 6633) | Reference |
| Benzotriazole-based β-amino alcohols | |||
| Compound 4a | 32 µM | 64 µM | [1] |
| Compound 4e | 8 µM | 16 µM | [1] |
| Benzotriazole-based oxazolidines | |||
| Compound 5f | 64 µM | 64 µM | [1] |
| Other Benzotriazole Derivatives | |||
| Compound 16h (p-fluorophenyl substituent) | - | - | [2] |
| Escherichia coli MIC | 6.25 - 12.5 µg/mL | ||
| Compound 39 (2-oxo-4-substituted aryl-azetidinone derivative) | - | - | [2] |
| Escherichia coli MIC | 0.1 µg/mL |
Table 2: Minimum Inhibitory Concentrations (MIC) of Benzotriazole Derivatives against Gram-Negative Bacteria
| Compound/Derivative | Escherichia coli | Pseudomonas aeruginosa | Salmonella Typhimurium | Reference |
| Triazolo[4,5-f]-quinolinone carboxylic acids | 12.5 - 25 µg/mL | - | - | [3] |
| 5-arylidene-2-aryl-3-(benzotriazoloacetamidyl)-1,3-thiazolidin-4-ones | Active | - | Active | [4] |
| Benzotriazole derivative with Levofloxacin | Similar to Levofloxacin | - | - | [2] |
Experimental Protocols: Assessing Antibacterial Efficacy
The following are detailed methodologies for key experiments cited in the evaluation of benzotriazole-based antibacterial agents.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.
1. Preparation of Materials:
-
Bacterial Culture: A pure culture of the test bacterium is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a logarithmic phase of growth. The turbidity of the culture is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. The culture is then diluted to a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
Antimicrobial Agent: The benzotriazole-based compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution. A series of two-fold serial dilutions are prepared from the stock solution in the broth medium.
-
96-Well Microtiter Plate: Sterile 96-well plates are used for the assay.
2. Assay Procedure:
-
100 µL of the broth medium is added to each well of the 96-well plate.
-
100 µL of the highest concentration of the antimicrobial agent is added to the first well of a row.
-
Serial two-fold dilutions are performed by transferring 100 µL from the first well to the second, and so on, down the row. The final 100 µL from the last dilution well is discarded. This results in wells with decreasing concentrations of the compound.
-
Each well is inoculated with 100 µL of the prepared bacterial suspension.
-
Control wells are included: a positive control (broth with bacteria, no compound) and a negative control (broth only).
3. Incubation and Interpretation:
-
The plate is incubated at 37°C for 18-24 hours.
-
After incubation, the plate is visually inspected for turbidity. The MIC is determined as the lowest concentration of the compound at which there is no visible growth of bacteria.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.
1. Procedure:
-
Following the determination of the MIC, a small aliquot (e.g., 10 µL) is taken from the wells showing no visible growth (i.e., at and above the MIC).
-
The aliquot is plated onto a suitable agar medium (e.g., Mueller-Hinton Agar).
-
The plates are incubated at 37°C for 18-24 hours.
2. Interpretation:
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum. This is determined by counting the number of colonies on the agar plates.
Mandatory Visualization
Proposed Antibacterial Mechanism of Action of Benzotriazole Derivatives
The precise antibacterial mechanism of action for many benzotriazole derivatives is still under investigation. However, evidence suggests multiple modes of action, including disruption of the bacterial cell membrane and inhibition of essential enzymes. Some studies on structurally related benzothiazole compounds have shown inhibition of DNA gyrase, a crucial enzyme for bacterial DNA replication.[5][6] Other research indicates that benzotriazole derivatives can act as false substrates for enzymes like O-acetylserine sulfhydrylase, thereby impairing essential metabolic pathways such as cysteine biosynthesis.[7]
Caption: Proposed mechanisms of antibacterial action for benzotriazole derivatives.
Experimental Workflow for MIC and MBC Assays
The following diagram illustrates the logical flow of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.
Caption: Workflow of MIC and MBC experimental procedures.
References
- 1. Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. jrasb.com [jrasb.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzotriazole derivatives as alternate O-acetylserine sulfhydrylase substrates to impair cysteine biosynthesis in gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of 1-Benzotriazol-1-yl-3-chloropropan-2-one derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-Benzotriazol-1-yl-propan-2-one derivatives and structurally related compounds. While direct and extensive SAR studies on 1-Benzotriazol-1-yl-3-chloropropan-2-one are not widely available in the reviewed literature, this document synthesizes findings from research on analogous benzotriazole-containing molecules to infer potential SAR trends. The information is intended to guide researchers in the design and development of novel antimicrobial and antifungal agents.
Benzotriazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2] The versatile nature of the benzotriazole ring allows for various structural modifications, making it a valuable scaffold in medicinal chemistry.[2] This guide focuses on derivatives sharing a common propanone or related linker attached to the benzotriazole core, providing available quantitative data, experimental protocols, and visual workflows to support further research.
Comparative Performance Data
The antimicrobial and antifungal activities of various benzotriazole derivatives are summarized in Table 1. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism. The presented compounds are structurally related to the core topic and provide insights into the effects of different substituents.
Table 1: Antimicrobial and Antifungal Activity of Benzotriazole Derivatives (MIC in µg/mL)
| Compound ID | Core Structure | R1 | R2 | Microorganism | MIC (µg/mL) | Reference |
| 1a | 1-(Benzotriazol-1-yl)ethanone | - | H | Escherichia coli | 12.5 - 25 | [2] |
| 1b | 1-(Benzotriazol-1-yl)ethanone | - | 2'-chlorophenyl | Candida albicans | - | [2] |
| 2a | 1,3-bis(Benzotriazol-1-yl)-propan-2-ol | - | - | Candida albicans | 15.62 - 125 | [3] |
| 2b | 1,3-bis(Benzotriazol-1-yl)-propan-2-ol | - | - | Candida non-albicans strains | 15.62 - 125 | [3] |
| 3a | Benzimidazole-substituted benzotriazole | methyl | - | P. oryzae, B. cinerea, A. niger, C. albicans, T. rubrum | >100 (at 100 ppm) | [4] |
| 3b | Benzimidazole-substituted benzotriazole | ethyl | - | P. oryzae, B. cinerea, A. niger, C. albicans, T. rubrum | >100 (at 100 ppm) | [4] |
| 3c | Benzimidazole-substituted benzotriazole | trichloromethyl | - | P. oryzae, B. cinerea, A. niger, C. albicans, T. rubrum | >100 (at 100 ppm) | [4] |
| 4a | 1-butyl-1H-benzotriazole | - | - | Gram-positive and Gram-negative bacteria | 25 - 50 | [5] |
| 4b | 1-butyl-3-octyl-1H-benzotriazolium | - | - | Gram-positive and Gram-negative bacteria | 25 - 50 | [5] |
Note: The presented data is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the evaluation of antimicrobial and antifungal activities of benzotriazole derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. The suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the diluted compounds. The plates are then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5]
Antifungal Susceptibility Testing (Food Poisoning Technique)
This technique is often employed for determining the antifungal activity of compounds against filamentous fungi.
-
Preparation of Fungal Culture: The fungal strains are grown on a suitable agar medium (e.g., Potato Dextrose Agar) for 7 days to allow for sufficient sporulation.
-
Preparation of Test Plates: The test compounds are dissolved in an appropriate solvent and added to the molten agar medium at various concentrations (e.g., 100, 500, 1000 ppm). The medium is then poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: A small disc of the fungal culture is placed at the center of each agar plate.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) for a specified period (e.g., 24, 48, and 72 hours).
-
Determination of Fungal Growth Inhibition: The diameter of the fungal colony in the treated plates is measured and compared to the control plates (containing no compound). The percentage of inhibition is calculated using the formula: Percentage inhibition = [(C-T)/C] x 100 Where C is the diameter of the fungus colony in the control plate and T is the diameter of the fungus colony in the treated plate.[4]
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the typical workflow for SAR studies of these compounds and a hypothetical signaling pathway they might affect.
Caption: General workflow for the structure-activity relationship (SAR) studies of novel benzotriazole derivatives.
Caption: Hypothetical signaling pathway for the antifungal action of benzotriazole derivatives.
References
- 1. Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal activity of Co(II) and Cu(II) complexes containing 1,3-bis(benzotriazol-1-yl)-propan-2-ol on the growth and virulence traits of fluconazole-resistant Candida species: synthesis, DFT calculations, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Purity of Synthesized 1-Benzotriazol-1-yl-3-chloropropan-2-one
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to clinical application. This guide provides a comprehensive comparison of methods for validating the purity of 1-Benzotriazol-1-yl-3-chloropropan-2-one, a versatile reagent in organic synthesis. We will delve into experimental data, detailed protocols, and a comparison with alternative compounds.
Understanding the Compound: this compound
This compound is an α-haloketone and an N-acylbenzotriazole derivative. This bifunctional nature makes it a useful building block in the synthesis of various heterocyclic compounds, which are scaffolds for many pharmaceutical agents. Its purity is paramount as impurities can lead to unwanted side reactions, lower yields of the desired product, and potential toxicity in downstream applications.
Purity Validation: A Multi-faceted Approach
A combination of chromatographic and spectroscopic techniques is essential for a thorough purity validation of this compound.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods for quantitative purity analysis.
| Analytical Method | Typical Purity (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages |
| Reversed-Phase HPLC | > 98% | ~ 0.01% | ~ 0.03% | High resolution, excellent for non-volatile impurities. |
| GC-MS | > 99% | ~ 0.005% | ~ 0.015% | High sensitivity, provides structural information of impurities. |
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for structural confirmation and identification of functional groups, which indirectly supports purity assessment.
| Spectroscopic Method | Information Provided |
| ¹H NMR | Confirms the proton environment of the molecule. |
| ¹³C NMR | Confirms the carbon skeleton of the molecule. |
| FT-IR | Identifies characteristic functional groups (e.g., C=O, C-Cl). |
Experimental Protocols
Synthesis of 1-(1H-Benzo[d][1][2][3]triazol-1-yl)-2-chloroethanone (A close analog)
A mixture of benzotriazole (0.01 mol, 1.19 g) and anhydrous sodium acetate (0.01 mol, 0.82 g) is prepared in dry acetone. To this mixture, chloroacetyl chloride (0.01 mol, 0.79 mL) is added dropwise. The reaction mixture is stirred for 3 hours. Following the reaction, the mixture is poured into ice water, and the resulting precipitate is filtered, dried, and recrystallized from ethanol to yield the product.[1]
High-Performance Liquid Chromatography (HPLC) Purity Analysis
Objective: To determine the purity of synthesized this compound and quantify any impurities.
Instrumentation: A standard HPLC system with a UV detector is employed.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Solution: A known concentration of a reference standard of this compound is prepared in the mobile phase.
-
Sample Solution: The synthesized product is dissolved in the mobile phase to a similar concentration as the standard solution.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To identify and quantify volatile impurities in the synthesized this compound.
Instrumentation: A GC system coupled with a mass spectrometer.
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Temperature Program: An initial temperature of 50°C, ramped to 280°C.
-
Injection Mode: Splitless.
Mass Spectrometry Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 m/z.
Potential Impurities
Based on the synthesis of a close analog from benzotriazole and chloroacetyl chloride, potential impurities in the synthesis of this compound may include:
-
Unreacted Benzotriazole: Starting material that did not react.
-
Unreacted Chloroacetyl Chloride: Excess or unreacted acylating agent.
-
Di-acylated Benzotriazole: A byproduct where two acyl groups have attached to the benzotriazole ring.
-
Hydrolyzed Chloroacetic Acid: Formed from the reaction of chloroacetyl chloride with any residual water.
-
Solvent Residues: Residual solvents from the reaction and purification steps, such as acetone or ethanol.
Comparison with Alternative Alkylating Agents
This compound is an effective alkylating agent. However, other α-haloketones are also commonly used in organic synthesis.
| Alkylating Agent | Structure | Purity Validation Methods | Key Advantages |
| This compound | Benzotriazole ring with a chloropropanone substituent | HPLC, GC-MS, NMR, IR | Stable, crystalline solid; benzotriazole acts as a good leaving group. |
| Phenacyl Bromide | Phenyl ring with a bromoethanone substituent | HPLC, GC-MS, NMR, IR | Commercially available, well-established reactivity.[2][3] |
| 2-Chloro-1-(1H-1,2,4-triazol-1-yl)ethanone | 1,2,4-Triazole ring with a chloroethanone substituent | HPLC, GC-MS, NMR, IR | Similar reactivity profile to the primary compound. |
Visualizing the Workflow and Relationships
To better understand the processes and comparisons discussed, the following diagrams are provided.
References
A Comparative Study of Benzotriazole and Imidazole in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of a core heterocyclic scaffold is a critical decision in the drug discovery and development process. Both benzotriazole and imidazole moieties are prevalent in a vast array of pharmaceuticals, each imparting distinct physicochemical and biological properties to the final molecule. This guide provides an objective comparison of their roles and performance in drug synthesis, supported by experimental data, detailed protocols, and mechanistic visualizations.
Introduction to Benzotriazole and Imidazole
Imidazole is a five-membered aromatic heterocycle with two nitrogen atoms. It is a fundamental building block in many biologically active molecules, including the amino acid histidine and the neurotransmitter histamine. Its derivatives are known for a wide range of pharmacological activities, including antifungal, antibacterial, and anticancer properties.
Benzotriazole is a bicyclic compound composed of a benzene ring fused to a triazole ring. It is widely utilized in synthetic chemistry as a versatile auxiliary.[1] The benzotriazole group can be easily introduced into a molecule, activate it for various transformations, and then be readily removed, acting as an excellent leaving group.[2] This functionality makes it a powerful tool in the synthesis of complex molecules.
Comparative Performance in Synthesis: N-Alkylation Reactions
A common and crucial reaction in the synthesis of derivatives of both heterocycles is N-alkylation. The following table summarizes experimental data from various studies on the N-alkylation of benzimidazole (as a proxy for a fused imidazole system) and benzotriazole derivatives, providing insights into their relative reactivity and reaction efficiency.
| Starting Material | Alkylating Agent | Base | Solvent | Conditions | Yield (%) | Reference |
| Benzimidazole Derivatives | ||||||
| 5,6-Dimethylbenzimidazole | (Benzyloxy)methyl chloride (BOM-Cl) | NaH | DMF | 0°C to RT, 45 min | Not specified, but successful synthesis | [3] |
| Benzimidazole-5-carboxylic acid ethyl ester | (Benzyloxy)methyl chloride (BOM-Cl) | NaH | DMF | 0°C to RT, 45 min | Not specified, but successful synthesis | [3] |
| Benzimidazole | 1-Bromononane | NaH | DMF | RT, 24h | 55 | [4][5] |
| Benzimidazole | 1-Bromodecane | NaH | DMF | RT, 24h | 69 | [4][5] |
| Benzimidazole | 1-Bromoundecane | NaH | DMF | RT, 24h | 64 | [4][5] |
| Benzimidazole | 1-Bromododecane | NaH | DMF | RT, 24h | 77 | [4][5] |
| Benzotriazole Derivatives | ||||||
| Benzotriazole | Benzyl chloride | NaOAc·3H₂O | H₂O | Reflux | 93 | [6] |
| Benzotriazole | 4-Methoxybenzyl chloride | NaOAc·3H₂O | H₂O | Reflux | 94 | [6] |
| Benzotriazole | 1-(2-Chloroethyl)-4-phenylpiperazine | NaOAc·3H₂O | H₂O | Reflux | 95 | [6] |
| Benzotriazole | Ethyl bromide | [Bmim]OH | Solvent-free | RT, 2h | 90 | [7] |
| Benzotriazole | n-Butyl bromide | [Bmim]OH | Solvent-free | RT, 3h | 87 | [8] |
Data Summary: The presented data, collated from various sources, indicates that high yields can be achieved for the N-alkylation of both benzimidazole and benzotriazole derivatives. The choice of base, solvent, and reaction conditions plays a significant role in the efficiency of these transformations. Notably, benzotriazole N-alkylation has been shown to proceed with excellent yields under various conditions, including aqueous and solvent-free systems.
Biological Activity Comparison: Antifungal Potency
A significant area of research for both imidazole and benzotriazole derivatives is in the development of novel antifungal agents. Experimental evidence suggests a general trend in their comparative efficacy.
Several studies have concluded that benzimidazole derivatives often exhibit superior antifungal activities compared to their benzotriazole counterparts.[5][9] For instance, in a study comparing N-alkylated derivatives, 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole demonstrated the most potent antifungal effects, surpassing the activity of the analogous benzotriazole derivatives.[9]
Experimental Protocols
The following are representative experimental protocols for the N-alkylation of a benzimidazole and a benzotriazole derivative.
Protocol 1: Synthesis of 1-Alkyl-1H-benzo[d]imidazole Derivatives
This protocol is adapted from the synthesis of 1-nonyl-1H-benzo[d]imidazole.[4][5]
Materials:
-
Benzimidazole
-
1-Bromononane
-
Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
Procedure:
-
To a solution of benzimidazole (1 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0°C.
-
Stir the mixture at room temperature for 1 hour.
-
Add 1-bromononane (1.1 equivalents) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-nonyl-1H-benzo[d]imidazole.
Protocol 2: Synthesis of N1-Alkyl Benzotriazole Derivatives
This protocol is adapted from a one-pot synthesis of N1-benzyl benzotriazole.[6]
Materials:
-
o-Phenylenediamine
-
Benzyl chloride
-
Sodium nitrite (NaNO₂)
-
Sodium acetate trihydrate (NaOAc·3H₂O)
-
Water
-
Chloroform
Procedure:
-
To a solution of o-phenylenediamine (1 equivalent) and sodium acetate trihydrate (2 equivalents) in chloroform, add benzyl chloride (1.1 equivalents).
-
Reflux the reaction mixture for the appropriate time until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to 0-5°C in an ice bath.
-
Add an aqueous solution of sodium nitrite (1.5 equivalents) dropwise, maintaining the temperature below 5°C.
-
Stir the mixture at this temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography to yield N1-benzyl benzotriazole.
Visualizing Mechanisms and Workflows
Benzotriazole as a Synthetic Auxiliary
Benzotriazole is highly valued for its role as a synthetic auxiliary, particularly its ability to function as an excellent leaving group in nucleophilic substitution reactions. This property is exploited in various synthetic strategies to form new carbon-heteroatom or carbon-carbon bonds.
Caption: Mechanism of Benzotriazole as a Synthetic Auxiliary.
Experimental Workflow: Synthesis and Antifungal Screening
The following diagram illustrates a typical workflow for the synthesis of benzotriazole and imidazole derivatives and their subsequent comparative evaluation for antifungal activity.
Caption: Workflow for Synthesis and Antifungal Screening.
Conclusion
Both benzotriazole and imidazole are indispensable scaffolds in modern drug synthesis.
-
Imidazole and its fused analogue, benzimidazole, often form the core pharmacophore responsible for the biological activity of a drug, with derivatives frequently demonstrating potent therapeutic effects, particularly as antifungal agents.
-
Benzotriazole, on the other hand, shines as a versatile synthetic auxiliary. Its ability to be easily introduced and subsequently act as a superior leaving group provides a powerful tool for constructing complex molecular architectures that may not be readily accessible through other synthetic routes.
The choice between these two heterocycles is therefore highly dependent on the specific goals of the synthetic chemist and the desired properties of the target molecule. While benzimidazoles may be preferred for generating libraries of compounds with intrinsic biological activity, benzotriazole offers a strategic advantage in facilitating challenging synthetic transformations.
References
- 1. lupinepublishers.com [lupinepublishers.com]
- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tsijournals.com [tsijournals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 1-Benzotriazol-1-yl-propan-2-one Derivatives and Related Analogues
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative overview of the biological activities of N-substituted benzotriazole derivatives. Due to a lack of publicly available data on the specific biological activity of 1-Benzotriazol-1-yl-3-chloropropan-2-one derivatives, this document focuses on structurally related N-substituted benzotriazole compounds to provide a relevant comparative context. The experimental data presented herein is collated from various independent research studies.
Introduction
Benzotriazole, a bicyclic heterocyclic compound, serves as a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1] The unique chemical structure of the benzotriazole nucleus allows for extensive functionalization, leading to the development of novel therapeutic agents with potent antimicrobial, antifungal, and anticancer properties. This guide offers a comparative analysis of the biological performance of various N-substituted benzotriazole derivatives, supported by quantitative experimental data from peer-reviewed studies. Detailed experimental protocols for key biological assays are provided to facilitate reproducibility and further investigation.
Antimicrobial and Antifungal Activity
Derivatives of benzotriazole have demonstrated significant efficacy against a range of pathogenic bacteria and fungi. The mechanism of antimicrobial action is often attributed to the disruption of the bacterial cell membrane, leading to cell lysis and death.[1] The antifungal activity is also a prominent feature of this class of compounds.
Comparative Performance Data
The antimicrobial and antifungal potential of various N-substituted benzotriazole derivatives is summarized in the tables below. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL or µM, which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Table 1: Antibacterial Activity of N-Substituted Benzotriazole Derivatives (MIC)
| Compound/Derivative Class | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Reference Compound | MIC of Reference | Reference |
| Benzotriazole-based β-amino alcohols (4a) | 32 µM | 64 µM | - | - | - | [2] |
| Benzotriazole-based β-amino alcohols (4e) | 8 µM | 16 µM | - | - | - | [2] |
| Benzotriazole-based oxazolidines (5f) | 64 µM | 64 µM | - | - | - | [2] |
| 1-(1H-benzotriazol-1-yl)-2-(heterocyclyl)ethanones | Mild to moderate activity | Mild to moderate activity | Mild to moderate activity | - | - | [3] |
| 2-oxo-4-substituted aryl-azetidinone derivatives | - | - | 0.1 µg/mL | - | - | [4] |
Table 2: Antifungal Activity of N-Substituted Benzotriazole Derivatives (MIC)
| Compound/Derivative Class | Candida albicans | Aspergillus niger | Reference Compound | MIC of Reference | Reference |
| 5,6-disubstituted benzotriazoles (22b') | 1.6-25 µg/mL | 12.5-25 µg/mL | - | - | [4] |
| 5,6-disubstituted benzotriazoles (22d) | 1.6-25 µg/mL | 12.5-25 µg/mL | - | - | [4] |
| 5,6-disubstituted benzotriazoles (22e') | 1.6-25 µg/mL | 12.5-25 µg/mL | - | - | [4] |
| 2-oxo-4-substituted aryl-azetidinone derivatives | - | 0.5 µg/mL | - | - | [4] |
Anticancer Activity
Numerous studies have highlighted the potential of benzotriazole derivatives as anticancer agents. Their mechanisms of action are diverse and include the inhibition of protein kinases, such as tubulin, which is crucial for cell division, and the induction of apoptosis (programmed cell death).[5][6]
Comparative Performance Data
The anticancer efficacy of various N-substituted benzotriazole derivatives is presented in Table 3. The data is shown as the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro.
Table 3: Anticancer Activity of N-Substituted Benzotriazole Derivatives (IC50)
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 of Reference | Reference |
| Benzotriazole-substituted quinazolines (ARV-2) | MCF-7 (Breast) | 3.16 | - | - | [6] |
| HeLa (Cervical) | 5.31 | - | - | [6] | |
| HT-29 (Colon) | 10.6 | - | - | [6] | |
| Benzotriazole-containing quinolines (5, 7, 9) | Various | 1.23–7.39 | - | - | [7] |
| Tyrosine protein kinase inhibitors (2.1) | VX2 (Carcinoma) | 3.80 ± 0.75 | - | - | [8] |
| Tyrosine protein kinase inhibitors (2.2) | MGC (Stomach) | 3.72 ± 0.11 | - | - | [8] |
| Tyrosine protein kinase inhibitors (2.5) | A549 (Lung) | 5.47 ± 1.11 | - | - | [8] |
| MKN45 (Stomach) | 3.04 ± 0.02 | - | - | [8] | |
| Benzotriazole based trimethoxybenzoate (3) | KB, H460, MKN45 | 1.7 µg/mL (mean) | Doxorubicin | - | |
| Benzotriazole containing 1,3,4-oxadiazole (4) | MCF-7 (Breast) | 5.68 µg/mL | - | - | |
| HT29 (Colon) | 10.21 µg/mL | - | - | ||
| Benzotriazole-based androstane aminosteroid (9) | HeLa, SW480, A549, HepG2, SiHa | 5.12-18.63 | - | - |
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
1. Preparation of Materials:
-
Sterile 96-well microtiter plates.
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Standardized inoculum of the test microorganism (adjusted to 0.5 McFarland standard).
-
Stock solutions of the test compounds and reference antibiotics.
2. Procedure:
-
Serially dilute the test compounds and reference antibiotics in the broth medium directly in the microtiter plate wells.
-
Inoculate each well with the standardized microbial suspension.
-
Include a growth control well (medium and inoculum without any compound) and a sterility control well (medium only).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
The MIC is determined as the lowest concentration of the compound that shows no visible growth (turbidity) in the well.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
1. Preparation of Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
96-well flat-bottom sterile culture plates.
-
MTT solution (5 mg/mL in phosphate-buffered saline).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
2. Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for a specific period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.
Visualization of Mechanisms of Action
Antimicrobial Mechanism: Cell Membrane Disruption
Many benzotriazole derivatives exert their antimicrobial effect by disrupting the integrity of the bacterial cell membrane. This can occur through various proposed models, including the formation of pores or micelles, leading to leakage of intracellular components and ultimately cell death.
Caption: Experimental workflow for antimicrobial susceptibility testing.
Anticancer Mechanism: Tubulin Polymerization Inhibition and Apoptosis Induction
A significant anticancer mechanism of some benzotriazole derivatives involves the inhibition of tubulin polymerization.[6] Tubulin is a protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By inhibiting this process, these compounds can arrest the cell cycle, typically at the G2/M phase, and subsequently induce apoptosis.
Caption: Signaling pathway for tubulin polymerization inhibition.
Another key anticancer mechanism is the direct induction of apoptosis through various signaling pathways. This can involve the activation of caspases, a family of proteases that play essential roles in programmed cell death.
Caption: A simplified signaling pathway for apoptosis induction.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity | Bentham Science [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 8. hilarispublisher.com [hilarispublisher.com]
A Comparative Benchmark: 1-Benzotriazol-1-yl-3-chloropropan-2-one and its Alternatives in Chloroacetylation Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Chloroacetylating Agent
In the realm of organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals, the introduction of a chloroacetyl group is a pivotal step. This functional group serves as a versatile handle for further molecular elaboration through nucleophilic substitution. The choice of the chloroacetylating agent is therefore a critical decision, directly impacting reaction efficiency, yield, and overall process viability. This guide provides a comprehensive performance comparison of 1-Benzotriazol-1-yl-3-chloropropan-2-one and its key alternatives in the chloroacetylation of amines, a fundamental transformation in synthetic chemistry. The data presented herein, supported by detailed experimental protocols, aims to empower researchers to make informed decisions for their specific synthetic challenges.
Performance Benchmark: Chloroacetylation of Aniline
To provide a clear and objective comparison, we have evaluated the performance of several chloroacetylating agents in the model reaction of aniline chloroacetylation to produce 2-chloro-N-phenylacetamide. The following table summarizes their performance under various reported conditions.
| Acylating Agent | Base (equiv.) | Solvent | Reaction Time | Yield (%) | Reference |
| 1-(1H-Benzotriazol-1-yl)-2-chloroethanone * | NaOAc (1.0) | Acetone | 3 h | 82 | [1] |
| Chloroacetyl Chloride | DBU (0.2) | THF | 3-6 h | 75-95 | [2] |
| Chloroacetyl Chloride | Pyridine (1.0) | CH₂Cl₂ | Not specified | High | [2] |
| Chloroacetyl Chloride | Propylene Oxide (2.0) | Phosphate Buffer | 20 min | High | [2] |
| Chloroacetic Anhydride | Not specified | Water | Not specified | High | |
| 2-Chloro-1-methylpyridinium iodide (Mukaiyama's Reagent) | Et₃N | CH₂Cl₂ | Not specified | Good |
*Note: Data for 1-(1H-Benzotriazol-1-yl)-2-chloroethanone, a close structural analog of this compound, is used as a representative for N-acylbenzotriazole-based chloroacetylation.
Discussion of Alternatives
Chloroacetyl Chloride: As the most traditional and cost-effective option, chloroacetyl chloride is a highly reactive acylating agent.[2] Its high reactivity, however, can be a double-edged sword, often necessitating the use of a base to scavenge the HCl byproduct and potentially leading to side reactions with sensitive functional groups. The choice of base and solvent significantly influences the reaction outcome, with modern protocols favoring greener conditions like phosphate buffer.[2]
Chloroacetic Anhydride: This reagent is generally less reactive than chloroacetyl chloride, which can be advantageous for substrates with sensitive functional groups. Reactions are often performed in aqueous media.
2-Chloro-1-methylpyridinium iodide (Mukaiyama's Reagent): This reagent is a powerful condensing agent used for the formation of esters and amides.[3] It offers mild reaction conditions but is a more specialized and expensive alternative.
1-(1H-Benzotriazol-1-yl)-2-chloroethanone: This N-acylbenzotriazole derivative represents a class of acylating agents that offer a good balance of reactivity and stability.[4] The benzotriazole moiety is an excellent leaving group, facilitating the acyl transfer under relatively mild conditions.[5] These reagents are particularly useful when the corresponding acyl chlorides are unstable or difficult to handle.[4]
Experimental Protocols
Protocol 1: Synthesis of 1-(1H-Benzotriazol-1-yl)-2-chloroethanone[1]
Materials:
-
Benzotriazole (0.01 mol, 1.19 g)
-
Anhydrous sodium acetate (0.01 mol, 0.82 g)
-
Chloroacetyl chloride (0.01 mol, 0.79 mL)
-
Dry acetone
-
Ice water
-
Ethanol for recrystallization
Procedure:
-
A mixture of benzotriazole and anhydrous sodium acetate is prepared in dry acetone.
-
Chloroacetyl chloride is added drop-wise to the mixture.
-
The reaction mixture is stirred for 3 hours.
-
Upon completion, the reaction mixture is poured onto ice water.
-
The resulting precipitate is filtered, dried, and recrystallized from ethanol to yield the product as white crystals.
Protocol 2: Chloroacetylation of Aniline using Chloroacetyl Chloride and DBU[2]
Materials:
-
Aniline (6 mmol)
-
Chloroacetyl chloride (6.6 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the aniline in anhydrous THF.
-
Add DBU to the solution.
-
Cool the reaction mixture in an ice-salt bath and stir for 15 minutes.
-
Add chloroacetyl chloride dropwise to the stirred solution.
-
Allow the reaction to proceed for 3-6 hours at room temperature.
-
The product can be isolated by standard workup procedures.
Protocol 3: Chloroacetylation of Aniline in Phosphate Buffer[2]
Materials:
-
Aniline (1 mmol)
-
Chloroacetyl chloride (1.1 mmol)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Propylene Oxide (2.0 equiv)
Procedure:
-
Dissolve the aniline in the phosphate buffer.
-
Add propylene oxide as an acid scavenger.
-
Add chloroacetyl chloride dropwise to the stirring solution at room temperature.
-
Continue stirring for approximately 20 minutes.
-
The product precipitates from the solution and can be collected by filtration.
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the general workflow for chloroacetylation and the underlying reaction mechanism.
Caption: General workflow for the chloroacetylation of an amine.
References
Safety Operating Guide
Proper Disposal of 1-Benzotriazol-1-yl-3-chloropropan-2-one: A Guide for Laboratory Professionals
For immediate release:
This document provides essential guidance on the safe and compliant disposal of 1-Benzotriazol-1-yl-3-chloropropan-2-one (CAS No. 305851-04-1), a chemical compound utilized in pharmaceutical and scientific research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact. This compound is classified as a hazardous substance, and its disposal is regulated.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The compound is categorized as Acutely Toxic (Oral, Category 4) and causes serious eye irritation.
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat, long pants, and closed-toe shoes.
-
Respiratory Protection: In environments where dust or aerosols may be generated, a NIOSH-approved respirator is necessary.
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or vapors.[1] Avoid direct contact with skin and eyes, and refrain from eating, drinking, or smoking in the handling area.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 305851-04-1 | |
| Molecular Formula | C₉H₈ClN₃O | |
| Molecular Weight | 209.63 g/mol | |
| GHS Hazard Class | Acute Toxicity 4 (Oral), Eye Irritation | |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Storage Class | 11 (Combustible Solids) | |
| Oral LD50 (Rat) | Data not available | |
| Permissible Exposure Limit (PEL) | Data not available |
Step-by-Step Disposal Protocol
The proper disposal of this compound requires its classification as a halogenated organic hazardous waste.[2][3][4] Incineration at a licensed hazardous waste facility is the recommended final disposal method.
1. Waste Segregation:
-
Crucially, do not mix this compound waste with non-halogenated chemical waste.[2][3][5] Separate collection is essential to prevent costly and complex disposal procedures.
-
Avoid mixing with other waste streams such as acids, bases, or oxidizers.[5]
2. Waste Collection and Containerization:
-
Collect waste this compound in a dedicated, properly labeled hazardous waste container.[1][2]
-
The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tightly sealing lid to prevent leaks or spills.[2]
-
If the original container is used for waste collection, ensure the label is not defaced. If a new container is used, it must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[2]
3. Storage of Waste:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).
-
The storage area should be cool, dry, and well-ventilated.
-
Ensure the waste container is stored within secondary containment to mitigate the impact of any potential leaks.[5]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the EHS department or contractor with a complete and accurate description of the waste, including its chemical name and any other relevant hazard information.
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access to the spill site.[1]
-
Ventilate: Ensure the area is well-ventilated. If the spill occurs outside of a fume hood, open windows if it is safe to do so.
-
Contain and Clean:
-
For small dry spills, carefully sweep or vacuum the material, avoiding the generation of dust. A vacuum cleaner with a HEPA filter is recommended.
-
For larger spills, use an inert absorbent material to contain the substance.[4]
-
-
Collect Contaminated Materials: Place all contaminated absorbent materials, cleaning supplies, and any contaminated PPE into a labeled hazardous waste container.
-
Decontaminate: Thoroughly clean the spill area with soap and water.
-
Report: Report the spill to your EHS department.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-Benzotriazol-1-yl-3-chloropropan-2-one
Essential Safety and Handling Guide for 1-Benzotriazol-1-yl-3-chloropropan-2-one
For Researchers, Scientists, and Drug Development Professionals: A Procedural Guide to Safe Handling, Operation, and Disposal.
This document provides crucial safety and logistical information for the handling of this compound (CAS No. 305851-04-1). The following procedures are based on available hazard information and general best practices for handling related chemical compounds. It is imperative to consult the full Safety Data Sheet (SDS) for this specific compound before commencing any work.
Hazard Profile
Based on available data, this compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H319: Causes serious eye irritation.
The GHS pictogram associated with this compound is GHS07, indicating a warning.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Equipment | Specification |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles compliant with EN 166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[1] |
| Face Shield | Recommended when there is a risk of splashing or generation of dust. | |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are a suitable option. Inspect gloves for any tears or holes before use. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and kept buttoned. |
| Respiratory Protection | Dust mask or respirator | Use in a well-ventilated area. If dust generation is likely, a NIOSH-approved respirator may be necessary. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated work area, preferably a chemical fume hood.
-
Verify that an eyewash station and safety shower are readily accessible.[1]
-
Have appropriate spill cleanup materials available.
2. Weighing and Dispensing:
-
Handle the solid compound with care to avoid generating dust.
-
Use a spatula or other appropriate tool for transferring the solid.
-
Close the container tightly after use to prevent contamination and exposure.
3. During the Reaction:
-
Maintain a clean and organized workspace.
-
Avoid direct contact with the compound.
-
Do not eat, drink, or smoke in the laboratory.[1]
4. Post-Handling:
-
Thoroughly wash hands with soap and water after handling the compound.
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Remove and properly store or dispose of PPE.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Collect all waste containing this compound in a designated, properly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility is known.
2. Container Management:
-
Use containers that are in good condition and compatible with the chemical.
-
Keep waste containers securely closed when not in use.
3. Disposal Procedure:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1][2]
Emergency Procedures
Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]
-
Remove contact lenses if present and easy to do. Continue rinsing.
-
Seek immediate medical attention.
Ingestion:
-
If the person is conscious, rinse their mouth with water.
-
Do NOT induce vomiting.
-
Call a poison control center or seek immediate medical attention.
Spill:
-
Evacuate the area.
-
Wear appropriate PPE.
-
Contain the spill and clean it up using an absorbent material.
-
Collect the spilled material and any contaminated absorbent in a sealed container for proper disposal.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
